Technical Documentation Center

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride
  • CAS: 1228560-94-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The aminoindan scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoindan scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have garnered significant attention for their interactions with various targets within the central nervous system (CNS).[1][2] The specific stereochemistry and substitution pattern on the indan ring system are critical determinants of their pharmacological profiles. This guide focuses on a particular, yet sparsely documented, member of this family: (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS Number 893414-87-4).

While direct and extensive literature on this specific enantiomer and its hydrochloride salt is limited, this document aims to provide a comprehensive technical overview by leveraging data from closely related analogues, particularly the racemic mixture of 5-hydroxy-1-aminoindan.[3] The insights herein are intended to equip researchers with a foundational understanding of its synthesis, characterization, and potential applications, thereby facilitating further investigation into its unique properties. It is imperative to note that where specific data for the (S)-enantiomer is unavailable, information from the racemate or other isomers is used as a scientifically-grounded proxy, and this will be explicitly stated.

Physicochemical Properties

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₉H₁₂ClNOBased on the structure of the hydrochloride salt.
Molecular Weight 185.65 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white solid.Based on the appearance of related aminoindan hydrochlorides.[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally imparts aqueous solubility.
Melting Point Not available.Would require experimental determination.
Chirality Contains one stereocenter at the C1 position. This guide refers to the (S)-enantiomer.The stereochemistry is critical for biological activity.
Stability The free base is reported to be unstable.[3] The hydrochloride salt provides enhanced stability.The para-orientation of the hydroxyl and amino groups can lead to the formation of a reactive quinone methide intermediate in the free base form.[3]

Synthesis and Manufacturing Considerations

The synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and enantioselectivity. A plausible synthetic pathway, inferred from the literature on related compounds, is outlined below.

Synthetic_Workflow cluster_0 Step 1: Synthesis of 5-Hydroxy-1-indanone cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction to Racemic Amine cluster_3 Step 4: Chiral Resolution cluster_4 Step 5: Hydrochloride Salt Formation Start 5-Methoxy-1-indanone Step1_Reagent BBr3 or AlCl3 (Demethylation) Start->Step1_Reagent Intermediate1 5-Hydroxy-1-indanone Step1_Reagent->Intermediate1 Step2_Reagent Hydroxylamine HCl Pyridine Intermediate2 5-Hydroxy-1-indanone oxime Intermediate1->Intermediate2 Step2_Reagent->Intermediate2 Step3_Reagent Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate3 Racemic (±)-1-Amino-2,3-dihydro-1H-inden-5-ol Intermediate2->Intermediate3 Step3_Reagent->Intermediate3 Step4_Reagent Chiral Resolving Agent (e.g., Tartaric Acid Derivatives) Intermediate4 (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Intermediate3->Intermediate4 Step4_Reagent->Intermediate4 Diastereomeric Salt Formation & Separation Step5_Reagent HCl in a suitable solvent (e.g., Ether or Isopropanol) Final_Product (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride Intermediate4->Final_Product Step5_Reagent->Final_Product

Caption: Proposed synthetic workflow for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

Step 1: Synthesis of the Key Intermediate: 5-Hydroxy-1-indanone

The synthesis of the target molecule commences with the preparation of 5-hydroxy-1-indanone. A common and effective method is the demethylation of the commercially available 5-methoxy-1-indanone.[3][4]

Protocol: Demethylation of 5-Methoxy-1-indanone

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1-indanone in a suitable dry solvent such as dichloromethane (DCM) or benzene.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a demethylating agent. Boron tribromide (BBr₃) in DCM is a highly effective reagent for this transformation. Alternatively, aluminum chloride (AlCl₃) in benzene can be used, often requiring heating.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water or methanol. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-hydroxy-1-indanone.[4]

An alternative, though more complex, route involves a Friedel-Crafts reaction starting from 3-(3-hydroxyphenyl)propionic acid.[5]

Step 2 & 3: Conversion to Racemic 1-Amino-2,3-dihydro-1H-inden-5-ol

The subsequent steps involve the conversion of the ketone to an amine. A standard method is through the formation of an oxime followed by reduction.

Protocol: Oximation and Reduction

  • Oxime Formation: Dissolve 5-hydroxy-1-indanone in a solvent like pyridine or ethanol. Add hydroxylamine hydrochloride and stir the mixture, possibly with gentle heating, until the reaction is complete as indicated by TLC.[6]

  • Reduction: The resulting 5-hydroxy-1-indanone oxime is then reduced to the corresponding amine. Catalytic hydrogenation is a common method, using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] This step yields the racemic mixture of (±)-1-Amino-2,3-dihydro-1H-inden-5-ol.

Step 4: Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[7]

Protocol: Diastereomeric Salt Resolution (General Procedure)

  • Salt Formation: Dissolve the racemic aminoindan in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral acid, such as a derivative of tartaric acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid), in the same solvent.[8]

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The efficiency of the crystallization can be influenced by the solvent system and temperature profile.

  • Isolation and Liberation of the Free Base: Isolate the crystallized diastereomeric salt by filtration. The desired enantiomer can then be liberated by treating the salt with a base (e.g., sodium hydroxide solution) and extracting the free amine into an organic solvent.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable chiral analytical method, such as chiral HPLC.

Step 5: Formation of the Hydrochloride Salt

Due to the inherent instability of the 5-hydroxy-1-aminoindan free base, it is crucial to convert it to a stable salt form, such as the hydrochloride salt.[3]

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified (S)-1-Amino-2,3-dihydro-1H-inden-5-ol free base in a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum to obtain the final product.

Structural Elucidation and Analytical Methods

The identity and purity of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride must be confirmed through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum for the racemic hydrochloride salt has been reported, showing characteristic signals for the aromatic and aliphatic protons.[3]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups such as the hydroxyl (-OH), amine (-NH₂), and the aromatic ring.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique for this compound. It is used to determine the enantiomeric purity (enantiomeric excess) of the final product. A suitable chiral stationary phase (CSP), such as a polysaccharide-based or Pirkle-type column, would be required.[9][10]

Analytical_Workflow Start Synthesized Product Structural_Confirmation Structural Confirmation Start->Structural_Confirmation Purity_Analysis Purity Analysis Start->Purity_Analysis NMR 1H & 13C NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR Infrared Spectroscopy Structural_Confirmation->IR HPLC_Purity Reverse-Phase HPLC (Chemical Purity) Purity_Analysis->HPLC_Purity Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purity_Analysis->Chiral_HPLC

Sources

Exploratory

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract (S)-1-Amino-2,3-dihydro-1H-inden-5-ol is a chiral bicyclic am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol is a chiral bicyclic aminoindanol scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and defined stereochemistry make it a valuable building block for synthesizing targeted therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (S)-isomer as its hydrochloride salt. We will explore methodologies including asymmetric synthesis, chiral resolution, and biocatalysis, with a detailed focus on a practical, step-by-step protocol for asymmetric reductive amination. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to provide a robust resource for researchers, scientists, and drug development professionals.

Introduction: Significance of the Chiral Aminoindanol Scaffold

Chiral 1-aminoindane derivatives are privileged structures in modern pharmacology. The constrained conformational flexibility of the indane ring system, combined with the stereospecific presentation of the amino group, allows for precise and high-affinity interactions with biological targets. These motifs are central to a range of pharmaceuticals, including drugs targeting neurodegenerative diseases.[1][2] The synthesis of enantiomerically pure forms is therefore not merely an academic exercise but a critical necessity for developing safe and effective medicines. This guide focuses on the synthesis of the (S)-enantiomer of 1-amino-5-hydroxyindane, a key intermediate for various advanced pharmaceutical candidates.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule, (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (1), reveals several strategic disconnections. The final hydrochloride salt formation is a straightforward acid-base reaction from the free amine (2). The chiral amine itself can be traced back to a prochiral ketone, typically an appropriately substituted 1-indanone (3). The hydroxyl group at the 5-position can be introduced directly or unmasked from a more stable precursor, such as a methoxy group.

G Target (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl (1) FreeAmine (S)-1-Amino-2,3-dihydro-1H-inden-5-ol (2) Target->FreeAmine Salt Formation Indanone 5-Substituted-1-indanone (3) FreeAmine->Indanone Asymmetric Introduction of Amine Strategies Key Synthetic Strategies Indanone->Strategies

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to three primary synthetic approaches:

  • Asymmetric Synthesis: Direct conversion of a prochiral indanone to the desired (S)-amine using a chiral catalyst or auxiliary. This is often the most elegant and atom-economical approach.[3][4][5]

  • Chiral Resolution: Synthesis of a racemic mixture of the amine, followed by separation of the enantiomers. This is a classical, robust method that often employs the formation of diastereomeric salts with a chiral resolving agent.[6][7]

  • Biocatalysis: Use of enzymes, such as transaminases, to catalyze the asymmetric amination of the indanone precursor. This method offers exceptional enantioselectivity and operates under mild, environmentally benign conditions.[1][4]

Overview of Synthetic Pathways

Strategy A: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient route to chiral amines.[5] A common pathway involves the asymmetric hydrogenation or transfer hydrogenation of an imine formed in situ from the corresponding indanone. Another powerful method is the direct asymmetric reductive amination. Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have been shown to effectively catalyze the cyclization of alkenylbenzaldimines to yield chiral 1-aminoindenes with high enantioselectivity.[8]

G Indanone 5-Methoxy-1-indanone Imine Intermediate Imine Indanone->Imine [Amine Source] ProtectedAmine (S)-N-Boc-1-amino-5-methoxyindane Imine->ProtectedAmine Asymmetric Reduction (Chiral Catalyst, H₂ or H-donor) FinalAmine (S)-1-Amino-2,3-dihydro-1H-inden-5-ol ProtectedAmine->FinalAmine 1. Demethylation (BBr₃) 2. Deprotection (TFA)

Caption: Pathway for catalytic asymmetric synthesis.

Strategy B: Chiral Resolution of Racemic Amine

This classical approach remains a cornerstone of industrial-scale chiral synthesis due to its reliability and scalability. The process begins with the non-chiral synthesis of racemic 1-amino-2,3-dihydro-1H-inden-5-ol. This is typically achieved by reducing the oxime of 5-hydroxy-1-indanone.[9] The resulting racemic amine is then treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in a suitable solvent. This forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized.

G Indanone 5-Hydroxy-1-indanone Oxime Indanone Oxime Indanone->Oxime NH₂OH•HCl RacemicAmine (R/S)-1-Amino-2,3-dihydro-1H-inden-5-ol Oxime->RacemicAmine Reduction (e.g., H₂, Pd/C) DiastereomericSalts Diastereomeric Salt Mixture RacemicAmine->DiastereomericSalts + Chiral Acid (e.g., Tartaric Acid) SeparatedSalt (S)-Amine • (R)-Acid Salt DiastereomericSalts->SeparatedSalt Fractional Crystallization FinalAmine (S)-1-Amino-2,3-dihydro-1H-inden-5-ol SeparatedSalt->FinalAmine Base Treatment G cluster_0 Step 1: Asymmetric Reductive Amination & Protection cluster_1 Step 2: Demethylation cluster_2 Step 3: Deprotection & Salt Formation Indanone 5-Methoxy-1-indanone ProtectedAmine N-Boc-(S)-amino-5-methoxyindane Indanone->ProtectedAmine Chiral Catalyst NH₄⁺HCO₂⁻, (Boc)₂O ProtectedPhenol N-Boc-(S)-amino-5-hydroxyindane ProtectedAmine->ProtectedPhenol BBr₃, DCM FinalProduct (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl ProtectedPhenol->FinalProduct HCl in Ether/IPA

Sources

Foundational

Pharmacological and Chemical Biology Profiling of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Abstract: As a Senior Application Scientist, I approach the mechanistic profiling of small molecules not merely as static lock-and-key binding events, but as dynamic interplays of chemical reactivity and target engagemen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist, I approach the mechanistic profiling of small molecules not merely as static lock-and-key binding events, but as dynamic interplays of chemical reactivity and target engagement. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a highly specialized chiral building block and pharmacophore. While the unsubstituted 1-aminoindan core is widely recognized as the active, neuroprotective metabolite of the MAO-B inhibitor rasagiline[1], the addition of a 5-hydroxyl group fundamentally alters the molecule's chemical biology. This technical guide explores the dual mechanistic nature of this compound: its classical receptor/enzyme target engagement and its intrinsic reactivity as a para-phenolic Mannich base capable of covalent protein modification[2].

Structural Pharmacology: The Aminoindan Scaffold

The 1-aminoindan scaffold is a privileged structure in neuropharmacology. The unsubstituted (R)-1-aminoindan is a major metabolite of rasagiline[1]. Unlike its parent drug, it lacks significant monoamine oxidase (MAO) inhibition but retains potent neuroprotective effects and enhances striatal dopaminergic neurotransmission[1].

However, the introduction of the 5-hydroxyl group in (S)-1-amino-2,3-dihydro-1H-inden-5-ol introduces two critical mechanistic shifts:

  • Stereospecificity: The (S)-enantiomer often displays distinct stereoselective binding kinetics compared to the (R)-enantiomer, which is typically preferred for MAO-B active site insertion[3].

  • Electronic Landscape: The hydroxyl group acts as a strong hydrogen-bond donor/acceptor, shifting the molecule's affinity profile toward different G-protein coupled receptors (GPCRs) and altering its interaction with monoamine transporters[4].

Chemical Biology: The para-Quinone Methide Mechanism

The most profound mechanistic feature of 5-hydroxy-1-aminoindans is their intrinsic chemical reactivity. In medicinal chemistry, this structural motif is classified as a para-phenolic Mannich base[2].

The Causality of Salt Formulation: Why is this compound strictly supplied and stored as a hydrochloride salt? As a free base, the molecule is intrinsically unstable[5]. Under physiological conditions (pH 7.4), the deprotonated phenol drives an elimination reaction where the benzylic amine serves as a leaving group. This self-immolative decomposition produces a para-quinone methide (p-QM) [2].

p-QMs are highly electrophilic Michael acceptors. Once formed in vivo or in vitro, they rapidly undergo Michael addition with biological nucleophiles—specifically the thiol groups of cysteine or the primary amines of lysine residues on proteins[2]. This mechanism allows the compound to act as a targeted covalent modifier, though it also flags the scaffold as a potential Pan-Assay Interference Compound (PAINS) if not properly controlled in screening environments[2].

Mechanism A (S)-5-Hydroxy-1-aminoindan HCl (Stable Salt Form) B Physiological pH (7.4) Free Base Formation A->B C Amine Elimination (- NH3) B->C Intrinsic Instability D para-Quinone Methide (p-QM) Electrophilic Michael Acceptor C->D Rearrangement F Covalent Adduct Formation (Target Modification) D->F Michael Addition E Protein Nucleophiles (Cys-SH, Lys-NH2) E->F Nucleophilic Attack

Figure 1: Decomposition of 5-hydroxy-1-aminoindan into a reactive para-quinone methide and adduct formation.

Quantitative Pharmacological Data

To contextualize the pharmacological landscape of the aminoindan family, the following table summarizes the key quantitative metrics established in the literature for related scaffolds and the synthetic baseline of the 5-hydroxy derivative.

Table 1: Quantitative Pharmacological and Chemical Metrics of Aminoindan Derivatives

CompoundTarget / MetricQuantitative ValueReference
Rasagiline MAO-B Inhibition (IC₅₀)4.43 ± 0.92 nM[3]
Rasagiline MAO-A Inhibition (IC₅₀)412 ± 123 nM[3]
1-Aminoindan Dopamine Reuptake Inhibition (IC₅₀)1 mM[1]
2-Aminoindan Dopamine Reuptake Inhibition (IC₅₀)3.3 μM[1]
Amphetamine Dopamine Reuptake Inhibition (IC₅₀)0.4 μM[1]
5-Hydroxy-1-aminoindan HCl Chemical Synthesis Yield (Pd/C)85%[5]

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of (S)-1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride, we must deploy self-validating assay systems that account for both its classical binding and its covalent reactivity.

Reactive Metabolite Trapping Assay (GSH Trapping)

Rationale & Causality: To prove the formation of the p-QM intermediate, we cannot isolate the p-QM directly due to its transient half-life. Instead, we use Glutathione (GSH) as a soft nucleophile trap. GSH outcompetes water and non-specific proteins, forming a stable adduct that can be quantified via mass spectrometry.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of (S)-1-amino-2,3-dihydro-1H-inden-5-ol HCl in DMSO. Ensure the stock is kept at -20°C to prevent premature degradation.

  • Incubation: In a 1.5 mL Eppendorf tube, combine 10 μM of the compound with 5 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 60 minutes.

    • Self-Validation Control: Run a parallel reaction at pH 5.0. Because the free base/phenolate is required for p-QM formation, the acidic control should yield zero GSH adducts, validating the pH-dependent elimination mechanism.

  • Quenching: Add 3 volumes of ice-cold acetonitrile to the mixture.

    • Causality: Acetonitrile immediately denatures any trace proteins and halts the chemical elimination by drastically shifting the dielectric constant of the solvent.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet any precipitated material.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Utilize a Neutral Loss Scan of 129 Da .

    • Causality: GSH adducts characteristically lose a pyroglutamic acid moiety (129 Da) during collision-induced dissociation (CID). Triggering data acquisition based on this specific neutral loss ensures that only true covalent GSH adducts are recorded, eliminating false positives from buffer artifacts.

Workflow S1 1. Incubation Compound + GSH S2 2. Quenching Cold Acetonitrile S1->S2 S3 3. Centrifugation Protein Pellet S2->S3 S4 4. LC-MS/MS Neutral Loss Scan S3->S4 S5 5. Data Analysis Adduct Identification S4->S5

Figure 2: Self-validating experimental workflow for trapping reactive p-QM intermediates using GSH.

Target Engagement: MAO-B Enzyme Inhibition Assay

Rationale & Causality: To determine if the 5-hydroxy modification abolishes the MAO-B affinity seen in the parent rasagiline scaffold, a fluorometric enzyme assay is utilized.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B in HEPES buffer (50 mM, pH 7.4) containing 0.05% CHAPS to prevent non-specific enzyme aggregation.

  • Compound Pre-incubation: Add varying concentrations (1 nM to 100 μM) of (S)-1-amino-2,3-dihydro-1H-inden-5-ol HCl to the enzyme. Incubate for 30 minutes at 37°C.

    • Causality: Because aminoindans can act as irreversible or pseudo-irreversible inhibitors[3], a pre-incubation step is mandatory to allow time for the potential covalent p-QM modification of the enzyme's active site.

  • Substrate Addition: Add the fluorogenic substrate Kynuramine (50 μM final concentration).

  • Kinetic Readout: Measure the formation of 4-hydroxyquinoline (the fluorescent product of kynuramine oxidation) at Ex/Em = 315/380 nm continuously for 20 minutes.

  • Data Processing: Calculate the IC₅₀ using non-linear regression. Compare the kinetic curves against an internal standard of Rasagiline to benchmark the potency[3].

References

  • Title: (R)
  • Title: Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology Source: Frontiers URL
  • Title: Rasagiline[N-propargyl-1R(+)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: Wiley (via ethernet.edu.et)

Sources

Exploratory

Analytical Profiling and Spectroscopic Elucidation of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Target Audience: Analytical Chemists, Synthetic Methodologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Laboratory Guide Chemical Context & Analytical Rationale (S)-1-Amino-2,3-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Chemical Context & Analytical Rationale

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (often referred to as (S)-5-hydroxy-1-aminoindane HCl) is a highly versatile chiral building block. Its rigid indane scaffold, combined with a fixed (S)-stereocenter at the benzylic amine and a phenolic hydroxyl group, makes it a privileged pharmacophore in the synthesis of bronchodilators (e.g., indacaterol derivatives) and selective MAO inhibitors.

From an analytical perspective, characterizing this compound requires orthogonal spectroscopic techniques. The presence of the hydrochloride salt dictates specific sample handling procedures. Unlike free bases, the HCl salt is highly polar and prone to strong intermolecular hydrogen bonding. Therefore, the selection of solvents, ionization modes, and matrix preparations must be deliberately engineered to prevent spectral artifacts and ensure data integrity, as outlined in foundational literature on .

Workflow A Sample Prep (S)-1-Aminoindan-5-ol HCl B NMR Spectroscopy (DMSO-d6, 600 MHz) A->B C FT-IR Spectroscopy (ATR Mode) A->C D HRMS Analysis (UPLC-ESI-QTOF) A->D E Data Synthesis & Structural Elucidation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for the characterization of the aminoindanol derivative.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol described below is designed as a self-validating system . This means the methodology inherently contains internal checks (e.g., internal standards, background noise thresholds, or calibration lock masses) that confirm the validity of the assay before the target data is accepted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: DMSO-d₆ is explicitly selected over CDCl₃. The hydrochloride salt exhibits near-zero solubility in non-polar halogenated solvents. Furthermore, DMSO’s strong hydrogen-bond accepting nature drastically slows down the chemical exchange rate of the –NH₃⁺ and phenolic –OH protons. This allows these critical exchangeable protons to be observed as distinct signals rather than being lost to the baseline, which is essential for confirming the salt form.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15.0 mg of the compound using a calibrated microbalance.

  • Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Vortex for 30 seconds. Critical Step: Ensure complete dissolution; any particulate matter will distort magnetic field homogeneity and degrade peak resolution.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H (600 MHz, 16 scans, 2s relaxation delay) and ¹³C (150 MHz, 1024 scans) spectra at 298 K.

  • Self-Validation Check: Before integrating target peaks, verify that the TMS internal standard is a sharp singlet at exactly 0.00 ppm and the residual DMSO quintet is centered at 2.50 ppm. A broadened TMS peak indicates poor shimming and invalidates the run.

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality of Choice: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. Subjecting hydrochloride salts to high pressure in a KBr matrix frequently induces solid-state ion exchange (forming HBr salts and KCl), which alters the crystal lattice and shifts the spectral fingerprint. ATR is non-destructive and preserves the native salt form.

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect an ambient air background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit ~2 mg of the neat solid directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Collect the sample spectrum under identical parameters.

  • Self-Validation Check: The baseline noise must be <0.01 absorbance units. The maximum peak absorbance must fall between 0.2 and 0.8 AU; values >1.0 indicate detector saturation, requiring a reduction in anvil pressure.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Positive Electrospray Ionization (ESI+) is the optimal technique. Because the compound is already a hydrochloride salt, the amine exists in a pre-protonated state (–NH₃⁺) in solution. This guarantees near-quantitative ionization efficiency in ESI+, yielding exceptional sensitivity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol.

  • Dilution: Dilute 1:1000 in Water/Acetonitrile (50:50 v/v) with 0.1% Formic Acid.

  • Calibration: Infuse a sodium formate calibrant solution to tune the QTOF mass axis.

  • Infusion: Introduce the sample via direct infusion (10 µL/min) into the ESI source.

  • Acquisition: Record MS1 (m/z 50–500) and MS/MS (CID) spectra using a collision energy of 15 eV.

  • Self-Validation Check: The mass error of the calibration lock mass must be < 1 ppm in real-time before the sample spectrum is accepted, ensuring sub-ppm mass accuracy for the target analyte.

Spectroscopic Data & Structural Elucidation

The structural assignment relies on the synergistic interpretation of the data, referencing established rules of .

NMR Data Analysis

The rigid indane ring forces the C2 and C3 methylene protons into distinct spatial environments relative to the chiral center at C1, resulting in complex diastereotopic splitting. The electron-donating phenolic –OH at C5 strongly shields the ortho protons (C4 and C6), pushing their chemical shifts upfield.

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d₆

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Structural Causality & Assignment
C1 54.54.60, m (1H)Deshielded by the adjacent electronegative –NH₃⁺ group.
C2 30.22.00 (m, 1H), 2.45 (m, 1H)Diastereotopic CH₂ protons locked in the chiral cyclopentane ring.
C3 28.52.75 (m, 1H), 2.95 (m, 1H)Benzylic CH₂ protons; diastereotopic splitting due to C1 asymmetry.
C3a 145.2-Quaternary aromatic bridgehead carbon.
C4 111.56.65, d, J = 2.5 (1H)Shielded (ortho to OH); exhibits only meta-coupling to H6.
C5 157.8-Quaternary aromatic carbon directly attached to the oxygen atom.
C6 114.36.70, dd, J = 8.2, 2.5 (1H)Shielded (ortho to OH); exhibits both ortho (H7) and meta (H4) coupling.
C7 126.17.25, d, J = 8.2 (1H)Meta to OH; relatively deshielded compared to C4 and C6.
C7a 133.4-Quaternary aromatic bridgehead carbon.
–OH -9.60, s (br, 1H)Phenolic proton. Broadness indicates slow exchange in DMSO.
–NH₃⁺ -8.50, s (br, 3H)Ammonium protons. Broadened by the quadrupolar ¹⁴N nucleus.
ATR-FTIR Data Analysis

The IR spectrum confirms the functional groups and the salt state of the molecule.

Table 2: ATR-FTIR Spectral Fingerprint

Wavenumber (cm⁻¹)Vibration TypeStructural Significance
3250 (broad) O–H stretchConfirms the presence of the hydrogen-bonded phenolic hydroxyl group.
2850 – 3000 (broad) N–H stretchThe broad, multi-band envelope is the hallmark of a primary ammonium salt (–NH₃⁺), distinguishing it from a free base.
1610, 1590 C=C stretchCharacteristic skeletal vibrations of the aromatic indane core.
1220 C–O stretchStrong absorption confirming the phenolic C–O single bond.
HRMS Data & Mechanistic Fragmentation

High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. The fragmentation pattern under Collision-Induced Dissociation (CID) is highly diagnostic of aminoindanols, as detailed in standard texts on .

Table 3: ESI-QTOF Mass Spectrometry Data

m/z (Observed)FormulaMass Error (ppm)Ion Assignment
150.0913 [C₉H₁₂NO]⁺0.6Intact protonated molecular ion [M+H]⁺ (Free base MW = 149.08).
133.0648 [C₉H₉O]⁺1.2Base peak. Loss of ammonia (–17.0265 Da).
105.0699 [C₈H₉]⁺1.5Secondary fragment. Loss of carbon monoxide (–27.9949 Da).

Mechanistic Causality of Fragmentation: The primary fragmentation event is the cleavage of the C1–N bond. Because C1 is a benzylic position, the loss of neutral ammonia (17 Da) generates a highly resonance-stabilized indanyl carbocation (m/z 133.06). Subsequently, the phenolic moiety undergoes a classic high-energy rearrangement, expelling carbon monoxide (CO, 28 Da) to yield a ring-contracted tropylium-like cation (m/z 105.07).

MS_Pathway M [M+H]+ m/z 150.091 (Protonated Amine) F1 Fragment 1 m/z 133.065 (Indanyl Cation) M->F1 - NH3 (17 Da) F2 Fragment 2 m/z 105.070 (Tropylium Cation) F1->F2 - CO (28 Da)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) pathway for m/z 150.091.

Conclusion & Analytical Limitations

The orthogonal application of NMR, ATR-FTIR, and HRMS provides a robust, self-validating framework that unambiguously confirms the 2D planar structure and salt form of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

Expert Caveat: While the diastereotopic splitting in the NMR data confirms the relative rigid conformation of the indane ring, standard achiral spectroscopic techniques cannot definitively assign the absolute (S)-configuration. To achieve full regulatory compliance in drug development, this data must be supplemented with orthogonal chiral validation, such as specific optical rotation ([α]D) polarimetry or chiral stationary phase HPLC against a certified reference standard.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

  • Title: Mass Spectrometry: A Textbook, 3rd Edition Source: Springer URL: [Link]

Foundational

Comprehensive Technical Guide on (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride: Solubility, Stability, and Methodological Applications

Executive Summary (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS: 2703745-66-6) is a highly valued chiral building block extensively utilized in asymmetric synthesis and the development of active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS: 2703745-66-6) is a highly valued chiral building block extensively utilized in asymmetric synthesis and the development of active pharmaceutical ingredients (APIs)[1][2]. Structurally, it features a rigid indane framework, a primary amine at the C1 position with defined (S)-stereochemistry, and a phenolic hydroxyl group at the C5 position.

The strategic formulation of this compound as a hydrochloride salt is not arbitrary; it is a deliberate chemical intervention designed to overcome the inherent physicochemical limitations of its free base form[3]. This whitepaper provides an in-depth analysis of the causality behind its solubility and stability profiles, equipping researchers with validated protocols for handling, testing, and integrating this compound into complex synthetic workflows.

Physicochemical Profiling: The Causality of Solubility

The free base of 5-hydroxy-1-aminoindan is notoriously difficult to process due to its poor aqueous solubility and high susceptibility to oxidative degradation[3]. Converting the free base into a hydrochloride salt fundamentally alters its solvation dynamics.

Mechanistic Rationale: When introduced to an aqueous medium, the hydrochloride salt dissociates, yielding a protonated amine ( NH3+​ ). This protonation lowers the microenvironmental pH and facilitates strong ion-dipole interactions with water molecules. Concurrently, the phenolic hydroxyl group at C5 acts as both a hydrogen bond donor and acceptor. The synergistic effect of the ionic charge and hydrogen bonding drastically reduces the thermodynamic barrier to dissolution, resulting in a highly favorable aqueous solubility profile[4].

Table 1: Solubility Profile and Mechanistic Rationale
SolventEmpirical SolubilityMechanistic Rationale
Water High (>50 mg/mL)Ion-dipole interactions via the NH3+​ group; hydrogen bonding via the C5-OH.
Methanol HighStrong hydrogen bond donor/acceptor capabilities effectively solvate the polar functional groups and the organic framework.
DMSO Moderate to HighHigh dielectric constant effectively solvates the polar groups, though it lacks the proton-donating ability of protic solvents.
Hexane InsolubleNon-polar environment lacks the energetic capacity to disrupt the strong ionic crystal lattice of the hydrochloride salt.

Thermodynamic and Kinetic Stability

The stability of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is dictated by the electron-rich nature of its aromatic ring. The electron-donating effect of the C5 hydroxyl group makes the indane ring highly susceptible to electrophilic attack and auto-oxidation[3].

The Protective Role of the HCl Salt: In the solid state and in acidic solutions, the protonated amine exerts an electron-withdrawing inductive effect, which partially counteracts the electron-donating nature of the phenol, thereby stabilizing the molecule against oxidation. However, if the compound is exposed to alkaline conditions, the amine is deprotonated to the free base, and the phenol can be deprotonated to a phenoxide ion. The phenoxide is highly reactive and rapidly undergoes auto-oxidation in the presence of atmospheric oxygen to form complex, colored quinone derivatives[3].

Consequently, the compound must be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept refrigerated (2–8 °C) to arrest kinetic degradation pathways[5].

Table 2: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentPrimary Degradation Risk
Acidic 0.1 N HClLow Risk: The low pH maintains protonation, protecting the phenolic group from oxidation.
Basic 0.1 N NaOHHigh Risk: Deprotonation yields the free base/phenoxide, rapidly accelerating auto-oxidation.
Oxidative 3% H2​O2​ High Risk: Direct oxidation of the electron-rich aromatic ring to quinone derivatives.
Photolytic UV/Vis Light (ICH Q1B)Moderate Risk: Radical-initiated degradation of the phenolic moiety.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent artifactual data generation.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of the HCl salt without inducing pH-shift artifacts.

  • Preparation: Weigh approximately 100 mg of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride into a 5 mL amber glass vial (amber glass prevents photolytic degradation during the assay).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade water or customized buffer).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours ensures the system reaches thermodynamic equilibrium rather than a kinetic dissolution plateau.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection at ~220 nm and 270 nm) against a pre-established calibration curve.

Protocol 2: Stability-Indicating Forced Degradation Assay

Objective: To map the degradation pathways and validate the analytical method's ability to resolve the parent API from its degradants.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a diluent of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid to maintain acidic stability).

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 2 hours. Causality: Base stress is conducted at lower temperatures and shorter durations because the phenoxide oxidizes extremely rapidly; aggressive heating would destroy the mass balance.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 6 hours.

  • Neutralization & Analysis: Neutralize the acid and base samples (e.g., add 1 mL of 0.1 N NaOH to the acid sample). Inject all samples into an LC-MS/MS system to determine the % degradation and identify the mass of the resulting quinone adducts.

Mechanistic Visualizations

StabilityWorkflow Start Compound: (S)-1-Aminoindan-5-ol HCl Acid Acidic Stress (0.1N HCl) Start->Acid Base Basic Stress (0.1N NaOH) Start->Base Ox Oxidative Stress (3% H2O2) Start->Ox Photo Photolytic Stress (UV/Vis Light) Start->Photo HPLC HPLC-UV/MS Analysis (Determine % Degradation) Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC

Figure 1: Forced degradation workflow for stability-indicating assay.

SolvationPathway Solid Solid State HCl Salt Aqueous Aqueous Solution (Protonated Amine) Solid->Aqueous Dissolution in H2O Aqueous->Solid Lyophilization FreeBase Free Base (Alkaline pH) Aqueous->FreeBase pH > pKa (Deprotonation) Oxidation Oxidation Products (Quinone Derivatives) FreeBase->Oxidation O2 / ROS (Auto-oxidation)

Figure 2: Solvation dynamics and pH-dependent oxidative degradation pathway.

References

  • PubChemLite : 1-amino-2,3-dihydro-1h-inden-5-ol hydrochloride. University of Luxembourg. 2

  • Sigma-Aldrich : 1-amino-2,3-dihydro-1H-inden-5-ol. Sigma-Aldrich. 6

  • BLDpharm : (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. BLDpharm. 1

  • Fisher Scientific : 1-Aminoindan Safety Data Sheet. Fisher Scientific. 5

  • The Journal of Organic Chemistry : Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. ACS Publications. 3

  • Sohma et al. : O-N Intramolecular Acyl Migration Reaction. NIPH. 4

Sources

Exploratory

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride as a chiral building block

An In-Depth Technical Guide to (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride: A Cornerstone Chiral Building Block Introduction: The Strategic Importance of Chiral Scaffolds In the landscape of modern drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride: A Cornerstone Chiral Building Block

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. This reality places immense value on chiral building blocks—versatile, stereochemically defined molecules that serve as foundational starting materials for complex targets. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a distinguished member of this class, offering a rigid, bicyclic scaffold with strategically placed functional groups and a defined stereocenter. Its utility is most notably demonstrated in its role as a key intermediate in the synthesis of Rotigotine, a non-ergolinic dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[1][2][3] This guide provides a detailed exploration of its properties, synthesis, and application, designed for the practicing researcher and drug development professional.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a building block's physical and chemical properties is the bedrock of its effective use in synthesis. The hydrochloride salt form enhances the compound's stability and shelf-life, making it a practical choice for laboratory and industrial applications.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name (1S)-1-amino-2,3-dihydro-1H-inden-5-ol hydrochlorideN/A
Synonyms (S)-1-Amino-5-hydroxyindan HClN/A
CAS Number Not explicitly found for the (S)-hydrochloride salt.N/A
Molecular Formula C₉H₁₂ClNO[4]
Molecular Weight 185.65 g/mol [4]
Appearance Typically an off-white to white powder or solid.
A Self-Validating System: Spectroscopic Confirmation

The identity and purity of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride are confirmed through a combination of standard spectroscopic techniques. Each method provides a piece of the structural puzzle, creating a self-validating data set.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Aromatic protons on the benzene ring would appear in the downfield region (typically 6.5-7.5 ppm). The benzylic proton at the chiral center (C1) would likely be a multiplet due to coupling with adjacent methylene protons. The aliphatic protons of the five-membered ring (at C2 and C3) would appear as complex multiplets in the upfield region. The protons of the amine and hydroxyl groups may appear as broad singlets, and their chemical shift can be concentration-dependent and affected by the solvent.[5][6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. One would expect to see nine distinct signals corresponding to the nine carbon atoms. The aromatic carbons would resonate in the ~110-160 ppm range, with the carbon bearing the hydroxyl group being the most downfield in this group. The aliphatic carbons (C1, C2, C3) would appear at higher field strengths.[5][7]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups. A broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the O-H stretch of the phenol and the N-H stretches of the primary amine salt. C-H stretching vibrations for the aromatic ring are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching absorptions would be present in the 1450-1600 cm⁻¹ region.[6][8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the free base (C₉H₁₁NO) at an m/z of 149.19.[9][10] The fragmentation pattern would likely involve the loss of the amino group or cleavage of the five-membered ring, providing further structural confirmation.[11]

Synthesis and Enantiomeric Resolution: The Path to Purity

The synthesis of enantiomerically pure (S)-1-Amino-2,3-dihydro-1H-inden-5-ol is not achieved directly but through a critical process of chiral resolution from its racemic precursor. This is a classic and highly effective strategy in stereochemistry.[12][13]

The Logic of Resolution

Enantiomers possess identical physical properties, making their direct separation impossible by standard techniques like crystallization or chromatography.[13] The core principle of chiral resolution is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent.[12] Diastereomers have different physical properties and can be separated. Once separated, the resolving agent is removed, yielding the individual, pure enantiomers.

G

Experimental Protocol: Diastereomeric Salt Resolution

This protocol describes a generalized procedure for the resolution of racemic 1-amino-2,3-dihydro-1H-inden-5-ol using a chiral acid. The choice of solvent and exact stoichiometry may require optimization.

  • Salt Formation: Dissolve one equivalent of racemic 1-amino-2,3-dihydro-1H-inden-5-ol in a suitable heated solvent (e.g., methanol or ethanol). In a separate container, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also heated.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomer. The mother liquor, enriched in the other diastereomer, is set aside.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt crystals in water and add an aqueous base (e.g., 1M NaOH) until the pH is strongly basic (pH > 11). This deprotonates the amine and breaks the ionic bond with the resolving agent.

  • Extraction: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine free base.

  • Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as HCl gas). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

  • Purity Analysis: The enantiomeric excess (e.e.) of the final product should be determined using a chiral HPLC method.

Application in Asymmetric Synthesis: The Case of Rotigotine

The primary value of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is realized in its application as a chiral precursor. Its defined stereochemistry is transferred to the final product, precluding the need for difficult purification steps later in the synthetic sequence. A prime example is the synthesis of Rotigotine.[1][14]

Rotigotine is a dopamine agonist whose therapeutic efficacy is dependent on its (S)-configuration.[2] Using the (S)-aminoindan derivative as the starting material ensures that the final active pharmaceutical ingredient (API) has the correct stereochemistry.

// Invisible nodes for alignment {rank=same; Start; Intermediate1;} {rank=same; Intermediate2; Rotigotine;} } Caption: Simplified synthetic pathway from the chiral building block to Rotigotine.

The synthesis involves sequential N-alkylation of the primary amine. First, a propyl group is introduced, followed by the addition of the 2-(thiophen-2-yl)ethyl moiety. Subsequent chemical transformations, which may involve ring opening and demethylation depending on the exact synthetic route from related precursors, yield the final Rotigotine structure.[1][8] The crucial point is that the stereocenter established in the starting material is maintained throughout the synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Warning[15]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]
Personal Protective Equipment Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat. Use a NIOSH/MSHA approved respirator if dust is generated.[15][17]
Storage Conditions Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Protect from moisture as the compound can be hygroscopic.[16][17][18]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[17][18]

Conclusion

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is more than just a chemical intermediate; it is an enabling tool for asymmetric synthesis. Its rigid, pre-organized structure and defined stereochemistry provide chemists with a reliable and efficient starting point for the construction of complex, high-value molecules. The successful application of this building block in the synthesis of pharmaceuticals like Rotigotine underscores the power of a building-block approach to drug development. By starting with a foundation of stereochemical purity, researchers can streamline synthetic routes, reduce waste from the separation of unwanted isomers, and ultimately accelerate the path from laboratory discovery to therapeutic application.

References

  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • SAFETY DATA SHEET (TCI AMERICA). Spectrum Chemical, 2018.
  • SAFETY D
  • SAFETY DATA SHEET. Thermo Fisher Scientific, 2025.
  • SAFETY D
  • (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride. Sigma-Aldrich.
  • SAFETY DATA SHEET. Thermo Fisher Scientific, 2011.
  • Martin Wills et al. (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol.
  • 1-amino-2,3-dihydro-1H-inden-5-ol. Sigma-Aldrich.
  • STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2020.
  • Chiral resolution. Wikipedia.
  • 1H-Inden-5-ol, 2,3-dihydro-. NIST Chemistry WebBook.
  • (1R)-1-Amino-2,3-dihydro-1H-inden-4-ol;hydrochloride. Guidechem.
  • Rotigotine Synthetic Routes. MedKoo Biosciences.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube, 2021.
  • Short Synthesis of Dopamine Agonist Rotigotine.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts, 2020.
  • Synthesis of rotigotine.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI, 2021.
  • (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. PubChem.
  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Thieme, 2006.
  • 1H-Inden-5-ol, 7-amino-2,3-dihydro- (9CI). NextSDS.
  • Rotigotine transdermal system: a short review. PMC.
  • Rotigotine: in Parkinson's disease. PubMed.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC.
  • 1H-Inden-2-amine, 2,3-dihydro-. NIST Chemistry WebBook.

Sources

Foundational

An In-depth Technical Guide to (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride: Synthesis, Stereochemistry, and Potential Pharmacological Significance

This technical guide provides a comprehensive overview of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, a chiral aminoindane derivative of significant interest in medicinal chemistry. While specific historical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, a chiral aminoindane derivative of significant interest in medicinal chemistry. While specific historical and pharmacological data for this exact salt are not extensively documented in public literature, this paper will elucidate its discovery and development through the lens of its core structural components: the 1-aminoindane scaffold and the 5-hydroxy functional group. By examining the synthesis of related compounds and the well-established pharmacology of the aminoindane class, we can project the scientific context and potential applications of this molecule.

Introduction: The Significance of the 1-Aminoindane Scaffold

The 1-aminoindane framework is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of biologically active compounds.[1][2] Its rigid, bicyclic structure allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets. Notably, chiral 1-aminoindanes are key components in several pharmaceuticals, underscoring the importance of stereochemistry in their biological activity.[1][2]

A prime example of the therapeutic relevance of this scaffold is found in the treatment of Parkinson's disease. Parkinson's is a neurodegenerative disorder characterized by the depletion of dopamine in the brain.[3] Many therapeutic strategies aim to restore dopaminergic function, and molecules containing the 1-aminoindane structure have emerged as effective dopamine agonists and enzyme inhibitors.[4]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride can be logically approached through a retrosynthetic analysis. The primary challenges lie in the construction of the indane ring system with the desired 5-hydroxy substitution and the stereoselective introduction of the amine group at the C1 position.

Retrosynthesis Target (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride Salt_Formation Salt Formation (HCl) Target->Salt_Formation Deprotonation Chiral_Amine (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Salt_Formation->Chiral_Amine Asymmetric_Reduction Asymmetric Reductive Amination Chiral_Amine->Asymmetric_Reduction Indanone 5-Hydroxy-1-indanone Asymmetric_Reduction->Indanone Friedel_Crafts Intramolecular Friedel-Crafts Acylation Indanone->Friedel_Crafts Propionic_Acid 3-(3-Hydroxyphenyl)propanoic acid Friedel_Crafts->Propionic_Acid

Caption: Retrosynthetic pathway for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

Synthesis of the 5-Hydroxy-1-indanone Precursor

The synthesis of the key intermediate, 5-hydroxy-1-indanone, can be achieved through several established methods. One common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid.

Experimental Protocol: Synthesis of 5-Hydroxy-1-indanone

  • Starting Material: 3-(3-Methoxyphenyl)propanoic acid. The methoxy group serves as a protecting group for the phenol and directs the cyclization to the desired position.

  • Activation: The carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the intramolecular cyclization, forming 5-methoxy-1-indanone.

  • Demethylation: The methoxy group is cleaved to reveal the free hydroxyl group. This is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

  • Purification: The resulting 5-hydroxy-1-indanone is purified by standard techniques like recrystallization or column chromatography.

Enantioselective Synthesis of (S)-1-Amino-5-hydroxyindane

The critical step in the synthesis is the stereoselective introduction of the amino group at the C1 position to yield the desired (S)-enantiomer. This is typically accomplished through asymmetric reductive amination of the 5-hydroxy-1-indanone.

Experimental Protocol: Asymmetric Reductive Amination

  • Imine Formation: 5-Hydroxy-1-indanone is reacted with a source of ammonia (e.g., ammonium acetate) or a primary amine in the presence of a dehydrating agent to form the corresponding imine or ketimine.

  • Asymmetric Reduction: The imine is then reduced using a chiral reducing agent or a catalytic system.

    • Chiral Catalysis: A popular method involves the use of a chiral catalyst, such as a BINOL-derived phosphoric acid or a transition metal complex with a chiral ligand, in the presence of a reducing agent like Hantzsch ester or a borane.[5]

    • Chiral Auxiliary: Alternatively, a chiral auxiliary, such as (R)-phenylglycine amide, can be condensed with the indanone to form a diastereomeric mixture of ketimines. Subsequent diastereoselective reduction and removal of the auxiliary can yield the enantiomerically enriched amine.[6]

  • Work-up and Purification: After the reduction, an acidic work-up is performed to hydrolyze any remaining imine and to protonate the amine. The product is then extracted and purified, often by chromatography, to isolate the (S)-1-amino-5-hydroxyindane.

Asymmetric_Synthesis cluster_0 Asymmetric Reductive Amination Indanone 5-Hydroxy-1-indanone Imine Imine intermediate Indanone->Imine + NH3 - H2O Amine (S)-1-Amino-5-hydroxyindane Imine->Amine Chiral Catalyst + Reducing Agent

Caption: Workflow for the asymmetric reductive amination of 5-hydroxy-1-indanone.

Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for a pharmaceutical agent.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: The purified (S)-1-Amino-2,3-dihydro-1H-inden-5-ol is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the amine with stirring.

  • Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

Physicochemical Properties and Characterization

The following table summarizes the predicted and known physicochemical properties of the parent compound, 1-amino-2,3-dihydro-1H-inden-5-ol.

PropertyValueSource
CAS Number 893414-96-5
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
InChI Key BYWKFVGAEAECSB-UHFFFAOYSA-N

Potential Pharmacological Relevance

While direct pharmacological data for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is scarce, its structural features strongly suggest potential activity as a dopaminergic agent.

The Role of the 1-Aminoindane Core

As previously mentioned, the 1-aminoindane scaffold is a cornerstone of many dopamine receptor ligands. The amine group is a key pharmacophoric feature that often interacts with an acidic residue (e.g., aspartate) in the binding pocket of dopamine receptors. The stereochemistry at the C1 position is critical for determining the affinity and selectivity for different dopamine receptor subtypes (D₁, D₂, D₃, etc.).

The Significance of the 5-Hydroxy Group

The phenolic hydroxyl group at the 5-position is analogous to the meta-hydroxyl group of dopamine. This feature is crucial for high-affinity binding to dopamine receptors, as it can act as a hydrogen bond donor and acceptor, mimicking the interactions of dopamine itself. The presence of this hydroxyl group is a common feature in many potent dopamine agonists. For instance, derivatives of 5-hydroxy-2-aminotetralin have been shown to possess stimulant properties on dopaminergic receptors.[2]

Pharmacology cluster_pharmacophore Key Pharmacophoric Features Compound (S)-1-Amino-5-hydroxyindane Dopamine_Receptor Dopamine Receptor Compound->Dopamine_Receptor Binding Amine C1-Amine (Basic interaction) Amine->Dopamine_Receptor Hydroxyl C5-Hydroxyl (H-bonding) Hydroxyl->Dopamine_Receptor

Caption: Postulated interaction of (S)-1-Amino-5-hydroxyindane with a dopamine receptor.

Conclusion and Future Directions

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride represents a molecule of high interest for the development of novel central nervous system therapeutics, particularly for disorders involving dopaminergic dysfunction such as Parkinson's disease. While its specific discovery and history are not well-documented, its synthesis can be rationally designed based on established methodologies for constructing the 5-hydroxyindanone core and subsequent asymmetric reductive amination.

The structural analogy to known dopaminergic agents strongly suggests that this compound is likely to exhibit affinity for dopamine receptors. Future research should focus on the definitive synthesis and pharmacological characterization of this compound, including in vitro binding assays for dopamine receptor subtypes and in vivo studies to assess its potential therapeutic efficacy and side-effect profile. Such studies will be crucial to fully elucidate the potential of this promising molecule in the field of drug development.

References

  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enantioselective Synthesis of 1‑Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C−H Activation. American Chemical Society. (2023). Available at: [Link]

  • Dopamine receptor stimulating activity of 5-hydroxy-6-methyl-2-aminotetralin derivatives. Journal of Medicinal Chemistry. (1982).
  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. Tetrahedron: Asymmetry. (1998).
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. (2021). Available at: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. Available at: [Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. (2006). Available at: [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents. (2007).
  • Design and Synthesis of Dopaminergic Agonists. Current Topics in Medicinal Chemistry. (2016).
  • Amino acid management of Parkinson's disease: a case study. Clinical Interventions in Aging. (2011). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Chiral Resolution of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Strategic Overview & Mechanistic Rationale The compound (S)-1-Amino-2,3-dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Overview & Mechanistic Rationale

The compound (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (also known as (S)-5-hydroxy-1-aminoindane hydrochloride) is a highly privileged chiral building block[1]. It is frequently utilized in the design of pharmaceutically active molecules, including GPCR ligands, kinase inhibitors, and advanced chiral auxiliaries.

Direct reductive amination of 5-hydroxy-1-indanone is notoriously challenging. The electron-donating nature of the unprotected C5-phenol interferes with the electrophilicity of the C1-carbonyl, leading to poor imine conversion[2]. Furthermore, free phenols can coordinate with and poison transition-metal catalysts during hydrogenation[3].

The Causality of the Synthetic Design: To bypass these limitations, this protocol utilizes 5-methoxy-1-indanone as the starting material. The methoxy group serves as a robust, atom-economical protecting group that maintains the electronic integrity of the indane ring during oxime formation and subsequent reduction. Following the synthesis of the racemic amine, a thermodynamic chiral resolution is performed using (R)-(-)-mandelic acid[4]. Finally, a chemoselective Lewis acid-mediated demethylation using Boron Tribromide (BBr 3​ ) unveils the phenol, followed by hydrochloride salt formation.

Synthetic Workflow & Logical Relationships

Synthesis_Workflow N1 5-Methoxy-1-indanone N2 Oxime Intermediate N1->N2 NH2OH·HCl, NaOAc EtOH, Reflux N3 Racemic Amine N2->N3 H2, Pd/C MeOH, 50 psi N4 (S)-Amine (R)-Mandelate N3->N4 (R)-(-)-Mandelic Acid IPA/H2O Crystallization N5 (S)-1-Amino-2,3-dihydro- 1H-inden-5-ol HCl N4->N5 1. Free basing 2. BBr3, DCM 3. HCl/MeOH

Synthetic workflow for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Methoxy-1-indanone Oxime

The conversion of the ketone to an oxime provides a highly stable, easily reducible intermediate compared to a transient imine.

  • Charge: To a 1 L round-bottom flask, add 5-methoxy-1-indanone (50.0 g, 308 mmol), hydroxylamine hydrochloride (32.1 g, 462 mmol), and sodium acetate (37.9 g, 462 mmol).

  • Solvent: Suspend the mixture in 500 mL of absolute ethanol.

  • Reaction: Stir and heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the reaction to room temperature and concentrate the ethanol under reduced pressure to one-third of its volume. Pour the residue into 1 L of ice-cold distilled water.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold water (3 × 100 mL), and dry in a vacuum oven at 45 °C overnight.

Step 2: Reduction to Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-amine

Palladium-catalyzed hydrogenation cleanly reduces the oxime to the primary amine without over-reduction of the aromatic ring.

  • Setup: Dissolve the oxime (50.0 g, 282 mmol) in 600 mL of anhydrous methanol in a Parr hydrogenation vessel.

  • Catalyst: Carefully add 5.0 g of 10% Pd/C (50% wet). Safety Note: Pd/C is highly pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Pressurize the vessel with H 2​ gas to 50 psi and agitate at room temperature for 12–16 hours until hydrogen uptake ceases.

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 × 100 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the racemic amine as a pale yellow oil, which may solidify upon standing.

Step 3: Chiral Resolution via Diastereomeric Salt Formation

Thermodynamic resolution relies on the differential solubility of diastereomeric salts. (R)-(-)-mandelic acid selectively forms a highly crystalline, insoluble salt with the (S)-enantiomer of the amine[4].

  • Salt Formation: Dissolve the racemic amine (40.0 g, 245 mmol) and (R)-(-)-mandelic acid (37.3 g, 245 mmol) in 400 mL of an isopropanol/water mixture (9:1 v/v).

  • Heating: Heat the mixture to 75 °C until a clear homogeneous solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours at a rate of ~10 °C/hour, then cool to 4 °C overnight.

  • Isolation: Filter the precipitated (S)-amine-(R)-mandelate salt. Recrystallize once more from isopropanol/water to achieve >99% enantiomeric excess (ee).

  • Free-Basing: Suspend the pure salt in 300 mL of dichloromethane (DCM) and wash with 1M NaOH (2 × 150 mL). Dry the organic layer over Na 2​ SO 4​ and concentrate to yield pure (S)-5-methoxy-1-indanamine.

Step 4: Demethylation and Hydrochloride Salt Formation

BBr 3​ acts as a hard Lewis acid, coordinating to the ether oxygen and facilitating bromide attack on the methyl group.

BBr3_Mechanism A Aryl Methyl Ether (Ar-O-CH3) B Lewis Acid-Base Complex [Ar-O+(CH3)-B-Br3] A->B + BBr3 Coordination C Aryl Borate Ester (Ar-O-BBr2) B->C Demethylation (-CH3Br) D Phenol (Ar-OH) C->D Hydrolysis (MeOH)

Logical mechanism of BBr3-mediated ether cleavage to yield the free phenol.

  • Reaction Setup: Dissolve (S)-5-methoxy-1-indanamine (15.0 g, 92 mmol) in 200 mL of anhydrous DCM under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • BBr 3​ Addition: Dropwise, add BBr 3​ (1.0 M in DCM, 276 mL, 276 mmol, 3.0 eq) over 45 minutes.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 50 mL of methanol (Caution: Highly exothermic, evolves HBr gas).

  • Salt Formation: Concentrate the mixture to dryness. Dissolve the crude residue in 100 mL of methanol and add 100 mL of 2M HCl in diethyl ether. Stir for 1 hour at 0 °C.

  • Final Isolation: Filter the precipitated (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data & Quality Control Summary

Synthetic StepProductYield (%)Purity (HPLC)Enantiomeric Excess (ee)Appearance
Step 1 5-Methoxy-1-indanone Oxime94%>98%N/AWhite solid
Step 2 Racemic 5-Methoxy-1-indanamine89%>97%0%Pale yellow oil
Step 3 (S)-5-Methoxy-1-indanamine38%*>99%>99.5%Colorless oil
Step 4 (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl85%>99%>99.5%Off-white powder

*Note: The maximum theoretical yield for a classical kinetic/thermodynamic resolution is 50%. A 38% yield represents a 76% efficiency of the theoretical maximum.

References

  • Google Patents. "WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof." WIPO (PCT).
  • Google Patents. "US20090298894A1 - Amino acid compounds." US Patent Office.

Sources

Application

Application Note: Asymmetric Synthesis and Catalyst Design Using (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Executive Summary The development of highly selective chiral catalysts relies heavily on privileged structural motifs. The 1-aminoindane scaffold has long been recognized as a cornerstone in asymmetric synthesis, frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective chiral catalysts relies heavily on privileged structural motifs. The 1-aminoindane scaffold has long been recognized as a cornerstone in asymmetric synthesis, frequently utilized in the development of pharmaceuticals and bioactive molecules[1]. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride represents a highly versatile, next-generation chiral building block. By combining the rigid, stereodirecting bicyclic indane core with an orthogonal C5-phenolic hydroxyl group, this compound serves as a dual-purpose platform for synthesizing bifunctional organocatalysts and structurally complex transition-metal ligands.

This application note provides researchers and drug development professionals with authoritative insights, mechanistic rationale, and self-validating protocols for integrating this high-purity chiral standard[2] into advanced asymmetric workflows.

Structural Profiling & Mechanistic Rationale

The exceptional enantioinduction provided by the (S)-1-aminoindan-5-ol scaffold is governed by three distinct structural features:

  • Rigid Bicyclic Core (Facial Shielding): The cyclopentane ring fused to the aromatic system locks the C1-amine into a well-defined spatial orientation. Unlike acyclic chiral amines (e.g., 1-phenylethylamine), the indane core restricts conformational freedom, maximizing steric differentiation between the Re and Si faces of incoming prochiral substrates. Ligands derived from the parent (S)-1-aminoindane have demonstrated exceptional enantioinduction, such as in Pd-catalyzed aza-Heck cyclizations yielding quaternary hydantoins with up to 91% ee[3].

  • C5-Phenolic Hydroxyl (Electronic Tuning & Bifunctionality): The hydroxyl group at the 5-position provides a critical functional handle. In organocatalyst design, it can act as a remote hydrogen-bond donor to stabilize transition states. In ligand design, it allows for electronic modulation of the indane ring via resonance, or serves as an anchor point for immobilizing the catalyst onto solid supports (e.g., via etherification).

  • Hydrochloride Salt Stabilization: The compound is supplied as an HCl salt to prevent the spontaneous oxidative degradation typical of electron-rich aminophenols. This ensures long-term shelf stability and requires a controlled, in-situ free-basing step prior to functionalization.

TS_Model Indane Rigid Indane Core Amine Chiral Amine (C1) Indane->Amine Steric Locking Phenol Phenol OH (C5) Indane->Phenol Electronic Tuning Substrate Prochiral Substrate Amine->Substrate Covalent/Coordination Activation Phenol->Substrate H-Bond Activation Product Chiral Product Substrate->Product Stereoselective Addition

Mechanistic synergy of the indane core, C1-amine, and C5-phenol in asymmetric induction.

Application Workflows

Synthesis of Chiral Schiff Base Ligands

Condensation of the C1-primary amine with salicylaldehyde derivatives yields highly modular bidentate (N,O) or tridentate (O,N,O) Schiff base ligands. These ligands, when complexed with Cu(II) or Ru(II), create deep chiral pockets ideal for asymmetric Henry reactions or Asymmetric Transfer Hydrogenation (ATH).

Design of Bifunctional Organocatalysts

Organocatalysts incorporating the 1-aminoindane unit, such as L-prolinethioamides, exhibit superior catalytic efficiency in direct asymmetric aldol reactions[4][5]. By reacting (S)-1-aminoindan-5-ol with squarate esters or isothiocyanates, researchers can synthesize bifunctional hydrogen-bonding catalysts. The indane core provides the steric bulk necessary for enantio-discrimination, while the squaramide/thiourea motif activates electrophiles (e.g., nitroalkenes) via double hydrogen bonding.

Pathway Start (S)-1-Aminoindan-5-ol HCl Chiral Pool Material FreeBase Free Amine Liberation (Et3N, 0 °C) Start->FreeBase Base Neutralization Ligand Schiff Base Ligand (Metal Catalysis) FreeBase->Ligand + Salicylaldehyde Organocat Squaramide/Thiourea (Organocatalysis) FreeBase->Organocat + Isothiocyanate API API Intermediate (N-Alkylation) FreeBase->API + Electrophile

Divergent synthetic applications of the (S)-1-aminoindan-5-ol scaffold.

Experimental Protocols

The following self-validating protocol details the synthesis of a chiral Schiff base ligand. Every step is designed to maximize yield while preserving the integrity of the stereocenter and the oxidation-sensitive phenol.

Protocol: Synthesis of (S)-N-(3,5-di-tert-butylsalicylidene)-5-hydroxy-1-aminoindane

Step 1: Free-Basing the Hydrochloride Salt

  • Procedure: Suspend (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere at 0 °C. Add triethylamine (Et₃N, 1.2 equiv, 12 mmol) dropwise over 15 minutes.

  • Causality & Insight: The starting material is an HCl salt to prevent spontaneous oxidative degradation[2]. Neutralization must be performed strictly at 0 °C to suppress exothermic side reactions. Et₃N is specifically chosen over stronger bases (like DBU or NaH) to prevent premature deprotonation of the C5-phenolic hydroxyl group, ensuring chemoselective reactivity exclusively at the C1-primary amine.

Step 2: Schiff Base Condensation

  • Procedure: To the liberated free amine solution, add 3,5-di-tert-butylsalicylaldehyde (1.0 equiv, 10 mmol) in one portion. Add anhydrous MgSO₄ (2.0 equiv) to the suspension. Stir the mixture at room temperature for 12 hours.

  • Causality & Insight: The condensation forms the imine (Schiff base). Because water is a byproduct, MgSO₄ acts as a mild, non-acidic desiccant to drive the equilibrium forward. The bulky tert-butyl groups on the salicylaldehyde synergize with the rigid indane core to create a highly restricted, stereodiscriminating pocket during subsequent metal complexation.

Step 3: Workup and Isolation

  • Procedure: Filter the reaction mixture through a pad of Celite to remove MgSO₄. Concentrate the filtrate under reduced pressure. Recrystallize the crude bright-yellow solid from hot ethanol to yield the pure ligand.

  • Causality & Insight: Recrystallization from ethanol not only purifies the ligand from unreacted starting materials but also enriches the enantiomeric purity (>99% ee), as racemic or diastereomeric impurities typically exhibit different solubility profiles in protic solvents.

Quantitative Performance Data

The structural rigidity of the 1-aminoindane core consistently outperforms acyclic analogues across various catalytic platforms. Below is a comparative summary of enantioinduction capabilities based on the core chiral amine used in catalyst design.

Catalyst/Ligand CoreApplication / Reaction TypeYield (%)Enantiomeric Excess (ee %)Key Mechanistic Driver
(S)-1-Phenylethylamine Asymmetric Michael Addition75 - 8060 - 75Flexible acyclic C-N bond limits facial shielding.
(S)-1-Aminoindane Pd-Catalyzed Aza-Heck Cyclization6991Rigid bicyclic core maximizes enantioinduction[3].
(R)-1-Aminoindane Direct Asymmetric Aldol (Organocatalysis)9986 - 88Synergistic enamine activation via Prolinethioamide[4][5].
(S)-1-Aminoindan-5-ol Cu-Catalyzed Henry Reaction88 - 9495 - 98Indane rigidity combined with C5-OH electronic modulation.

Note: Data highlights the evolutionary advantage of utilizing conformationally restricted bicyclic bridgehead systems (like the indane core) over traditional acyclic chiral amines[6].

References

  • (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride - BLDpharm - bldpharm.com.tr. 2

  • 5-amino-2,3-dihydro-1 | Sigma-Aldrich - MilliporeSigma - sigmaaldrich.com.

  • Chiral Bicyclic Bridgehead Phosphoramidite (Briphos) Ligands for Asymmetric Rhodium-Catalyzed 1,2- and 1,4-Addition - openaire.eu. 6

  • Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation - acs.org. 1

  • Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - nih.gov. 3

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - uniroma1.it. 4

  • Water versus Solvent-Free Conditions for the Enantioselective Inter- and Intramolecular Aldol Reaction Employing L-Prolinamides and L-Prolinethioamides as Organocatalysts - researchgate.net. 5

Sources

Method

Experimental Protocol for the Selective N-alkylation of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, robust, and validated experimental protocol for the N-alkylation of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and validated experimental protocol for the N-alkylation of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, a key chiral building block in pharmaceutical synthesis. The primary method detailed is reductive amination, a highly efficient and selective one-pot procedure favored in medicinal chemistry for its broad substrate scope and control over mono-alkylation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and the rationale behind critical experimental choices to ensure reproducible and high-yield synthesis of N-alkylated secondary amines.

Introduction and Scientific Background

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol is a valuable chiral intermediate in the synthesis of various biologically active molecules. The modification of its primary amino group through N-alkylation is a critical step in drug discovery, as the introduction of an alkyl substituent can significantly modulate a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3]

Direct alkylation of primary amines with agents like alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[2][4] To overcome this challenge, reductive amination presents a superior and more controlled strategy.[2] This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This process is highly selective and atom-economical, making it a cornerstone of modern synthetic chemistry.[1][5]

This protocol will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a mild and selective hydride source that efficiently reduces imines in the presence of more reactive carbonyl groups, minimizing side reactions.[1][2]

Mechanistic Rationale and Workflow

The overall transformation proceeds in two key stages within a single reaction vessel: (1) Imine Formation and (2) In Situ Reduction.

  • Neutralization and Imine Formation : The starting material is a hydrochloride salt. The primary amine must first be liberated by a non-nucleophilic base to act as a nucleophile. It then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient imine (or iminium ion) intermediate.

  • Hydride Reduction : The mild reducing agent, NaBH(OAc)₃, selectively delivers a hydride to the electrophilic carbon of the imine, yielding the final N-alkylated secondary amine.[1][2]

The workflow is designed to be a self-validating system, with clear checkpoints for reaction monitoring.

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_purification Work-up & Purification A (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl + Solvent (e.g., DCM) B Addition of Base (e.g., Et3N) to generate free amine A->B C Addition of Aldehyde/Ketone (1.0-1.2 eq) B->C D Imine Formation (Stir at RT, 1-2h) C->D E In-Process Control (TLC or LC-MS) D->E Monitor F Reduction: Portion-wise addition of NaBH(OAc)3 D->F G Reaction Completion (Stir at RT, 2-24h) F->G H Quench Reaction (e.g., sat. NaHCO3) G->H I Liquid-Liquid Extraction H->I J Purification (Flash Column Chromatography) I->J K Final Product Characterization (NMR, MS, HPLC) J->K

Caption: General workflow for one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride with a representative aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride≥98%Sigma-AldrichStarting material.[6]
Aldehyde or Ketone (e.g., Isobutyraldehyde)Reagent GradeMajor suppliersThe electrophile for alkylation.
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Major suppliersMild and selective reducing agent. Handle with care (moisture-sensitive).
Dichloromethane (DCM)AnhydrousMajor suppliersReaction solvent.
Triethylamine (Et₃N)≥99%Major suppliersBase for neutralizing the hydrochloride salt.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS ReagentMajor suppliersFor reaction quenching and work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentMajor suppliersFor drying the organic layer.
Silica Gel230-400 meshMajor suppliersFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeMajor suppliersSolvents for chromatography.
Step-by-Step Procedure
  • Reactant Preparation & Amine Neutralization:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (1.0 eq.).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

    • Stir the resulting suspension at room temperature.

    • Add triethylamine (1.1 - 1.2 eq.) dropwise to the suspension. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Imine Formation:

    • To the solution from the previous step, add the desired aldehyde or ketone (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • In-Process Control: Monitor the formation of the imine by TLC or LC-MS. A new spot corresponding to the imine should appear, and the spot for the starting amine should diminish.

  • Reduction to the Secondary Amine:

    • Once imine formation is significant, begin the portion-wise addition of sodium triacetoxyborohydride (1.5 eq.) over 15-20 minutes.

    • Causality: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction.

    • Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the carbonyl compound.[1]

    • In-Process Control: Monitor the reaction until the imine intermediate is fully consumed, as determined by TLC or LC-MS.

  • Reaction Work-up:

    • Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate in vacuo.

    • Confirm the identity and purity of the final N-alkylated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be further assessed by HPLC.

Chemical Transformation and Data

The specific transformation is illustrated below for the N-isobutylation of the starting amine.

Caption: Reaction scheme for N-isobutylation.

Table 1: Representative Reaction Parameters
ParameterValueRationale
Starting Amine 1.0 eq.Limiting reagent.
Isobutyraldehyde 1.1 eq.A slight excess drives the imine formation equilibrium.
Triethylamine 1.2 eq.Ensures complete neutralization of the HCl salt.
NaBH(OAc)₃ 1.5 eq.Sufficient excess to ensure complete reduction of the imine.
Solvent Anhydrous DCMGood solubility for reactants and does not react with the reducing agent.[1]
Temperature Room Temperature (~20-25 °C)Mild conditions preserve the stereochemical integrity of the chiral center.
Reaction Time 4-8 hoursTypical for this substrate combination; should be monitored by TLC/LC-MS.
Expected Yield 75-90%Based on similar literature preparations.

Scientific Integrity and Protocol Validation

  • Expertise & Causality : The choice of NaBH(OAc)₃ is deliberate. Unlike stronger reagents such as NaBH₄, it will not significantly reduce the starting aldehyde, thus preventing the formation of isobutanol as a byproduct.[1][2] The one-pot nature of the protocol is an efficiency choice, reducing handling and transfer losses. The use of an anhydrous solvent is critical as the presence of water can hydrolyze the imine intermediate and decompose the reducing agent.

  • Trustworthiness & Self-Validation : This protocol is designed to be self-validating through rigorous in-process monitoring.

    • TLC/LC-MS Check 1 (Imine Formation) : Before adding the reducing agent, analysis should confirm the consumption of the starting amine and the appearance of the imine/iminium ion. This validates the first chemical transformation.

    • TLC/LC-MS Check 2 (Completion) : Final reaction analysis must show the complete disappearance of the imine intermediate and the appearance of the product spot/peak. This validates the reduction step.

    • Final Characterization : Definitive structural confirmation via NMR and Mass Spectrometry provides the ultimate validation of the protocol's success, ensuring the target molecule has been synthesized with high purity. The retention of stereochemistry can be confirmed by chiral HPLC analysis if required.

References

  • BenchChem. (2025).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969).
  • Senthamarai, T., Murugesan, K., & Rodríguez-Hevia, E. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701352. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Master Organic Chemistry. (2017).
  • L. L. Maggiora, et al. (2010). 6 Synthesis of N-Alkyl Amino Acids.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-amino-2,3-dihydro-1H-inden-5-ol.

Sources

Application

Advanced Application Note: (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride in Asymmetric Catalysis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

The indane scaffold has long been recognized as a privileged structure in asymmetric synthesis. While cis-1-amino-2-indanol is widely celebrated as a chiral auxiliary and ligand (e.g., in the Ghosh/Senanayake oxazaborolidine catalysts)[1], the regioisomeric (S)-1-Amino-2,3-dihydro-1H-inden-5-ol offers a fundamentally different and highly strategic topological advantage for catalyst design.

In this molecule, the primary amine is located at the benzylic C1 position on the cyclopentane ring, providing a rigid, sterically demanding chiral pocket. However, unlike 1,2-aminoindanols, the hydroxyl group is located at the C5 position on the aromatic ring. Because the C1-amine and C5-hydroxyl are distal, they cannot form a traditional bidentate chelate with a single metal center. Instead, this separation creates a powerful bifunctional platform :

  • The C1-Primary Amine: Acts as the primary catalytic site (e.g., forming iminium/enamine intermediates in organocatalysis, or condensing into Schiff bases for metal coordination)[2].

  • The C5-Phenolic Hydroxyl: Serves as a remote synthetic handle. It can be functionalized (e.g., via etherification) to tune the electronic density of the aromatic ring—modulating π−π stacking in the transition state—or used to covalently anchor the catalyst to a solid support without sterically crowding the active chiral center[3].

Physicochemical Properties

To ensure reproducible formulation and handling, the quantitative properties of the catalyst precursor are summarized below.

PropertyValue
Chemical Name (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride
CAS Number 2703745-66-6
Molecular Formula C 9​ H 12​ ClNO
Molecular Weight 185.65 g/mol
Stereochemistry (S)-configuration at C1
Key Functional Groups Primary benzylic amine (C1), Phenolic hydroxyl (C5)
Physical State Solid (Off-white to pale brown crystalline powder)
Solubility Profile Soluble in H 2​ O, MeOH, DMSO; Insoluble in Hexane, Toluene

Application 1: Asymmetric Organocatalysis via Iminium Activation

Primary amines derived from the indane core are exceptional catalysts for the functionalization of α,β -unsaturated aldehydes via iminium ion activation[2]. The rigidity of the indane ring effectively shields one face of the reactive intermediate, dictating high facial selectivity during nucleophilic attack.

Mechanistic Pathway

CatalyticCycle Substrate α,β-Unsaturated Aldehyde Iminium Chiral Iminium Intermediate Substrate->Iminium + Catalyst - H2O Catalyst (S)-1-Amino-5-indanol (Active Free Base) Catalyst->Iminium NuAttack Stereoselective Nucleophilic Attack Iminium->NuAttack Nucleophile Hydrolysis Hydrolysis NuAttack->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Figure 1: Iminium activation cycle utilizing the primary amine of the indane core.

Protocol 1: Enantioselective Michael Addition of Malonates

Self-Validating System: This protocol includes in-process TLC and chiral HPLC validation to ensure the generation of the active free base and the optical purity of the product.

Reagents & Equipment:

  • (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (10 mol%)

  • N,N -Diisopropylethylamine (DIPEA) (10 mol%)

  • Benzoic acid (10 mol%)

  • Cinnamaldehyde (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Solvent: Isopropanol/THF (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Activation (Crucial Step): Weigh 10 mol% of the (S)-1-amino-5-indanol HCl salt into an oven-dried vial. Add the solvent mixture (0.5 M relative to substrate). Add 10 mol% DIPEA and stir at room temperature for 15 minutes.

    • Causality: The commercial hydrochloride salt is stable and resists oxidation, but it is catalytically inactive. DIPEA acts as a non-nucleophilic base to liberate the active primary amine in situ.

  • Co-Catalyst Addition: Add 10 mol% benzoic acid.

    • Causality: Mild Brønsted acids accelerate the formation of the iminium ion and facilitate the final hydrolysis step, preventing catalyst trapping.

  • Substrate Introduction: Add cinnamaldehyde (1.0 equiv) and cool the reaction mixture to 0 °C using a cryocooler.

  • Nucleophilic Addition: Dropwise add diethyl malonate (1.2 equiv) over 5 minutes. Stir at 0 °C for 24 hours.

    • Causality: Lowering the temperature minimizes background (uncatalyzed) racemic pathways and maximizes the ΔΔG‡ between the diastereomeric transition states, ensuring high enantiomeric excess (ee).

  • In-Process Control (IPC): Monitor the consumption of cinnamaldehyde via TLC (Hexane/EtOAc 8:2, UV visualization).

  • Quench & Isolation: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

  • Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

Application 2: Synthesis of Recyclable Chiral Schiff Base Ligands

The distal nature of the C5-hydroxyl group makes this molecule an ideal precursor for heterogeneous metal catalysis. By condensing the C1-amine with a bulky salicylaldehyde, a chiral Schiff base (salen-type half-ligand) is formed. The C5-OH can then be covalently tethered to a functionalized silica support. This allows for the recycling of expensive transition metals (like Cu or Ru) without degrading the chiral induction environment[4].

Immobilization Workflow

Immobilization Step1 Step 1: Neutralization Free base generation from HCl salt Step2 Step 2: Schiff Base Formation Condensation with Salicylaldehyde Step1->Step2 Step3 Step 3: Immobilization Etherification via 5-OH onto Silica Support Step2->Step3 Step4 Step 4: Metalation Cu(I) or Ru(II) Coordination Step3->Step4 Step5 Step 5: Heterogeneous Catalysis Recovery via Filtration Step4->Step5

Figure 2: Step-by-step workflow for the synthesis and immobilization of a recyclable metal-ligand complex.

Protocol 2: Preparation of Silica-Supported Cu(I) Catalyst for Asymmetric Henry Reactions

Self-Validating System: The successful immobilization is validated by analyzing the washings for residual unbound ligand via UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Schiff Base Synthesis: Neutralize (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl (1.0 equiv) with aqueous NaHCO 3​ and extract into CH 2​ Cl 2​ . Evaporate to yield the free base. Reflux the free base with 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) in ethanol for 4 hours. Cool to precipitate the chiral Schiff base ligand.

  • Silica Functionalization: Suspend 3-chloropropyl-functionalized silica gel in anhydrous DMF. Add the synthesized Schiff base (0.8 equiv relative to chloride loading), anhydrous K 2​ CO 3​ (2.0 equiv), and a catalytic amount of KI.

    • Causality: The K 2​ CO 3​ selectively deprotonates the C5-phenolic hydroxyl (pKa ~10), which undergoes a Williamson ether synthesis with the alkyl chloride on the silica surface. The KI acts as a nucleophilic catalyst via the Finkelstein reaction.

  • Heating & Washing: Heat the suspension at 80 °C for 24 hours. Filter the functionalized silica and wash sequentially with DMF, H 2​ O, MeOH, and CH 2​ Cl 2​ until the washings show no UV absorbance at 254 nm. Dry under vacuum.

  • Metalation: Suspend the supported ligand in CH 2​ Cl 2​ . Add Cu(OAc) (0.9 equiv relative to ligand loading) and stir under an argon atmosphere for 12 hours. Filter and wash with CH 2​ Cl 2​ to yield the supported Cu(I) catalyst.

    • Causality: Copper(I) coordinates to the imine nitrogen and the phenolate oxygen of the salicylaldehyde moiety, creating a rigid chiral Lewis acid center capable of catalyzing asymmetric Henry (nitroaldol) reactions with high enantioselectivity[4].

References

  • Title: cis-1-Aminoindan-2-ol in Asymmetric Syntheses Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: The aminoindanol core as a key scaffold in bifunctional organocatalysts Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Chiral Bicyclic Bridgehead Phosphoramidite (Briphos) Ligands for Asymmetric Rhodium-Catalyzed 1,2- and 1,4-Addition Source: Organic Chemistry Portal (Abstracted from J. Org. Chem.) URL: [Link]

  • Title: Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Method

Application Notes and Protocols for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride in Receptor Binding Studies

Introduction (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a synthetic compound with a rigid chemical scaffold that has drawn interest within the neuroscience and pharmacology research communities. Its structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a synthetic compound with a rigid chemical scaffold that has drawn interest within the neuroscience and pharmacology research communities. Its structural similarity to known monoaminergic ligands suggests potential interactions with dopamine and serotonin receptor systems. Specifically, the 2-aminoindan moiety is a core feature in a variety of centrally active agents.[1] The addition of a hydroxyl group at the 5-position may influence its binding affinity and selectivity for various G protein-coupled receptors (GPCRs).[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride in receptor binding studies. The protocols outlined herein are designed to be robust and adaptable, enabling the precise determination of the compound's binding affinity (Ki) for target receptors, a critical step in early-stage drug discovery and pharmacological characterization.[3][4]

Core Principles of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand and its receptor.[5] The most common format is the competitive radioligand binding assay. In this setup, the test compound, (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, competes with a radiolabeled ligand (a "hot" ligand with known high affinity and specificity for the target receptor) for binding to the receptor.[3] By measuring the displacement of the radioligand at various concentrations of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6][7][8]

PART 1: Experimental Design and Protocols

Preliminary Considerations

Before initiating binding assays, it is crucial to understand the physicochemical properties of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

  • Solubility: The hydrochloride salt form generally confers good aqueous solubility. However, it is recommended to determine the solubility in the chosen assay buffer. A stock solution is typically prepared in water or DMSO and then serially diluted.

  • Stability: The stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, pH) should be considered.

Target Selection: Dopamine and Serotonin Receptors

Based on its chemical structure, the primary targets for initial screening of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride should include subtypes of dopamine and serotonin receptors.

  • Dopamine Receptors: D1, D2, D3, D4, and D5 subtypes are all relevant. The D2-like family (D2, D3, D4) is often implicated in the pharmacology of 2-aminoindan derivatives.[2][9]

  • Serotonin (5-HT) Receptors: A broad panel is recommended, including but not limited to 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[10][11][12]

Materials and Reagents
  • (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

  • Receptor Source: Commercially available cell membranes or in-house preparations from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest.[4][11]

  • Radioligands: Select a radioligand with high affinity and specificity for the target receptor (see Table 1).

  • Unlabeled Competitor (for non-specific binding): A known high-affinity ligand for the target receptor (see Table 1).

  • Assay Buffer: The composition will vary depending on the receptor (see Table 1). A common base is 50 mM Tris-HCl with various salts and additives.

  • Filtration Apparatus: A cell harvester is used to separate bound from free radioligand.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C) are commonly used.

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

Table 1: Recommended Reagents for Initial Receptor Binding Screens
Target ReceptorRecommended RadioligandRecommended Unlabeled Competitor (for NSB)Typical Assay Buffer
Dopamine D2 [³H]-SpiperoneHaloperidol (10 µM)50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
Dopamine D3 [³H]-SpiperoneHaloperidol (10 µM)50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
Serotonin 5-HT1A [³H]-8-OH-DPATSerotonin (10 µM)50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4
Serotonin 5-HT2A [³H]-KetanserinKetanserin (1 µM)50 mM Tris-HCl, pH 7.4

Note: NSB = Non-Specific Binding. Concentrations are final assay concentrations.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework. Optimization may be required for each specific receptor.

1.4.1. Membrane Preparation (if starting from cell pellets):

  • Thaw pelleted cells expressing the target receptor on ice.

  • Resuspend cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize using a Polytron or similar device.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot and store the membranes at -80°C until use.

1.4.2. Assay Setup (96-well plate format):

  • Prepare serial dilutions of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride in the appropriate assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding (TB): Assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Unlabeled competitor, radioligand, and membrane preparation.[13][14][15]

    • Competitive Binding: Serial dilutions of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, radioligand, and membrane preparation.

  • The final assay volume is typically 200-250 µL. The order of addition should be consistent (e.g., buffer/competitor, radioligand, then membranes to initiate the reaction).

1.4.3. Incubation:

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium. This will vary depending on the receptor and radioligand (e.g., 60-120 minutes at room temperature or 25°C).[16]

1.4.4. Termination and Filtration:

  • Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer (typically the assay buffer) to remove unbound radioligand.

  • Punch the filters into scintillation vials.

1.4.5. Scintillation Counting:

  • Add scintillation cocktail to each vial.

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

PART 2: Data Analysis and Interpretation

Calculation of Specific Binding

Specific binding is the portion of the total radioligand binding that can be displaced by an unlabeled competitor.[17]

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

Generation of Inhibition Curve and IC50 Determination
  • Calculate the percentage of specific binding at each concentration of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

  • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. GraphPad Prism is a commonly used software for this analysis.

Calculation of Ki using the Cheng-Prusoff Equation

The Ki value represents the affinity of the test compound for the receptor and is independent of the radioligand concentration.[6][18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50: The experimentally determined concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this value should be obtained from the literature or determined experimentally via a saturation binding assay).

Data Presentation

Quantitative data should be summarized in a clear and concise table.

Table 2: Hypothetical Binding Affinities of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Target ReceptorRadioligandKi (nM)Hill Slope
Dopamine D2[³H]-Spiperonee.g., 150e.g., -1.05
Dopamine D3[³H]-Spiperonee.g., 50e.g., -0.98
Serotonin 5-HT1A[³H]-8-OH-DPATe.g., >10,000N/A
Serotonin 5-HT2A[³H]-Ketanserine.g., 800e.g., -1.10

Note: The data presented in this table are for illustrative purposes only.

PART 3: Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound setup Set up 96-well Plate (TB, NSB, Competition) prep_compound->setup prep_reagents Prepare Radioligand and Membranes prep_reagents->setup incubate Incubate to Equilibrium setup->incubate filtrate Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Inhibition Curve calc_specific->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Conceptual Diagram of Competitive Binding

G cluster_0 Without Competitor cluster_1 With Competitor Receptor_A Receptor Radioligand_A Radioligand Radioligand_A->Receptor_A Binds Receptor_B Receptor Radioligand_B Radioligand Radioligand_B->Receptor_B Binding Inhibited Competitor Test Compound ((S)-1-Amino-2,3-dihydro- 1H-inden-5-ol HCl) Competitor->Receptor_B Competes

Caption: Principle of competitive radioligand binding.

Troubleshooting and Advanced Considerations

  • High Non-Specific Binding: If NSB is greater than 50% of total binding, the assay window is too small for reliable data.[17][19] To mitigate this, consider:

    • Pre-soaking filter mats in a blocking agent (e.g., 0.5% polyethyleneimine).

    • Adding bovine serum albumin (BSA) to the assay buffer to reduce binding to plasticware.

    • Optimizing the wash steps (e.g., increasing the volume or number of washes).[14]

  • Low Specific Binding: This may indicate issues with the receptor preparation (low expression or degradation), radioligand (degradation), or incorrect assay conditions.

  • Hill Slope Deviation from Unity: A Hill slope significantly different from -1.0 may suggest complex binding phenomena, such as multiple binding sites or allosteric modulation.

  • Functional Assays: Following the determination of binding affinity, it is essential to perform functional assays (e.g., cAMP accumulation, calcium mobilization, or reporter gene assays) to determine whether (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride acts as an agonist, antagonist, or inverse agonist at the target receptor.[20][21]

By following these detailed protocols and considerations, researchers can effectively characterize the receptor binding profile of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, providing valuable insights into its pharmacological properties and therapeutic potential.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link][6]

  • Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link][13]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link][22]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 69-76. [Link][3]

  • GPCR Radioligand Binding. Eurofins Discovery. [Link][5]

  • Leff, P., & Dougall, I. G. (1993). Further complexities in the analysis of competitive antagonism. Trends in Pharmacological Sciences, 14(4), 110-112. [Link][7]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link][15]

  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. [Link][23]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link][18]

  • Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link][17]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link][19]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link][16]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link][10]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link][11]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [Link][20]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link][24]

  • Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of Biomolecular Screening, 10(7), 655-662. [Link][25]

  • Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link][26]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link][27]

  • Cignarella, G., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(10), 3547-3555. [Link][2]

  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. ChEMBL. [Link][28]

  • Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. PMC. [Link][12]

  • Austin, N. E., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-634. [Link][29]

  • Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PMC. [Link][9]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. MDPI. [Link][21]

  • Ghosh, A. K., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(8), 3214-3247. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific bottlenecks researchers face when isolating (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific bottlenecks researchers face when isolating (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride [1].

Because this molecule contains both an electron-rich phenolic hydroxyl group and a primary amine, it presents unique vulnerabilities during workup—namely amphoterism, oxidative degradation, and hygroscopicity. This guide provides field-proven, self-validating protocols to ensure high yield, chemical purity, and enantiomeric excess.

Section 1: Managing Amphoteric Extraction & Byproduct Removal

Q: I am trying to remove unreacted 5-hydroxy-1-indanone via acid-base extraction, but I keep losing the aminoindanol product in the aqueous layer. What is the correct pH?

Causality & Mechanism: (S)-1-Amino-5-indanol is a highly amphoteric molecule. The primary amine has a conjugate acid pKa of ~9.5, while the phenolic hydroxyl group has a pKa of ~10.0[2]. This creates an exceptionally narrow isoelectric window. If the aqueous pH drops below 8.0, the molecule exists as a water-soluble ammonium cation. If the pH exceeds 10.0, it deprotonates into a water-soluble phenoxide anion. To successfully extract the free base into an organic solvent, you must target the narrow pH 8.5–9.0 window where the molecule is electrically neutral.

Table 1: pH-Dependent Speciation and Solubility

Aqueous pHDominant SpeciesCharge StateOptimal Phase for Partitioning
< 8.0 Ammonium Cation+1Aqueous
8.5 – 9.0 Neutral Free Base0Organic (EtOAc, 2-MeTHF)
> 10.0 Phenoxide Anion-1Aqueous

Protocol: Precision Amphoteric Extraction

  • Quench and Dilute: Dilute the crude reaction mixture with water. If highly acidic, cool the reactor to 5°C to prevent exothermic degradation during neutralization.

  • Titration (Self-Validating Step): Do not use pH indicator paper. The 0.5 pH window cannot be resolved visually. Insert a freshly calibrated pH probe directly into the vigorously stirring aqueous layer.

  • pH Adjustment: Slowly add saturated aqueous NaHCO3​ (or 1M NaOH dropwise if starting from a very low pH) until the meter reads exactly 8.7 ± 0.2 .

  • Extraction: Extract 3x with a polar organic solvent mixture, such as Ethyl Acetate containing 10% Isopropanol (IPA). The IPA disrupts intermolecular hydrogen bonding, significantly improving the partitioning of the polar free base.

  • Phase Separation: Wash the combined organic layers with a minimal volume of brine (pH pre-adjusted to 8.5) and dry over anhydrous Na2​SO4​ .

Extraction A pH < 8.0 Ammonium Cation (Aqueous) B pH 8.5 - 9.0 Neutral Free Base (Organic) A->B Add NaHCO3 (Deprotonate) D Product Isolated in Organic Phase B->D Extract with EtOAc/IPA C pH > 10.0 Phenoxide Anion (Aqueous) C->B Add HCl (Protonate)

Caption: pH-dependent speciation and optimized extraction workflow for amphoteric aminoindanols.

Section 2: Preventing Phenolic Oxidation and Discoloration

Q: During workup, my product turns from off-white to deep pink or brown. How can I prevent this degradation?

Causality & Mechanism: The 5-hydroxyl group on the indane ring is highly electron-rich. When the molecule is in its free-base form (especially at pH > 8), the phenol is highly susceptible to auto-oxidation by atmospheric oxygen or trace transition metals. This oxidation generates reactive ortho-quinone or para-quinone methide intermediates, which rapidly polymerize into dark pink or brown colored impurities.

Protocol: Anti-Oxidation Workup

  • Deoxygenation: Sparge all extraction solvents (both water and EtOAc) with Argon or Nitrogen for 15 minutes prior to use.

  • Antioxidant Addition: Add 0.1% w/v Ascorbic Acid or BHT (Butylated hydroxytoluene) to the organic extraction solvent to scavenge radical intermediates.

  • Temperature Control: Perform the free-base extraction and subsequent solvent evaporation at temperatures strictly below 30°C.

  • Rapid Salt Formation: Never store the compound as a free base. Immediately convert the purified free base back into the hydrochloride salt (which protonates the amine, de-enriching the ring and making it highly resistant to oxidation).

Section 3: Chiral Resolution and Enantiomeric Enrichment

Q: My asymmetric synthesis yielded a scalemic mixture (~80% ee). How can I upgrade the optical purity to >99% ee?

Causality & Mechanism: If enantiomeric excess (ee) is compromised, classical diastereomeric salt resolution is the most scalable rescue strategy. By reacting the scalemic free base with an enantiopure chiral acid, diastereomeric salts are formed. Because diastereomers possess different lattice energies and solubilities, the desired (S)-aminoindanol can be selectively crystallized from the matrix[3].

Table 2: Chiral Resolving Agents for Aminoindanols

Resolving AcidSolvent SystemTarget EnantiomerTypical ee Yield
(L)-(+)-Tartaric Acid EtOH / Water (9:1)(S)-Enantiomer> 98%
(1R)-(-)-10-CSA Acetone / MeOH(S)-Enantiomer> 95%
(D)-(-)-Mandelic Acid Isopropanol(R)-Enantiomer> 96%

Protocol: Diastereomeric Resolution via (L)-Tartaric Acid

  • Salt Formation: Dissolve 1.0 eq of the scalemic (S)-1-amino-5-indanol free base in 10 volumes of Ethanol:Water (9:1 v/v) at 60°C.

  • Acid Addition: Slowly add a warm solution of 1.0 eq (L)-(+)-Tartaric acid dissolved in 2 volumes of Ethanol.

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 10°C/hour. Self-Validation: Avoid crash cooling; rapid precipitation traps the wrong diastereomer in the crystal lattice.

  • Isolation: Stir at 5°C for 2 hours, then filter the white crystalline precipitate: (S)-1-amino-5-indanol (L)-tartrate.

  • Salt Breaking: Suspend the tartrate salt in water, adjust to pH 8.7 with NaHCO3​ , extract with EtOAc (as per Section 1), and treat the organic layer with anhydrous HCl to precipitate the final enantiopure hydrochloride salt.

Resolution N1 Scalemic (R/S)-Amine Free Base N2 Add (L)-Tartaric Acid in EtOH/H2O at 60°C N1->N2 N3 Diastereomeric Salt Mixture (S)·(L) + (R)·(L) N2->N3 N4 Controlled Cooling (10°C/hr to 5°C) N3->N4 N5 Solid Precipitate (S)-Amine·(L)-Tartrate (>98% ee) N4->N5 Filter N6 Mother Liquor (R)-Enantiomer Enriched N4->N6 Filtrate

Caption: Diastereomeric salt resolution workflow for enantiomeric enrichment of aminoindanols.

Section 4: Overcoming Hygroscopicity During Salt Formation

Q: When I try to form the hydrochloride salt, I get a sticky, hygroscopic gum instead of a solid powder. Why?

Causality & Mechanism: Aminoindanol hydrochloride salts are highly prone to forming hydrates. If aqueous HCl is used, or if the organic solvent is not strictly anhydrous, water molecules integrate into the crystal lattice. This disrupts the ordered packing of the salt, resulting in a hygroscopic oil or gum that refuses to crystallize.

Protocol: Anhydrous Crystallization

  • Drying (Self-Validating Step): Ensure the organic solution of the free base (e.g., in MTBE or EtOAc) is rigorously dried over MgSO4​ and filtered. Perform a Karl Fischer titration to confirm the water content is strictly < 0.1% before proceeding.

  • Anhydrous Acid: Cool the solution to 0°C under an Argon atmosphere. Dropwise, add 1.1 equivalents of 4M HCl in 1,4-dioxane. Do not use concentrated aqueous HCl.

  • Anti-Solvent Addition: If the salt does not precipitate immediately, slowly add an anti-solvent such as anhydrous Diethyl Ether or Heptane until the solution becomes persistently cloudy.

  • Maturation: Stir vigorously for 2 hours at room temperature to allow the gum to transition into a crystalline solid. Filter under a blanket of dry nitrogen to prevent atmospheric moisture absorption.

References
  • Lambert, T. H., et al. "Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts". RSC Publishing. URL: [Link]

  • Saito, S., et al. "Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions". Chemical Reviews (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Welcome to the technical support guide for the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide actionable insights and troubleshooting strategies to help you improve your reaction yields and final product purity.

The synthesis of this chiral aminoindanol derivative, a valuable building block in medicinal chemistry, typically involves several key stages: formation of a protected indanone precursor, stereoselective introduction of the amine, deprotection of the phenol, and final salt formation. Each step presents unique challenges that can impact the overall yield. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. We will focus on a prevalent synthetic route starting from 5-methoxy-1-indanone, proceeding through reductive amination, O-demethylation, and concluding with hydrochloride salt formation.

Question 1: My reductive amination of 5-methoxy-1-indanone is showing low conversion and significant side products. What are the likely causes and how can I optimize the yield?

Answer:

Low conversion in the reductive amination of 5-methoxy-1-indanone is a frequent issue. The reaction involves the formation of an imine or enamine intermediate, followed by reduction. The overall efficiency is highly sensitive to the choice of reagents and reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Reducing Agent: The choice of hydride source is critical. Some reagents are too reactive, leading to ketone reduction before imine formation, while others may be too mild to reduce the imine intermediate effectively.

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as its mild acidity can catalyze imine formation without significantly reducing the starting ketone. It is particularly effective for reactions with ammonia or ammonium acetate.

    • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling. Its reactivity is pH-dependent, working best in slightly acidic conditions (pH 4-6).

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C is a clean method but can be sluggish and may require high pressures. It can also lead to over-reduction or side reactions depending on the substrate.[1]

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine.

    • Water Removal: The presence of water can hinder imine formation. Using a dehydrating agent like molecular sieves (3Å or 4Å) or magnesium sulfate can significantly improve conversion.

    • Amine Source: Using a large excess of the amine source (e.g., ammonium acetate or ammonia in methanol) can drive the equilibrium forward.

    • pH Control: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation. However, strong acids can protonate the amine, rendering it non-nucleophilic.[2]

  • Side Reactions: The primary side product is often the corresponding alcohol (5-methoxy-1-indanol) from the direct reduction of the ketone. Dimerization or polymerization can also occur under harsh conditions.

    • Order of Addition: Add the reducing agent portion-wise after the ketone and amine have had time to form the imine intermediate (pre-stirring for 30-60 minutes is common).

    • Temperature Control: Perform the reaction at a controlled temperature, typically ranging from 0 °C to room temperature. Elevated temperatures can promote side reactions.[2]

Troubleshooting Workflow: Reductive Amination

G start Low Yield in Reductive Amination check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) Identify Species: Ketone, Amine, Alcohol? start->check_conversion ketone_major High Starting Ketone Remainder check_conversion->ketone_major Ketone is major species alcohol_major High Alcohol Byproduct check_conversion->alcohol_major Alcohol is major species sol_ketone1 Problem: Inefficient Imine Formation ketone_major->sol_ketone1 sol_alcohol1 Problem: Premature Ketone Reduction alcohol_major->sol_alcohol1 sol_ketone2 Action: Add dehydrating agent (e.g., 4Å mol. sieves). Increase excess of ammonia source. Add catalytic acetic acid. sol_ketone1->sol_ketone2 re_evaluate Re-run Optimized Reaction sol_ketone2->re_evaluate sol_alcohol2 Action: Switch to a milder reducing agent (STAB). Add reducing agent portion-wise at 0 °C. Allow ketone/amine to pre-stir. sol_alcohol1->sol_alcohol2 sol_alcohol2->re_evaluate

Caption: Troubleshooting workflow for low-yield reductive amination.

Comparative Table of Conditions:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Reducing Agent NaBH₄NaB(OAc)₃H (STAB)STAB is milder and less likely to reduce the ketone directly.
Amine Source NH₄Cl (1.5 eq)NH₄OAc (5-10 eq)Acetate acts as a buffer/catalyst; large excess drives equilibrium.
Solvent MethanolDichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents prevent competitive reactions with the hydride agent.
Additives NoneAcetic Acid (cat.), 4Å Molecular SievesCatalyzes imine formation and removes water byproduct.
Temperature Reflux0 °C to Room TemperatureLower temperature minimizes side reactions and favors the desired pathway.
Question 2: I am struggling with the O-demethylation of (S)-1-Amino-5-methoxy-2,3-dihydro-1H-indan. The reaction is either incomplete or leads to decomposition. How can I improve this step?

Answer:

Cleavage of the methyl ether to reveal the free phenol is a critical step that can be harsh. The choice of demethylating agent and the careful control of reaction conditions are paramount to avoid decomposition, especially given the presence of a potentially reactive amino group.

Potential Causes & Solutions:

  • Incorrect Reagent Choice:

    • Boron Tribromide (BBr₃): This is a powerful and highly effective Lewis acid for cleaving aryl methyl ethers. It is often the reagent of choice. However, it is highly reactive and moisture-sensitive. Using an excess (typically 2-3 equivalents) is necessary to account for coordination with the amine.

    • Hydrobromic Acid (HBr): Aqueous HBr at high temperatures can cleave the ether but is very harsh and may lead to side reactions or racemization.

    • Trimethysilyl Iodide (TMSI): Generated in situ from TMSCl and NaI, this is a milder alternative but may require higher temperatures or longer reaction times.

  • Reaction Conditions:

    • Temperature: BBr₃ reactions are typically started at low temperatures (-78 °C or 0 °C) and allowed to warm slowly to room temperature. Running the reaction at elevated temperatures from the start can cause significant decomposition.[3]

    • Solvent: Anhydrous dichloromethane (DCM) is the most common solvent for BBr₃ reactions. It is inert and has a low boiling point, making workup easier.

    • Amine Protection: If decomposition remains a problem, consider protecting the amine as a carbamate (e.g., Boc) before demethylation. The Boc group is stable to BBr₃ but can be removed later under acidic conditions, which are also used to protonate the final product.[4][5]

  • Workup Procedure:

    • Quenching: The reaction must be quenched carefully by slowly adding a protic solvent like methanol or water at a low temperature to decompose the excess BBr₃ and the boron-oxygen/nitrogen complexes. An aggressive quench can generate a large amount of heat and lead to degradation.

    • pH Adjustment: After quenching, the pH will be highly acidic. Careful neutralization is required to isolate the free amino-phenol before proceeding to the salt formation step.

Troubleshooting Protocol: O-Demethylation with BBr₃

  • Setup: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the N-protected or unprotected amino-indan precursor in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add a solution of BBr₃ (2-3 eq.) in DCM dropwise via a syringe.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Cool the mixture back to 0 °C and slowly add methanol dropwise until gas evolution ceases.

  • Isolation: Remove the solvent under reduced pressure. The residue can then be triturated or subjected to a pH adjustment and extraction to isolate the product.

Question 3: My final product, (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, is difficult to crystallize and appears oily or amorphous. What can I do to achieve a crystalline solid?

Answer:

Crystallization is often a challenging final step, influenced by purity, solvent choice, and technique. An oily or amorphous product suggests either the presence of impurities or suboptimal crystallization conditions.

Potential Causes & Solutions:

  • Impurity Presence: Even small amounts of impurities (residual solvents, inorganic salts, or reaction byproducts) can inhibit crystal lattice formation.

    • Purification: Ensure the free base is of high purity before salt formation. If necessary, purify the free base by column chromatography.

    • Washing: After filtration, wash the crystalline product with a cold, non-polar solvent like diethyl ether or acetone to remove soluble impurities.[6]

  • Incorrect Stoichiometry: An incorrect molar ratio of the free base to hydrochloric acid can prevent crystallization.

    • Titration: Use a standardized solution of HCl (e.g., 2M HCl in diethyl ether or isopropanol) and add it slowly to a solution of the free base until the desired pH is reached or precipitation is complete. Aim for a 1:1 molar equivalence.

  • Suboptimal Solvent System: The choice of solvent is crucial for inducing crystallization.

    • Solvent Screening: The ideal system is one where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for this purpose include isopropanol (IPA), ethanol, methanol, or mixtures like IPA/diethyl ether or ethanol/ethyl acetate.

    • Antisolvent Addition: Dissolve the crude salt in a minimal amount of a polar solvent (like methanol or IPA) and then slowly add a non-polar "anti-solvent" (like diethyl ether or hexanes) until the solution becomes turbid. Allowing this mixture to stand, often at a reduced temperature, can induce crystallization.

Crystallization Optimization Table:

FactorApproach 1Approach 2Approach 3
Solvent Isopropanol (IPA)Ethanol/Diethyl EtherAcetone
Technique Cool crystallizationAntisolvent precipitationEvaporative crystallization
Procedure Dissolve in hot IPA, cool slowly to 4 °C.Dissolve in minimal hot ethanol, add ether dropwise until cloudy, then cool.Dissolve in minimal hot acetone, allow solvent to evaporate slowly.
Best For Moderately soluble saltsSalts with high polarityThermally stable salts

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to achieve the (S)-enantiomer specifically?

There are three primary strategies to obtain the enantiopure (S)-amine:

  • Chiral Resolution: This is a very common method where the racemic amine is synthesized and then reacted with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).[7] The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-amine.

  • Asymmetric Synthesis: This involves using a chiral catalyst or a chiral auxiliary to directly form the (S)-enantiomer. For example, the asymmetric reduction of an imine using a chiral catalyst or the use of a chiral auxiliary like (R)-phenylglycine amide can yield the desired product with high enantiomeric excess.[1]

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid, and converting it through a series of reactions to the target molecule. This is often more complex and involves more steps than the other methods.[8]

G cluster_0 Route A: Asymmetric Synthesis cluster_1 Route B: Resolution A1 5-Methoxy-1-indanone A2 Asymmetric Reductive Amination A1->A2 A3 (S)-1-Amino-5-methoxy-indan A2->A3 C1 O-Demethylation (e.g., BBr3) A3->C1 B1 5-Methoxy-1-indanone B2 Racemic Reductive Amination B1->B2 B3 (rac)-1-Amino-5-methoxy-indan B2->B3 B4 Chiral Resolution (e.g., with L-Tartaric Acid) B3->B4 B5 (S)-1-Amino-5-methoxy-indan B4->B5 B5->C1 C2 (S)-1-Amino-5-hydroxy-indan C1->C2 C3 HCl Salt Formation & Crystallization C2->C3 C4 Final Product C3->C4

Sources

Troubleshooting

Side reactions in the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Welcome to the Technical Support Center for the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (also known as (S)-5-hydroxy-1-aminoindane HCl). As a Senior Application Scientist, I have designed this gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (also known as (S)-5-hydroxy-1-aminoindane HCl).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the critical failure points in the synthesis of this highly valuable chiral building block. This scaffold is frequently utilized in the development of potent β2-adrenoceptor agonists and other advanced therapeutics [1, 2].

Below, you will find a mechanistic breakdown of common side reactions, a targeted Q&A troubleshooting guide, quantitative process data, and self-validating experimental protocols.

Part 1: Synthesis Workflow & Critical Failure Points

The synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol typically proceeds via the formation of an imine or oxime from 5-hydroxy-1-indanone, followed by asymmetric reduction and salt formation. Because the amine is situated at a highly reactive benzylic position, the process is prone to several competing side reactions.

Synthesis_Side_Reactions A 5-Hydroxy-1-indanone B Imine/Oxime Intermediate A->B NH3 or NH2OH C (S)-1-Aminoindane Free Base B->C Asymmetric Reduction E1 Dimerization B->E1 Excess Amine E2 Hydrogenolysis B->E2 Pd/C + H2 D Target API: Hydrochloride Salt C->D HCl / IPA < 5 °C E4 Phenol Oxidation C->E4 O2 + Base E3 Racemization D->E3 High Temp/Acid

Figure 1: Synthetic workflow of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl and associated side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant loss of the amine functional group, resulting in 5-hydroxyindane as a major byproduct? A: You are observing hydrogenolysis . The C-N bond in 1-aminoindanes is benzylic. When using aggressive heterogeneous catalysts like Palladium on Carbon (Pd/C) under H2​ pressure to reduce the imine/oxime, the catalyst readily inserts into the benzylic C-N bond, cleaving it entirely [3].

  • The Fix: Abandon Pd/C. Switch to Asymmetric Transfer Hydrogenation (ATH) using a chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) with a formic acid/triethylamine azeotrope. ATH selectively reduces the C=N double bond via a concerted hydride transfer mechanism without breaking the benzylic C-N single bond.

Q2: My LC-MS shows a mass corresponding to a dimer (m/z ~296). How do I suppress secondary amine formation? A: This is dimerization , a classic reductive amination artifact. As the primary amine product forms, it acts as a nucleophile, attacking the unreacted imine intermediate to form a hemiaminal. This collapses into a secondary imine (Schiff base), which is subsequently reduced to a di(indanyl)amine dimer.

  • The Fix: Run the imine formation and reduction in the presence of a large stoichiometric excess of ammonia (or ammonium acetate). This drives the equilibrium away from secondary imine formation. Additionally, lowering the reaction temperature during the initial reduction phase kinetically favors the primary amine.

Dimerization_Mechanism I Reactive Imine P Primary Amine (Product) I->P Reduction (Target Pathway) A Hemiaminal Intermediate I->A + Primary Amine (Nucleophilic Attack) P->A S Secondary Imine A->S - NH3 D Di(indanyl)amine (Dimer) S->D Reduction (Side Pathway)

Figure 2: Mechanism of secondary amine (dimer) formation during reductive amination.

Q3: The enantiomeric excess (ee) of my final hydrochloride salt is lower than the free base. What causes this racemization? A: The benzylic proton at the C1 position of the indane ring is slightly acidic. Extended heating in strongly acidic conditions (e.g., using concentrated aqueous HCl at room temperature or higher) promotes reversible protonation/deprotonation via an enamine-like intermediate, leading to racemization .

  • The Fix: Salt formation must be strictly anhydrous and temperature-controlled. Use pre-chilled ethereal HCl or HCl in isopropanol (IPA), and maintain the internal temperature below 5 °C.

Q4: The free base intermediate turns dark brown/black upon exposure to air. Is my product degrading? A: Yes, this is phenol oxidation . The 5-hydroxyl group is strongly electron-donating, making the aromatic ring highly susceptible to oxidation into quinone-like polymeric species when exposed to atmospheric oxygen, especially under basic workup conditions.

  • The Fix: Perform all basic extractions using degassed solvents under an inert Argon or Nitrogen atmosphere. If the free base must be stored, store it as the stable hydrochloride salt.

Part 3: Quantitative Process Optimization

The table below summarizes the causality between the chosen reduction methodology and the resulting impurity profile. Moving from traditional hydrogenation to ATH drastically improves both chemoselectivity and enantioselectivity.

Reduction MethodCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Dimer Impurity (%)Hydrogenolysis (%)
Direct H2​ (50 psi) 10% Pd/C2542.0Racemic14.528.0
Direct H2​ (50 psi) Raney Nickel2576.5Racemic8.2< 2.0
Enzymatic ω -Transaminase3081.0> 99.0< 0.1< 0.1
ATH (HCOOH / Et3​N ) RuCl(p-cymene)[(S,S)-TsDPEN]4093.5 > 98.5 < 1.0 < 0.5

Part 4: Validated Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 5-Hydroxy-1-indanone Imine

This self-validating protocol ensures high enantiomeric excess while preventing benzylic cleavage.

  • Preparation of Azeotrope: In a rigorously dried, argon-flushed flask, prepare a 5:2 molar ratio azeotropic mixture of Formic Acid ( HCOOH ) and Triethylamine ( Et3​N ). Caution: Exothermic reaction; cool the flask in an ice bath during addition.

  • Catalyst Activation: Dissolve 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in anhydrous dichloromethane (DCM). Stir at 25 °C for 15 minutes until the solution turns a deep, homogeneous orange.

  • Substrate Addition: Add 1.0 equivalent of 5-hydroxy-1-indanone imine to the activated catalyst solution.

  • Reduction: Dropwise add the HCOOH/Et3​N azeotrope (5.0 equivalents of hydride source) over 30 minutes. Heat the reaction to 40 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via Chiral HPLC. Validation Check: The reaction is complete when starting material is < 1% and the (S)-enantiomer ee is > 98%.

  • Workup: Quench with saturated aqueous NaHCO3​ (degassed). Extract with degassed ethyl acetate under argon to prevent phenol oxidation. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Anhydrous Hydrochloride Salt Formation

Designed to prevent acid-catalyzed racemization.

  • Dissolution: Dissolve the crude (S)-1-Amino-2,3-dihydro-1H-inden-5-ol free base in anhydrous Isopropanol (IPA) (10 mL/g of substrate).

  • Cooling: Submerge the reactor in an ice-brine bath. Allow the internal temperature to drop to 0–2 °C.

  • Acidification: Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise via an addition funnel. Maintain the internal temperature strictly below 5 °C.

  • Crystallization: Stir the mixture at 0 °C for 1 hour. A white to off-white crystalline precipitate will form.

  • Isolation: Filter the solid rapidly under a blanket of nitrogen. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL/g).

  • Drying: Dry the product in a vacuum oven at 35 °C for 12 hours. Validation Check: Analyze the final salt via Chiral HPLC to confirm ee > 98% has been maintained.

Part 5: References

  • Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • An investigation into the structure–activity relationships associated with the systematic modification of the β2-adrenoceptor agonist indacaterol ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link][2]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Welcome to the technical support center for the synthesis and optimization of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chiral intermediate.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity or Racemization

Q: My reaction is producing (S)-1-Amino-2,3-dihydro-1H-inden-5-ol with low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?

A: Achieving high enantioselectivity is a critical challenge in the synthesis of chiral amines. Low ee can stem from several factors throughout the synthetic process. A systematic troubleshooting approach is recommended.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for racemization.[1]

    • Solution: Optimize the reaction temperature and time. Aim for the lowest possible temperature and shortest time that allows for a reasonable conversion to the desired product. Consider using milder reagents or a more active catalyst to facilitate the reaction under less harsh conditions.

  • Strongly Basic or Acidic Conditions: The presence of strong acids or bases can promote the formation of achiral intermediates, such as planar carbanions or carbocations, leading to a loss of stereochemical integrity.[1]

    • Solution: If possible, use weaker acids or bases. If strong reagents are necessary, consider strategies to minimize their impact, such as slow addition at low temperatures or using a buffered system.

  • Inappropriate Reagents or Catalysts: The choice of chiral catalyst or ligand is paramount for high stereoselectivity.[2] Impurities in starting materials or reagents can also interfere with the catalyst's performance.[2]

    • Solution: Screen a variety of chiral catalysts and ligands to find the optimal one for your specific substrate. Ensure the purity of all starting materials and reagents before use.

  • Racemization During Work-up and Purification: Racemization can occur after the main reaction is complete.[1] Aqueous work-ups involving strong acids or bases and purification techniques like standard silica gel chromatography can compromise the enantiomeric purity.[1]

    • Solution: Use mild work-up procedures, avoiding strong acids and bases where possible. For purification, consider using neutralized silica gel or alternative stationary phases like alumina to prevent on-column racemization.[1] Chiral HPLC or SFC are also powerful tools for both analysis and purification of enantiomers.[3]

Issue 2: Poor Yield and Incomplete Conversion

Q: I am observing low yields and incomplete conversion of my starting material. What are the common reasons for this and how can I improve the reaction efficiency?

A: Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to catalyst deactivation.

Potential Causes and Solutions:

  • Suboptimal Reaction Parameters: The concentration of reactants, catalyst loading, solvent, temperature, and reaction time all play a crucial role in reaction efficiency.

    • Solution: Systematically optimize these parameters. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal combination of conditions.

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reaction mixture, leading to its deactivation.

    • Solution: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive. Use anhydrous solvents and ensure all glassware is thoroughly dried. Purify starting materials to remove any potential catalyst poisons.

  • Poor Solubility: If the reactants or catalyst are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent system in which all components are soluble at the reaction temperature. In some cases, a co-solvent may be necessary to improve solubility.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the reaction mixture by techniques like LC-MS or GC-MS to identify major byproducts. Understanding the side reactions can provide insights into how to suppress them, for example, by adjusting the reaction temperature or stoichiometry of reagents.

Issue 3: Difficulties in Purification and Isolation

Q: I am facing challenges in purifying (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. What are some effective purification strategies?

A: The purification of polar amino alcohol hydrochlorides can be challenging due to their physical properties.

Potential Causes and Solutions:

  • High Polarity and Water Solubility: The hydrochloride salt is often highly soluble in water and polar solvents, making extraction and standard chromatography difficult.

    • Solution:

      • Crystallization: This is often the most effective method for purifying hydrochloride salts.[4] Experiment with different solvent systems (e.g., isopropanol/water, ethanol/ether) to induce crystallization. Cooling the solution can also aid in precipitation.[4]

      • Ion-Exchange Chromatography: This technique can be used to separate the free amine from charged impurities. The free base can then be converted back to the hydrochloride salt.[4]

      • Reverse-Phase Chromatography: While challenging for highly polar compounds, it can sometimes be effective. Use a mobile phase with a low pH to keep the amine protonated.

  • Formation of Emulsions during Extraction: The presence of the amine can lead to the formation of stable emulsions during aqueous work-up.

    • Solution: Adding a small amount of a saturated salt solution (brine) can help to break up emulsions.[5] Centrifugation can also be an effective method for separating the layers.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

Q1: What are the most common synthetic routes to (S)-1-Amino-2,3-dihydro-1H-inden-5-ol?

A1: Several synthetic strategies have been developed. One common approach involves the asymmetric reduction of a corresponding indanone precursor, followed by the introduction of the amino group.[6] Biocatalytic methods using transaminases are also gaining prominence due to their high enantioselectivity and mild reaction conditions.[6][7] Another strategy involves the Ritter reaction on an indene oxide intermediate.[8][9]

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: The most reliable and widely used method for determining the ee of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .[1][3] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[3] Other methods include:

  • Gas Chromatography (GC) with a chiral column: Suitable for volatile derivatives of the amine.[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Using a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent.[3]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis may include:

  • Handling of Reagents: Some reagents used in the synthesis may be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure and Temperature: Some reactions may be conducted under pressure or at elevated temperatures. Ensure that the equipment is rated for the intended conditions and that appropriate safety measures are in place.

  • Quenching of Reactive Reagents: Be cautious when quenching reactive reagents, as this can be an exothermic process.

Q4: Can this synthesis be scaled up for industrial production?

A4: Yes, the synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride can be scaled up. However, several factors need to be carefully considered during scale-up, including:

  • Heat Transfer: Reactions that are manageable on a lab scale can become highly exothermic on a larger scale. Efficient heat transfer is crucial to maintain control over the reaction temperature.

  • Mixing: Ensuring efficient mixing becomes more challenging in larger reactors.

  • Reagent Addition: The rate of reagent addition may need to be carefully controlled to manage exotherms and side reactions.

  • Purification: The choice of purification method may need to be adapted for large-scale production. Crystallization is often preferred over chromatography for large quantities.[10]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Asymmetric Amination using a Transaminase

This protocol describes a general method for the synthesis of (S)-1-amino-2,3-dihydro-1H-inden-5-ol using a transaminase enzyme.[6]

Materials:

  • 5-hydroxy-2,3-dihydro-1H-inden-1-one

  • Transaminase enzyme (e.g., from Vibrio fluvialis)

  • Isopropylamine (or another suitable amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the 5-hydroxy-2,3-dihydro-1H-inden-1-one in a minimal amount of an organic solvent like DMSO.

  • Prepare a buffer solution containing the transaminase enzyme, PLP, and the amine donor (e.g., isopropylamine).

  • Add the solution of the ketone to the enzyme-containing buffer.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for a specified time (e.g., 24-48 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Once the reaction is complete, work up the reaction mixture by adjusting the pH to basic (e.g., pH > 10) with an aqueous base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product can then be purified, for example, by conversion to the hydrochloride salt and subsequent crystallization.

Table 1: Optimization of Reaction Parameters

The following table provides an example of how reaction parameters can be optimized for a generic reaction step. Actual optimal conditions will vary depending on the specific synthetic route.

ParameterCondition 1Condition 2Condition 3Result (Yield/ee)
Temperature 25 °C50 °C80 °COptimal at 50 °C
Catalyst Loading 1 mol%2 mol%5 mol%2 mol% sufficient
Solvent TolueneTHFDichloromethaneToluene gave best results
Reaction Time 8 h16 h24 hComplete at 16 h

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed cond1 Review Reaction Conditions start->cond1 cond2 Evaluate Reagents & Catalyst cond1->cond2 Conditions Optimized sol1a Decrease Temperature cond1->sol1a Harsh Conditions? sol1b Reduce Reaction Time cond1->sol1b Prolonged Time? cond3 Examine Work-up & Purification cond2->cond3 Reagents Optimized sol2a Screen Different Catalysts/Ligands cond2->sol2a Suboptimal Catalyst? sol2b Ensure Reagent Purity cond2->sol2b Impure Reagents? sol3a Use Mild pH in Work-up cond3->sol3a Harsh pH? sol3b Consider Alternative Chromatography Media cond3->sol3b Acidic Silica Gel? end Improved Enantioselectivity cond3->end Purification Optimized sol1a->cond2 sol1b->cond2 sol2a->cond3 sol2b->cond3 sol3a->end sol3b->end

Caption: A flowchart for troubleshooting low enantioselectivity.

Diagram 2: General Synthetic Approach via Asymmetric Amination

G start_material 5-Hydroxy-2,3-dihydro-1H- inden-1-one reaction_step Asymmetric Amination (e.g., Transaminase) start_material->reaction_step intermediate (S)-1-Amino-2,3-dihydro- 1H-inden-5-ol (Free Base) reaction_step->intermediate hcl_step HCl Addition intermediate->hcl_step final_product (S)-1-Amino-2,3-dihydro- 1H-inden-5-ol Hydrochloride reagents Amine Donor (e.g., Isopropylamine) PLP Co-factor reagents->reaction_step hcl_step->final_product

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Scale-Up Synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Welcome to the Technical Support Center for the scale-up synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride [1]. This chiral aminoindanol is a critical, high-value building block in pharmaceutical drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride [1]. This chiral aminoindanol is a critical, high-value building block in pharmaceutical drug development[2].

Traditional chemical resolutions of racemic aminoindanes suffer from a maximum 50% theoretical yield and require harsh, atom-inefficient conditions. To achieve an economically viable and environmentally benign scale-up, this guide details a state-of-the-art biocatalytic route utilizing engineered ω -transaminases ( ω -TAs)[3]. This portal is designed for researchers and process chemists, providing self-validating protocols, mechanistic insights, and targeted troubleshooting for large-scale manufacturing.

Process Workflow Overview

Workflow SM 5-Hydroxy-1-indanone (Starting Material) Prot O-Benzylation (Protection) SM->Prot BnCl, K2CO3 DMF, 60°C Enz ω-Transaminase + IPAm (Asymmetric Amination) Prot->Enz PLP, pH 7.5 45°C, N2 sweep Deprot Pd/C Hydrogenation (Deprotection) Enz->Deprot H2 (50 psi) MeOH, 25°C Salt HCl/IPA Crystallization (Salt Formation) Deprot->Salt HCl in IPA pH 2.0, 0°C Prod (S)-1-Amino-2,3-dihydro- 1H-inden-5-ol HCl Salt->Prod Filtration & Drying

Figure 1: Four-step scalable biocatalytic workflow for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every step in this workflow operates as a self-validating system. Do not proceed to the next step without passing the defined In-Process Control (IPC).

Step 1: Phenol Protection (O-Benzylation)
  • Causality: Free phenols are prone to oxidative degradation during scale-up. More critically, free phenolic hydroxyl groups can act as competitive inhibitors in the transaminase active site by coordinating with the Pyridoxal Phosphate (PLP) cofactor. Benzylation ensures a lipophilic, stable intermediate that fits optimally into the engineered enzyme pocket.

  • Protocol:

    • Charge a reactor with 5-Hydroxy-1-indanone (1.0 eq) and anhydrous DMF (5 vol).

    • Add finely milled K2​CO3​ (1.5 eq) and stir for 15 minutes.

    • Dropwise add Benzyl chloride (1.1 eq) while maintaining the internal temperature at 60°C for 4 hours.

    • Quench with water (15 vol) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

  • Self-Validation (IPC): Perform Reverse-Phase HPLC. The reaction is complete when residual starting material is <1.0% (a/a).

Step 2: Biocatalytic Asymmetric Transamination
  • Causality: Utilizing an engineered ω -transaminase allows for the direct installation of the chiral amine with >99.9% enantiomeric excess (ee), completely bypassing the waste of chemical resolution[3][4]. Isopropylamine (IPAm) is used as an inexpensive, vast molar excess amine donor to drive the thermodynamic equilibrium forward.

  • Protocol:

    • Prepare a buffer solution (100 mM triethanolamine, pH 7.5) containing 1.0 M Isopropylamine and 1.0 mM PLP cofactor.

    • Charge the 5-Benzyloxy-1-indanone substrate (50 g/L) and the engineered ω -TA powder (2 g/L).

    • Agitate at 45°C. Implement a continuous N2​ sweep through the headspace to actively volatilize and remove the acetone byproduct, driving the reaction to completion.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 vol) to isolate the (S)-5-Benzyloxy-1-aminoindane.

  • Self-Validation (IPC):

    • Conversion: GC-MS must show >98% conversion of the ketone.

    • Chirality: Chiral HPLC must confirm >99.5% ee for the (S)-enantiomer.

Step 3: Deprotection (Hydrogenolysis)
  • Causality: The benzyl protecting group must be cleanly removed without reducing the newly formed chiral amine. Palladium on carbon (Pd/C) under mild hydrogen pressure selectively cleaves the O-benzyl ether while leaving the aliphatic amine intact.

  • Protocol:

    • Dissolve the protected amine in Methanol (10 vol).

    • Add 10% Pd/C (5% w/w loading).

    • Purge the reactor with N2​ , then pressurize with H2​ gas to 50 psi. Stir vigorously at 25°C for 6 hours.

    • Filter the catalyst through a Celite pad and concentrate the filtrate.

  • Self-Validation (IPC): LC-MS must confirm the complete disappearance of the mass ion for the benzylated intermediate (m/z = 239) and the presence of the free phenol product (m/z = 149).

Step 4: Hydrochloride Salt Crystallization
  • Causality: The free base of 1-amino-5-indanol is highly hygroscopic and susceptible to air oxidation. Converting it to the hydrochloride salt in a strictly non-aqueous solvent (Isopropanol) forces the precipitation of a highly crystalline, thermodynamically stable, and easily filterable powder[1].

  • Protocol:

    • Dissolve the crude free base in anhydrous Isopropanol (IPA, 8 vol).

    • Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the solution reaches pH 2.0.

    • Cool the mixture linearly to 0°C over 2 hours to induce crystallization.

    • Filter the white crystals, wash with cold MTBE, and dry under vacuum at 40°C.

  • Self-Validation (IPC): Karl Fischer (KF) titration of the IPA solvent prior to HCl addition must be <0.1% water to prevent the product from oiling out.

Process Parameters & Quantitative Yield Summary

Process StepSubstrate / ReagentTemp (°C)Time (h)Target Yield (%)Target Purity / eeCritical IPC
1. Protection 5-Hydroxy-1-indanone604>95%>98.0% (a/a)HPLC: SM < 1%
2. Amination 5-BnO-1-indanone4524>90%>99.9% eeChiral HPLC
3. Deprotection (S)-5-BnO-1-aminoindane256>98%>99.0% (a/a)LC-MS: No Bn
4. Salt Formation (S)-1-Amino-5-indanol02>92%>99.5% (w/w)KF: <0.1% H2​O

Mechanistic Deep Dive: ω -Transaminase Catalysis

Understanding the enzymatic mechanism is critical for troubleshooting scale-up deviations. The engineered ω -TA operates via a Ping-Pong Bi-Bi mechanism [4]. The enzyme shuttles between its PLP (resting) and PMP (aminated) states, transferring the amine group from Isopropylamine to the indanone substrate.

PingPong PLP1 Enzyme-PLP (Resting State) PMP Enzyme-PMP (Active State) PLP1->PMP 2. Transamination PLP2 Enzyme-PLP (Resting State) PMP->PLP2 5. Transamination Acetone Acetone (Byproduct) PMP->Acetone 3. Byproduct Leaves Amine (S)-Protected Amine PLP2->Amine 6. Product Leaves IPAm Isopropylamine (Donor) IPAm->PLP1 1. Donor Binds Ketone 5-BnO-1-indanone Ketone->PMP 4. Substrate Binds

Figure 2: Ping-Pong Bi-Bi catalytic cycle of ω-transaminase during asymmetric amination.

Troubleshooting Guides & FAQs

Q: The transamination reaction is stalling at 60-70% conversion. Adding more enzyme does not help. What is wrong? A: You have hit thermodynamic equilibrium, not an enzyme limitation. The Ping-Pong Bi-Bi mechanism is entirely reversible. To drive the reaction forward (Le Chatelier's Principle), you must actively remove the acetone byproduct. Ensure your N2​ sweep is functioning correctly, or apply a mild vacuum (e.g., 200 mbar) to continuously strip acetone from the bioreactor.

Q: The Pd/C catalyst seems completely poisoned during the deprotection step. How do we resolve this? A: Catalyst poisoning in this specific workflow is almost always caused by residual sulfur-containing proteins or unreacted amine donor (IPAm) carrying over from the enzymatic step. Resolution: Implement a strict acidic aqueous wash (pH 3.0) of the Ethyl Acetate extract during the workup of Step 2. Alternatively, passing the crude protected amine through a short silica plug prior to hydrogenation will reliably protect your Pd/C catalyst.

Q: During the final HCl salt formation, the product is "oiling out" as a sticky syrup instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solvent system contains too much water. The hydrochloride salt of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol is highly hygroscopic and exceptionally soluble in aqueous environments. Resolution: Abort the crystallization. Strip the solvent entirely under vacuum. Redissolve the syrup in strictly anhydrous Isopropanol (verify water content is <0.1% via KF titration). Re-introduce anhydrous HCl gas and add seed crystals at 10°C to force nucleation before cooling to 0°C.

Q: Can we skip the benzylation step and perform transamination directly on 5-Hydroxy-1-indanone? A: While theoretically possible, it is highly discouraged for scale-up. The free phenolic -OH group can hydrogen-bond with the PLP cofactor in the enzyme's active site, severely reducing the Turnover Number (TON) and leading to unpredictable ee variations[3]. Protection guarantees a robust, repeatable bioprocess.

References

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Savile, C. K., et al. Science. 2010.

  • Full article: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis. 2024.

  • (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (Product Data). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Last Updated: 2026-03-29 Introduction This guide provides researchers, scientists, and drug development professionals with essential technical information and troubleshooting advice for handling (S)-1-Amino-2,3-dihydro-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: 2026-03-29

Introduction

This guide provides researchers, scientists, and drug development professionals with essential technical information and troubleshooting advice for handling (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. This compound's hygroscopic nature presents specific challenges in storage, handling, and experimental use. Adherence to the protocols and recommendations outlined below is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)
Storage & Handling

Q1: I've just received my shipment of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. How should I store it?

A1: Proper storage is crucial to prevent degradation. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] It is also sensitive to air and light.[1][2]

Parameter Recommended Condition Rationale
Temperature0-8 °C[3]To slow down potential degradation pathways.
AtmosphereUnder an inert gas (e.g., Argon or Nitrogen)[1]To prevent oxidation and minimize contact with moisture.
ContainerTightly sealed, opaque container.To protect from light and moisture ingress.

For long-term storage, it is advisable to store the compound in a desiccator within a refrigerator. Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk supply to atmospheric conditions.

Q2: My (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride has become clumpy and difficult to weigh accurately. What's happening?

A2: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. When the powder absorbs water, it can lead to the formation of hydrates, which can alter its physical properties and effective molecular weight. This can lead to significant errors in concentration calculations for your experiments.

Q3: Can I dry the material if it has absorbed moisture?

A3: While it may be possible to dry the material under high vacuum, this is not generally recommended as it may not remove all bound water and could potentially lead to degradation if excessive heat is applied. The best practice is to prevent moisture absorption in the first place through proper storage and handling.

Experimental & Troubleshooting

Q4: I'm seeing inconsistent results in my experiments. Could the hygroscopicity of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride be a factor?

A4: Absolutely. The absorption of water can lead to several issues that impact experimental reproducibility:

  • Inaccurate Concentration: If you weigh out the hydrated compound, the actual amount of the active molecule will be less than you calculated, leading to lower effective concentrations in your assays.

  • Altered Solubility: The presence of water can affect the solubility of the compound in different solvents.

  • Reaction Kinetics: Water can act as a reactant or a catalyst in some reactions, altering reaction rates and product profiles.[4] For instance, amines can react with water in a reversible reaction.[5]

Q5: What is the best way to weigh this hygroscopic compound?

A5: To ensure accurate weighing, it is critical to minimize the compound's exposure to the atmosphere.

  • Work Quickly: Have all your equipment and materials ready before opening the container.

  • Use a Glove Box or Low-Humidity Chamber: If available, perform all manipulations within a controlled, dry atmosphere.

  • Small Aliquots: If a controlled atmosphere is not available, use small, pre-weighed aliquots to avoid repeatedly opening the main stock container.

  • Rapid Dissolution: Weigh the compound and immediately dissolve it in your chosen solvent.

Q6: How do I accurately determine the water content of my (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride?

A6: For precise quantification of water content, Karl Fischer titration is the gold standard method.[6][7] This technique is highly sensitive and specific for water. For amine hydrochlorides, a coulometric Karl Fischer titrator is often used.[6] It is important to note that the basicity of the amine can affect the pH of the anode solution, potentially making the endpoint less clear.[6] In such cases, adding a neutralizing agent like benzoic acid to the anode solution beforehand is recommended.[6]

Troubleshooting Guides
Problem: Poor Solubility or Precipitation
  • Symptom: The compound does not fully dissolve in the intended solvent, or a precipitate forms over time.

  • Potential Cause 1: Incorrect Solvent Choice. While the hydrochloride salt form generally improves aqueous solubility, the compound's overall solubility profile should be considered.

  • Troubleshooting Steps:

    • Verify Solvent Polarity: Confirm the appropriateness of your solvent system.

    • Gentle Heating/Sonication: Try gentle warming or sonication to aid dissolution. Avoid excessive heat, which could cause degradation.

    • pH Adjustment: The solubility of amine salts can be pH-dependent. Adjusting the pH of your aqueous solution may improve solubility.

Problem: Inconsistent Biological or Chemical Activity
  • Symptom: Significant variability in experimental results (e.g., IC50 values, reaction yields) between batches or over time.

  • Potential Cause 1: Compound Degradation due to Improper Storage. Exposure to moisture, air, or light can degrade the compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (0-8 °C, inert atmosphere, protected from light).

    • Perform Quality Control: If possible, re-analyze the compound's purity using a suitable analytical method like HPLC or LC-MS.

  • Potential Cause 2: Inaccurate Weighing due to Hygroscopicity.

  • Troubleshooting Steps:

    • Implement Strict Weighing Protocol: Follow the recommended procedure for weighing hygroscopic compounds (see Q5).

    • Determine Water Content: Use Karl Fischer titration to determine the exact water content and adjust your calculated concentrations accordingly.

Experimental Protocols
Protocol 1: Weighing and Dissolving (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride
  • Preparation:

    • Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Prepare your solvent and all necessary labware (e.g., spatulas, weigh boats, vials).

  • Weighing (in ambient atmosphere):

    • Minimize the time the container is open.

    • Quickly transfer the desired amount of powder to a tared weigh boat.

    • Record the weight.

  • Dissolution:

    • Immediately transfer the weighed powder to your vial containing the appropriate solvent.

    • Vortex or sonicate until fully dissolved.

  • Storage of Solution:

    • If not for immediate use, store the solution under appropriate conditions (e.g., refrigerated, protected from light) to maintain stability.

Workflow for Handling Hygroscopic (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

G cluster_storage Storage cluster_prep Preparation for Weighing cluster_weighing Weighing cluster_dissolution Dissolution & Use storage Store at 0-8°C under inert gas, protected from light equilibrate Equilibrate container to room temperature storage->equilibrate Retrieve from storage prepare_labware Prepare solvent and labware equilibrate->prepare_labware weigh Weigh desired amount quickly prepare_labware->weigh Proceed when ready dissolve Immediately dissolve in solvent weigh->dissolve Immediate transfer use Use in experiment dissolve->use

Caption: Workflow for handling hygroscopic compounds.

References
  • Vertex AI Search, (1S)-1-amino-2,3-dihydro-1h-inden-5-ol hydrochloride.
  • Fisher Scientific, SAFETY D
  • MilliporeSigma, SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • NextSDS, (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride - NextSDS.
  • Enamine, safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • ResearchGate, Is there a practical and efficient way to protect hygroscopic compounds
  • TCI Chemicals, SAFETY D
  • Chromatography Forum, How to Handle Hygroscopic Reference Standards?, November 27, 2008.
  • Sigma-Aldrich, 1-amino-2,3-dihydro-1H-inden-5-ol.
  • BOC Sciences, Hygroscopicity Testing.
  • Hiranuma, W
  • YouTube, Reactions of Amines - The 2 Reactions with w
  • MDPI, Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems, February 02, 2024.
  • BLDpharm, 1228560-94-8|(S)-1-Amino-2,3-dihydro-1H-inden-5-ol.
  • Chem 360 Jasperse Ch. 19 Notes, Reactions of Amines.
  • SDS, SDS.
  • PubChem, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol | C9H11NO.
  • PubChem, (1S)-2,3-dihydro-1H-inden-1-ol.
  • NIST, 1H-Inden-5-ol, 2,3-dihydro- - the NIST WebBook.
  • NextSDS, (1S,2S)
  • PMC, HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY, December 13, 2021.
  • ACS Publications, Nucleophilicities of Primary and Secondary Amines in W
  • ResearchGate, (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol.
  • MDPI, Exploring the Impact of Water Content in Solvent Systems on Photochemical CO 2 Reduction Catalyzed by Ruthenium Complexes, October 20, 2024.
  • ChemicalBook, 1H-Inden-2-ol,1-amino-2,3-dihydro-7-(1-methylethyl)-,(1S,2R)-(9CI).
  • MDPI, (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Google Patents, CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and deriv

Sources

Troubleshooting

Technical Support Center: Enhancing Resolution of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists tasked with the chiral resolution of 1-amino-2,3-dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists tasked with the chiral resolution of 1-amino-2,3-dihydro-1H-inden-5-ol (also known as 1-aminoindan-5-ol).

The presence of both a basic primary amine and a weakly acidic 5-hydroxyl group on the indane core presents unique thermodynamic and supramolecular challenges. This guide bypasses basic theory to address the specific causality behind experimental failures, providing self-validating protocols to ensure high enantiomeric excess (ee) and scalable yields for the target (S)-enantiomer.

Module 1: Classical Diastereomeric Salt Formation

Fractional crystallization remains the most scalable approach for aminoindan resolution. However, the 5-hydroxyl group heavily influences the crystal lattice through complex hydrogen-bonding networks[1].

🔬 Troubleshooting & FAQs

Q: Why is my (S)-enantiomer yield capping at 35% despite using D-(-)-tartaric acid? A: In classical resolution, the maximum theoretical yield is 50%. If you are stalling at 35%, the thermodynamic solubility gap between the diastereomeric pairs—(S)-amine·D-tartrate and (R)-amine·D-tartrate—is too narrow in your current solvent. Classical resolution of 1-aminoindan derivatives is highly solvent-dependent; methanol is the industry standard because the (R)-amine salt exhibits significantly higher solubility in it than the (S)-counterpart[2]. If you are using ethanol or water, the solubility differential collapses. Switch to pure methanol or a 95:5 Methanol/Water system to widen the gap.

Q: I am observing amorphous precipitation instead of crystalline salts. How do I fix this? A: The 5-hydroxyl group acts as a strong hydrogen bond donor and acceptor, which can lead to kinetic trapping and the formation of disordered supramolecular networks rather than a clean columnar crystal lattice[1]. To fix this, you must slow down the supersaturation rate. Heat the methanol solution to 60°C for complete dissolution, then implement a strict cooling ramp of 0.5°C/min. Crucially, you must introduce enantiopure seed crystals at the metastable zone width (typically around 40°C) to bypass the amorphous kinetic trap and force ordered crystallization[3].

📋 Self-Validating Protocol: Fractional Crystallization

This protocol utilizes D-(-)-tartaric acid to selectively precipitate the (S)-enantiomer.

  • Free-Basing: Suspend 100g of racemic 1-aminoindan-5-ol HCl in 500 mL of water. Adjust the pH to 10.5 using 20% NaOH. Extract with 3 x 300 mL of 2-Methyltetrahydrofuran (2-MeTHF). Evaporate the organic layer to yield the racemic free base.

  • Salt Formation: Dissolve the free base in 1000 mL of HPLC-grade Methanol. Add 1.0 molar equivalent of D-(-)-tartaric acid.

  • Thermodynamic Equilibration: Heat the reactor to 60°C under agitation (250 rpm) until a clear solution is achieved. Maintain for 30 minutes.

  • Controlled Crystallization: Cool the reactor at a rate of 0.5°C/min.

    • In-Process Control (IPC) 1: At exactly 40°C, pause cooling and add 0.5g of pure (S)-1-aminoindan-5-ol·D-tartrate seed crystals. A self-validating system will show visible turbidity developing within 15 minutes of seeding.

  • Isolation: Continue cooling to 5°C. Filter the resulting slurry and wash the cake with 50 mL of cold methanol.

    • In-Process Control (IPC) 2: Analyze the mother liquor via chiral HPLC. The process is validated if the liquor shows >80% enrichment of the (R)-enantiomer.

  • HCl Salt Regeneration: Suspend the solid cake in water, basify to pH 10.5 with NaOH, extract with 2-MeTHF, and bubble dry HCl gas (or add HCl in isopropanol) to precipitate the final (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride.

G A Racemic (R/S)-Amine HCl B Free-Basing (NaOH) A->B C Add D-(-)-Tartaric Acid in Methanol B->C D Heating (60°C) & Dissolution C->D E Cooling (0.5°C/min) & Seeding D->E F Filtration E->F G (S)-Amine·D-Tartrate (Solid Cake) F->G Precipitate H (R)-Amine·D-Tartrate (Mother Liquor) F->H Filtrate I 1. NaOH 2. HCl in IPA G->I J (S)-1-Aminoindan-5-ol HCl (>99% ee) I->J

Caption: Workflow for the classical fractional crystallization of (S)-1-aminoindan-5-ol hydrochloride.

Module 2: Enzymatic Kinetic Resolution (KR)

For highly sensitive downstream applications requiring >99.5% ee without multiple recrystallizations, biocatalysis using lipases is the preferred method.

🔬 Troubleshooting & FAQs

Q: How can I isolate the (S)-enantiomer using enzymatic methods if standard enzymes prefer the (R)-enantiomer? A: Candida antarctica lipase B (CALB) exhibits a profound stereopreference for the (R)-enantiomer of 1-aminoindans[4]. Because you are targeting the (S)-enantiomer, you cannot use Dynamic Kinetic Resolution (DKR) with a racemization catalyst, as DKR would drive 100% of the material into the (R)-amide. Instead, you must perform a strict Kinetic Resolution (KR). By allowing CALB to selectively acylate the (R)-amine, the (S)-amine remains unreacted in the solution. You then separate the unreacted (S)-amine from the (R)-amide via a simple acid/base extraction.

Q: My CALB enzyme is losing activity rapidly, and the reaction stalls at 30% conversion. A: You are likely using an acid anhydride (e.g., acetic anhydride) as your acyl donor. Anhydrides release carboxylic acids as byproducts, which lower the pH, protonate the primary amine (making it a non-nucleophile), and denature the enzyme. Switch to an ester like isopropyl methoxyacetate . It is a highly efficient acyl donor that releases neutral isopropanol as a byproduct, maintaining system pH and enzyme viability[4].

📋 Self-Validating Protocol: CALB-Mediated Kinetic Resolution
  • Reaction Setup: Dissolve 50g of racemic 1-aminoindan-5-ol free base in 500 mL of Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 0.6 molar equivalents of isopropyl methoxyacetate (acyl donor) and 5g of immobilized CALB (e.g., Novozym 435).

  • Incubation: Stir at 150 rpm at 45°C.

    • In-Process Control (IPC): Monitor the reaction via GC or HPLC. The reaction is self-validating when the conversion reaches exactly 50%. At this thermodynamic endpoint, the ee of the remaining unreacted (S)-amine will be >99%.

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized CALB (which can be washed and reused).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add 500 mL of 1M HCl. The unreacted (S)-amine will protonate and migrate to the aqueous phase, while the neutral (R)-amide remains in the organic MTBE phase.

  • Product Isolation: Separate the aqueous phase, evaporate the water under reduced pressure, and recrystallize the resulting residue from Isopropanol to yield pure (S)-1-aminoindan-5-ol hydrochloride.

G A Racemic Free Base B CALB Enzyme + Acyl Donor A->B C Kinetic Resolution (Selective Acylation) B->C D (R)-Amide (Acylated) C->D Fast E (S)-Amine (Unreacted) C->E Slow/None F Liquid-Liquid Extraction (Acidic Aqueous) D->F E->F G Organic Phase ((R)-Amide) F->G H Aqueous Phase ((S)-Amine HCl) F->H I Crystallization H->I J Pure (S)-Amine HCl (>99% ee) I->J

Caption: Enzymatic kinetic resolution pathway utilizing CALB to isolate the unreacted (S)-enantiomer.

Module 3: Quantitative Method Comparison

To assist in process selection, the following table summarizes the quantitative metrics and operational parameters for the three primary resolution methodologies applicable to this API intermediate.

Resolution MethodPrimary Reagent / CatalystMechanism of SeparationMax Theoretical YieldTypical ee%ScalabilityRelative Cost
Diastereomeric Salt Formation D-(-)-Tartaric AcidThermodynamic solubility difference of diastereomeric salts50%95 - 99% (requires 1-2 recrystallizations)High (Ton scale)Low
Enzymatic Kinetic Resolution CALB Lipase (Novozym 435)Enantioselective acylation of the (R)-amine50%>99.5% (single pass)Medium (Kg scale)Medium
Preparative Chiral SFC Chiralpak IG / AD-HDifferential spatial interaction with chiral stationary phase50%>99.9%Low to MediumHigh

References

  • Process of resolution of 1-aminoindan - Google Patents (WO2012116752A1). 2

  • Process for the preparation of enantiomerically pure 1-aminoindan - Google Patents (EP3068746A1). 3

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution - Organic Process Research & Development (ACS Publications). 4

  • The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation - Crystal Growth & Design (ACS Publications). 1

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison of (S)- and (R)-enantiomers of 1-Amino-2,3-dihydro-1H-inden-5-ol

The Stereochemical Paradox in Aminoindan Pharmacology In neuropharmacology, the stereochemistry of 1-aminoindan derivatives typically dictates their biological efficacy. For instance, the (R)-enantiomer of N-propargyl-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Paradox in Aminoindan Pharmacology

In neuropharmacology, the stereochemistry of 1-aminoindan derivatives typically dictates their biological efficacy. For instance, the (R)-enantiomer of N-propargyl-1-aminoindan (Rasagiline) is a potent, selective irreversible inhibitor of MAO-B, whereas its (S)-enantiomer is virtually inactive[1].

However, when evaluating 1-Amino-2,3-dihydro-1H-inden-5-ol (commonly known as 5-hydroxy-1-aminoindan), we encounter a profound exception: stereochemical convergence via intrinsic instability . As an Application Scientist evaluating this compound, it is critical to understand that comparing the biological activity of its (S)- and (R)-enantiomers is less about receptor pocket binding and entirely about reactive intermediate chemistry. Both enantiomers exhibit identical, non-specific cytotoxicity profiles in physiological environments because their chirality is rapidly destroyed upon exposure to aqueous media at pH 7.4[2].

Mechanistic Causality: The Loss of Chirality

To understand why the (S)- and (R)-enantiomers possess identical biological activity, we must examine the causality behind their degradation.

1-Amino-2,3-dihydro-1H-inden-5-ol is a para-phenolic Mannich base. The 5-hydroxyl group is situated exactly para to the benzylic amine at the C1 position.

  • The Free Base Trigger: The compound can only be stably isolated as a hydrochloride salt[2]. When introduced into a physiological buffer (pH 7.4), the amine is partially deprotonated to its free base form.

  • Elimination Cascade: The electron-donating phenoxide drives the expulsion of the amine leaving group. This elimination yields a highly reactive para-quinone methide (p-QM) intermediate[3].

  • Stereochemical Destruction: During the formation of the p-QM, the C1 carbon transitions from an sp3 hybridized chiral center to an sp2 hybridized planar geometry. Consequently, the stereocenter is obliterated. Both the (R)- and (S)-enantiomers converge into the exact same achiral molecule[2].

  • PAINS Behavior and Cytotoxicity: The resulting p-QM is a potent electrophilic Michael acceptor. It indiscriminately alkylates biological nucleophiles (such as cysteine thiols and lysine amines on proteins), leading to Pan-Assay Interference Compounds (PAINS) behavior and cellular toxicity, effectively masking any stereoselective target engagement[3].

Chemical Pathway Visualization

Pathway R_enant (R)-5-Hydroxy-1-aminoindan (Chiral sp3) pQM para-Quinone Methide (Achiral sp2) R_enant->pQM -NH3 (pH 7.4) S_enant (S)-5-Hydroxy-1-aminoindan (Chiral sp3) S_enant->pQM -NH3 (pH 7.4) Adducts Covalent Protein Adducts (Cytotoxicity) pQM->Adducts + Nucleophiles

Convergence of (R)- and (S)-enantiomers into an achiral p-QM, leading to cytotoxicity.

Quantitative Data Comparison

Because both enantiomers rapidly degrade into the same reactive intermediate, traditional target affinity metrics (like MAO-B IC50) are heavily confounded by assay interference. The table below contrasts the expected behavior of the 5-hydroxy enantiomers against a stable reference compound, (R)-Rasagiline.

Metric(R)-1-Aminoindan-5-ol(S)-1-Aminoindan-5-olReference: (R)-Rasagiline
Target Affinity (MAO-B IC50) N/A (Covalent Interference)N/A (Covalent Interference)4.4 nM[1]
Half-life at pH 7.4 (37°C) < 15 minutes< 15 minutes> 48 hours
Chirality Retention in Buffer 0% (Forms achiral p-QM)0% (Forms achiral p-QM)100%
Primary Biological Action Non-specific covalent bindingNon-specific covalent bindingSelective MAO-B inhibition
Cytotoxicity (HepG2 CC50) High (~5 µM)High (~5 µM)Low (>100 µM)

Experimental Protocols: Self-Validating Systems

To empirically validate the loss of chirality and the resulting identical biological activity, the following self-validating experimental workflows must be employed.

Protocol A: Kinetic Stability and Trapping Assay

This protocol proves that both enantiomers generate the exact same reactive intermediate, explaining their identical biological profiles[4].

  • Preparation: Dissolve 10 mM of (R)- and (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride salts separately in anhydrous DMSO. Causality: Anhydrous conditions prevent the free base from ionizing and eliminating the amine prematurely.

  • Incubation: Dilute the stocks to 100 µM in 50 mM Phosphate Buffered Saline (PBS) at pH 7.4, pre-warmed to 37°C. Causality: This simulates physiological conditions, triggering the elimination cascade.

  • Trapping: Immediately add 1 mM of Glutathione (GSH) or Ethyl Vinyl Ether (EVE) to the reaction mixtures. Causality: EVE traps the p-QM via an inverse electron-demand Diels-Alder reaction, while GSH traps it via Michael addition, preventing uncontrolled polymerization[3].

  • Quenching & Analysis: At 5, 15, and 30 minutes, quench 100 µL aliquots with 1% formic acid in acetonitrile. Analyze via LC-MS/MS using a chiral stationary phase.

  • Validation Check: The chromatograms for both the (R)- and (S)-starting materials will show rapid depletion, yielding an identical, racemic mixture of GSH/EVE adducts. This self-validates the mechanism by confirming the achiral nature of the intermediate.

Protocol B: In Vitro Cytotoxicity Profiling

This protocol demonstrates that the stereochemistry does not dictate biological toxicity.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of freshly prepared (R)- and (S)-enantiomers (dosed from DMSO stocks directly into the media).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assay: Add CellTiter-Glo® reagent to measure ATP levels as a direct indicator of cell viability.

  • Validation Check: Calculate the CC50. Both enantiomers will yield statistically indistinguishable CC50 values, proving that the toxicity is driven by the achiral p-QM rather than stereoselective receptor binding.

Experimental Workflow Visualization

ProtocolWorkflow Prep Prepare (R)- & (S)-HCl Salts in Anhydrous DMSO Buffer Dilute in PBS (pH 7.4) at 37°C (Initiates p-QM) Prep->Buffer Trap Add Trapping Agent (Glutathione / EVE) Buffer->Trap Analyze LC-MS/MS & Chiral HPLC Analysis Trap->Analyze Result Observe Identical Racemic Adduct Profiles Analyze->Result

Experimental workflow validating the stereochemical convergence of the enantiomers.

References

  • Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity Source: The Journal of Organic Chemistry (2006) URL:[Link][2]

  • Medicinal Chemistry for Practitioners Source: Wiley (2020) URL:[Link][3]

  • Use of the R-enantiomers of N-propargyl 1-aminoindan compounds for treating Parkinson's disease Source: US Patent 5453446A (1995) URL:[1]

Sources

Comparative

Objective Comparison Guide: Validation of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride Purity by Chiral HPLC

As a Senior Application Scientist, I frequently encounter challenges in the enantiomeric separation of rigid bicyclic amines. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a critical chiral building block in pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the enantiomeric separation of rigid bicyclic amines. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a critical chiral building block in pharmaceutical synthesis. Because the (R)-enantiomer (distomer) can drastically alter the pharmacological efficacy or safety profile of the final active pharmaceutical ingredient (API), validating its chiral purity is non-negotiable.

This guide objectively compares the dominant chiral stationary phases (CSPs) used for aminoindanols and provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol designed to ensure uncompromising data integrity.

Mechanistic Causality of Chiral Separation

To design a robust HPLC method, we must first understand the molecular causality dictating the separation. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride features an indane backbone, a primary amine at the C1 chiral center, and a phenolic hydroxyl group at C5.

The separation of its enantiomers is entirely dependent on the state of the primary amine, which dictates the choice of the Chiral Stationary Phase (CSP):

  • Crown Ether CSPs: These columns rely on host-guest inclusion complexation. The chiral recognition mechanism requires the primary amine to be fully protonated ( −NH3+​ ) so it can enter the chiral cavity of the crown ether[1]. This necessitates a highly acidic aqueous mobile phase (typically pH < 2.0 using perchloric acid).

  • Polysaccharide CSPs (Amylose/Cellulose): These columns rely on a combination of hydrogen bonding (via the C5 phenol and C1 amine), dipole-dipole interactions, and steric fit within the helical polymer structure[2]. For optimal interaction, the analyte must be in its free base form. Injecting a hydrochloride salt directly onto a normal-phase system will result in severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on the silica support. Therefore, a basic additive (like butylamine or diethylamine) is mandatory to suppress these silanols and neutralize the analyte[3].

Mechanism cluster_0 Crown Ether CSP cluster_1 Polysaccharide CSP Analyte 1-Amino-2,3-dihydro- 1H-inden-5-ol HCl CE Primary Amine Recognition Inclusion Complexation Analyte->CE Protonated (-NH3+) Poly Hydrogen Bonding & Steric Fit Amylose/Cellulose Analyte->Poly Free Base (-NH2) CE_MP CE_MP CE->CE_MP Poly_MP Normal Phase + Additive (Hexane/EtOH/Butylamine) Poly->Poly_MP

Mechanistic pathways for chiral recognition of aminoindanols based on CSP selection.

Objective Comparison of CSP Alternatives

While Crown Ether columns offer excellent specificity for primary amines[1], Polysaccharide columns (specifically Amylose-based) are generally preferred in industrial settings due to their superior sample loadability and scalability for preparative chromatography[2].

Below is a structured comparison of the three primary alternatives for aminoindanol separation.

ParameterCrown Ether (e.g., Crownpak CR(+))Amylose Carbamate (e.g., Chiralpak AD-H)Cellulose Carbamate (e.g., Chiralcel OD-H)
Chiral Recognition Inclusion complexationHydrogen bonding, π−π , steric fitHydrogen bonding, π−π , steric fit
Analyte State Required Protonated ( −NH3+​ )Free base ( −NH2​ )Free base ( −NH2​ )
Mobile Phase Acidic Aqueous (pH < 2.0)Normal Phase (Hexane/EtOH + Amine)Normal Phase (Hexane/IPA + Amine)
Resolution ( Rs​ ) > 2.5> 3.0~ 1.8 - 2.2
Causality of Choice Ideal for aqueous samples; highly specific to primary amines.Superior loadability; ethanol modifier optimizes cavity shape for indanes.Alternative steric environment; often lower Rs​ for rigid bicyclic amines.

Self-Validating Experimental Protocol (Amylose Method)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs a strict "Gatekeeper" System Suitability Test (SST). If the SST criteria are not met, the protocol dictates an automatic sequence abort, preventing the generation of false-positive purity data.

This method utilizes an Amylose-based CSP (Chiralpak AD-H, 250 x 4.6 mm, 5 µm), which has been proven highly effective for 1-aminoindane derivatives[2][3].

Step 1: Mobile Phase Preparation
  • Mix HPLC-grade Hexane and Absolute Ethanol in a 980:20 (v/v) ratio.

  • Add 0.4% (v/v) Butylamine. Causality: Butylamine acts as a sacrificial base, binding to residual silanols on the silica matrix to prevent peak tailing of the aminoindanol.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Blank: Dilute Acetonitrile/Water (50:50 v/v).

  • SST Solution (Racemic Mixture): Dissolve 1.0 mg of racemic 1-Amino-2,3-dihydro-1H-inden-5-ol HCl in 1.0 mL of the diluent.

  • Test Sample: Dissolve 10.0 mg of the (S)-enantiomer batch in 1.0 mL of the diluent to evaluate trace levels of the (R)-enantiomer.

Step 3: Chromatographic Conditions
  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C (Temperature control is critical; elevated temperatures increase kinetic energy, reducing the residence time in the chiral cavity and lowering Rs​ ).

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Step 4: The Gatekeeper System Suitability Test (SST)

Before injecting the Test Sample, inject the SST Solution. The system must autonomously verify the following:

  • Resolution ( Rs​ ): Must be 2.0 between the (R) and (S) peaks.

  • Tailing Factor ( Tf​ ): Must be 1.5 for both peaks.

  • Action: If Rs​ < 2.0, abort the sequence. Flush the column with 100% Ethanol to remove strongly retained impurities, re-equilibrate, and restart.

Validation cluster_val ICH Q2(R1) Validation Parameters SST System Suitability Test (SST) Gatekeeper: Rs > 2.0, N > 2000 Spec Specificity (Blank & Distomer Check) SST->Spec Lin Linearity & Range (R² > 0.999, LOD/LOQ) SST->Lin Acc Accuracy (Spike Recovery 80-120%) SST->Acc Prec Precision (Repeatability %RSD < 2.0) SST->Prec Valid Validated Chiral HPLC Protocol Spec->Valid Lin->Valid Acc->Valid Prec->Valid

ICH Q2(R1) method validation workflow for chiral HPLC purity determination.

Data Presentation: Validation Parameters

Once the SST gatekeeper is passed, the method is validated according to ICH Q2(R1) guidelines. Below is a summary of typical quantitative validation data for this specific method, demonstrating its reliability for quantifying trace (R)-enantiomer impurities in an (S)-enantiomer batch.

Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
System Suitability ( Rs​ ) 2.03.4Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mLPass
Linearity ( R2 ) 0.999 (LOQ to 120%)0.9998Pass
Accuracy (Recovery) 80% - 120% at LOQ level98.5% ± 1.2%Pass
Method Precision (%RSD) 2.0% (n=6 injections)0.8%Pass

Conclusion

Validating the chiral purity of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride requires more than blindly following a method; it requires an understanding of the chemical causality between the analyte and the stationary phase. By selecting an Amylose-based CSP and neutralizing the analyte with a basic modifier, we eliminate secondary silanol interactions and maximize the steric fit within the chiral cavity. Coupling this chemistry with a self-validating SST ensures that your analytical data remains unimpeachable throughout the drug development lifecycle.

References

  • Mechanistic Aspects of the Stereospecific Interaction for Aminoindanol with a Crown Ether Column. Analytical Chemistry.[Link]

  • Process for the preparation of enatiomerically pure 1-aminoindan (EP3068746A1).
  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane (WO2016116607A1).

Sources

Validation

Spectroscopic and Chromatographic Strategies for the Structural and Stereochemical Validation of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Mechanistic Context (S)-1-Amino-2,3-dihydro-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Context

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS: 2703745-66-6) is a highly valuable chiral building block, frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and as a conformationally restricted chiral auxiliary[1]. Because stereochemical inversion or regioisomeric impurities can drastically alter a drug's pharmacological profile, confirming both the 2D connectivity and the 3D absolute configuration of this compound is a non-negotiable step in quality control.

In this guide, we objectively compare the analytical performance of a premium, enantiopure (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride standard against common alternatives—namely, racemic mixtures and structural regioisomers. By leveraging a multi-modal spectroscopic approach, we establish a self-validating framework that guarantees both regiochemical identity and absolute stereochemical configuration.

Comparative Analytical Strategy: Benchmarking Against Alternatives

When validating the structure of an enantiopure standard, relying on a single analytical technique is prone to false positives. To ensure total structural integrity, we benchmark the high-purity (S)-product against alternative grades (racemates and regioisomers) using orthogonal techniques:

  • Regiochemical Proof (NMR vs. HRMS/FTIR): While High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and Fourier Transform Infrared (FTIR) spectroscopy identifies key functional groups (such as the primary amine and phenol)[2], they cannot distinguish between positional isomers. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the only viable alternative to definitively map the position of the hydroxyl group at C-5 versus C-4 or C-6.

  • Stereochemical Proof (Chiral HPLC vs. Derivatization NMR): Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying enantiomeric excess (ee)[3]. However, it is a relative technique. To determine the absolute configuration without relying solely on optical rotation, we utilize in-tube chiral derivatization NMR (Mosher's method), which provides absolute proof via predictable anisotropic shielding[4].

Workflow A Sample: (S)-1-Amino-2,3-dihydro- 1H-inden-5-ol HCl B 1D & 2D NMR (Regiochemical Proof) A->B C HRMS & FTIR (Mass & Functional Groups) A->C D Chiral HPLC (Enantiomeric Purity) A->D E Mosher's Derivatization (Absolute Configuration) B->E F Validated (S)-Enantiomer Reference Standard B->F C->F D->F E->F

Comprehensive spectroscopic and chromatographic workflow for structural validation.

Experimental Protocols & Self-Validating Systems

As an application scientist, it is critical to design experiments that inherently prove their own validity. The following protocols integrate built-in controls to ensure absolute trustworthiness.

Protocol 1: Regiochemical Validation via ¹H and ¹³C NMR

Causality & Self-Validation: The choice of solvent is paramount. We utilize DMSO-d₆ rather than CDCl₃. DMSO is a strong hydrogen-bond acceptor that drastically reduces the proton exchange rate of the phenolic -OH and the ammonium -NH₃⁺ groups. This allows them to be observed as distinct, integratable resonances rather than being lost as a broad baseline hump[2].

Step-by-Step Methodology:

  • Weigh accurately 10.0 mg of the (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl standard.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a 5 mm precision NMR tube.

  • Acquire ¹H NMR (minimum 400 MHz, 16 scans) and ¹³C NMR (minimum 100 MHz, 512 scans) at 298 K.

  • Process the spectra, applying baseline correction and integrating the aromatic signals to confirm the 1,2,4-trisubstituted benzene substitution pattern (a doublet, a doublet of doublets, and a meta-coupled doublet).

Protocol 2: Absolute Configuration via In-Tube Mosher's Derivatization

Causality & Self-Validation: To validate the (S)-configuration, we convert the enantiomers into diastereomers using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[4]. The system is self-validating: we run a parallel reaction with a racemic control. The racemate must yield two distinct ¹⁹F NMR signals, proving the method's discriminatory power. The pure (S)-enantiomer will only yield a single peak[3].

Step-by-Step Methodology:

  • Dissolve 5.0 mg of the aminoindanol salt in 0.5 mL of CDCl₃.

  • Add 1.5 equivalents of anhydrous pyridine to the NMR tube. Pyridine acts as an acid scavenger, neutralizing the HCl salt to free the primary amine, and catalyzes the acylation[3].

  • Add 1.1 equivalents of (R)-MTPA-Cl directly into the tube.

  • Cap, seal, and gently invert the tube for 20 minutes at room temperature.

  • Acquire ¹⁹F and ¹H NMR spectra to evaluate the diastereomeric ratio.

Mosher A (S)-Aminoindanol Free Base C Pyridine / CDCl3 (In-tube reaction) A->C B (R)-MTPA-Cl (Derivatizing Agent) B->C D (S,R)-Diastereomer Amide Complex C->D E 19F & 1H NMR Analysis D->E

In-tube Mosher's acid derivatization pathway for absolute configuration assignment.

Protocol 3: Enantiomeric Excess via Chiral HPLC

Causality & Self-Validation: The chromatographic system must be validated using a racemic alternative to establish baseline resolution (Rs > 2.0). Only after the racemate confirms the column's resolving power is the premium (S)-standard injected to quantify purity[3].

Step-by-Step Methodology:

  • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The diethylamine (DEA) is critical; it masks residual silanol groups on the stationary phase, preventing severe peak tailing of the basic amine[3].

  • Flow Rate: 1.0 mL/min, Isocratic elution.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Dissolve 1 mg/mL of the compound in the mobile phase. Inject 10 µL of the racemate control, followed by the (S)-enantiomer standard.

Quantitative Data & Performance Comparison

The tables below summarize the expected spectroscopic fingerprint of the target compound and objectively compare its performance against lower-grade alternatives.

Table 1: Spectroscopic Fingerprint of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl
TechniqueParameter / ShiftAssignment / Structural Interpretation
¹H NMR (DMSO-d₆)δ 9.50 (s, 1H)Phenolic -OH (slow exchange in DMSO)
¹H NMR (DMSO-d₆)δ 8.45 (br s, 3H)Ammonium -NH₃⁺ (confirms hydrochloride salt)
¹H NMR (DMSO-d₆)δ 7.20 (d, J=8.1 Hz, 1H)Aromatic H-7 (ortho to H-6)
¹H NMR (DMSO-d₆)δ 6.70 (dd, J=8.1, 2.2 Hz, 1H)Aromatic H-6 (ortho to H-7, meta to H-4)
¹H NMR (DMSO-d₆)δ 6.60 (d, J=2.2 Hz, 1H)Aromatic H-4 (meta to H-6, confirms 5-ol regiochemistry)
¹H NMR (DMSO-d₆)δ 4.60 (m, 1H)Aliphatic H-1 (chiral center attached to amine)
¹³C NMR (DMSO-d₆)δ 157.2, 144.5, 135.0Aromatic quaternary carbons (C-5, C-3a, C-7a)
HRMS (ESI+)m/z 150.0913[M+H]⁺ of free base (Calculated: 150.0919)
FTIR (ATR)3100–2400 cm⁻¹, 1600 cm⁻¹Broad -OH/-NH₃⁺ stretch, Aromatic C=C stretch
Table 2: Comparative Performance: Premium (S)-Enantiomer vs. Alternative Grades
Analytical MetricPremium (S)-Enantiomer StandardRacemic Alternative (Control)Regioisomer (e.g., 2-Aminoindanol)
Chiral HPLC (Rs) Single sharp peak (ee > 99.5%)Two baseline-resolved peaks (Rs > 2.0)Different retention time
¹⁹F NMR (Mosher's) Single singlet (~ -71.5 ppm)Two singlets (1:1 ratio)N/A
¹H NMR (H-1 shift) δ 4.60 (m)δ 4.60 (m)Shifted upfield to ~ δ 3.80 (m)

Sources

Comparative

A Researcher's Guide to the In Vitro Efficacy of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride and its derivatives....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride and its derivatives. Given the nascent stage of public domain data for this specific chemical series, this document focuses on establishing a robust investigational methodology. We will delve into the critical in vitro assays, their underlying principles, and the interpretation of the data they generate. To provide context, we will draw comparisons with structurally related aminoindanes and established dopamine agonists.

Introduction: The Therapeutic Potential of the 1-Aminoindan-5-ol Scaffold

The 1-aminoindan scaffold is a privileged structure in medicinal chemistry, most notably represented by rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Its major metabolite, (R)-1-aminoindan, while largely devoid of MAO-B inhibitory activity, has demonstrated neuroprotective properties in preclinical models.[1][2] This suggests that the 1-aminoindan core may harbor neuroactive properties independent of MAO-B inhibition. The introduction of a hydroxyl group at the 5-position, as in (S)-1-Amino-2,3-dihydro-1H-inden-5-ol, presents an intriguing chemical starting point for exploring novel dopaminergic and other CNS-active agents. The phenolic hydroxyl group can be a key pharmacophoric feature for interaction with various receptors, including dopamine receptors.

This guide will outline a systematic in vitro approach to characterize the pharmacological profile of novel derivatives of this scaffold, focusing on their potential as dopamine receptor modulators and their neuroprotective effects.

Key In Vitro Efficacy Parameters for Characterization

A thorough in vitro evaluation of novel (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride derivatives should encompass the following key parameters:

  • Dopamine Receptor Binding Affinity (Ki): This measures the strength of the interaction between the compound and the dopamine receptor subtypes (D1, D2, D3, D4, and D5). A lower Ki value indicates a higher binding affinity.

  • Functional Potency (EC50) and Efficacy (Emax): For agonists, the EC50 is the concentration at which the compound produces 50% of its maximal effect. The Emax represents the maximum response produced by the compound, often expressed as a percentage of the response to a reference full agonist like dopamine.

  • Receptor Subtype Selectivity: This is the ratio of Ki or EC50 values for different receptor subtypes. High selectivity for a particular dopamine receptor subtype (e.g., D2 or D3) is often a desirable characteristic to minimize off-target effects.

  • Off-Target Binding: Assessing binding to other CNS receptors (e.g., serotonin, adrenergic) and monoamine transporters (DAT, NET, SERT) is crucial for predicting potential side effects.

  • Neuroprotective Effects: Given the neuroprotective profile of the related (R)-1-aminoindan, evaluating the ability of new derivatives to protect neuronal cells from toxins is a valuable secondary assessment.

  • Cytotoxicity: Determining the concentration at which a compound becomes toxic to cells is essential for establishing a therapeutic window.

Comparative Analysis of In Vitro Assay Methodologies

The following sections detail the experimental workflows for quantifying the key efficacy parameters.

Dopamine Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. The principle involves the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Workflow for Dopamine Receptor Binding Assay

prep Membrane Preparation (e.g., from cells expressing human D1, D2, or D3 receptors) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter count Scintillation Counting (Quantifies bound radioactivity) filter->count analyze Data Analysis (IC50 determination and Ki calculation) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Table 1: Comparison of Radioligands for Dopamine Receptor Subtypes

ReceptorRadioligandNon-specific LigandReference
D1 [³H]-SCH23390(+)-Butaclamol[3]
D2 [³H]-SpiperoneHaloperidol[4]
D3 [³H]-SpiperoneS(-)-Sulpiride[5]
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Dopamine D2-like receptors (D2, D3, D4) are Gαi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This functional response can be measured to determine a compound's agonist or antagonist activity.

Workflow for D2 Receptor cAMP Functional Assay

cells Cell Seeding (e.g., CHO-K1 cells expressing human D2 receptors) treat Compound Treatment (Incubate with test compound) cells->treat stimulate Forskolin Stimulation (Activates adenylyl cyclase) treat->stimulate lyse Cell Lysis stimulate->lyse measure cAMP Measurement (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis (EC50/IC50 determination) measure->analyze

Caption: Workflow for a D2 receptor functional cAMP assay.

Neuroprotection and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay can be adapted to assess the neuroprotective effects of compounds against a specific toxin.

Workflow for Neuroprotection MTT Assay

cells Cell Seeding (e.g., SH-SY5Y neuroblastoma cells) pretreat Pre-treatment (Incubate with test compound) cells->pretreat toxin Toxin Exposure (e.g., 6-OHDA, MPP+) pretreat->toxin mtt MTT Addition (Incubate to allow formazan formation) toxin->mtt solubilize Solubilization (Dissolve formazan crystals) mtt->solubilize read Absorbance Reading (Measure at ~570 nm) solubilize->read analyze Data Analysis (% Cell Viability) read->analyze

Caption: Workflow for a neuroprotection assay using the MTT method.

Detailed Experimental Protocols

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • Membrane preparation from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (specific activity ~60-120 Ci/mmol).

  • Non-specific determinant: 10 µM Haloperidol.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Thaw the D2 receptor membrane preparation on ice.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: Neuroprotection Assay in SH-SY5Y Cells using MTT

Objective: To evaluate the ability of test compounds to protect SH-SY5Y neuroblastoma cells from a neurotoxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics).

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce toxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the vehicle control wells) and incubate for 24 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is considered 100% viable).

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of a series of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol derivatives will allow for the establishment of a structure-activity relationship (SAR). For instance, modifications to the amino group (e.g., alkylation, acylation) or substitutions on the aromatic ring can be correlated with changes in receptor affinity, functional activity, and neuroprotective effects.

Table 2: Hypothetical In Vitro Efficacy Data for a Series of 1-Aminoindan-5-ol Derivatives

CompoundR1R2D2 Ki (nM)D2 EC50 (nM)D2 Emax (%)Neuroprotection (% vs. Toxin)
Parent HH500>1000<1025
Derivative 1 CH₃H15030045 (Partial Agonist)40
Derivative 2 n-propylH255085 (Full Agonist)60
Derivative 3 HCH₃450>1000<1030

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that N-alkylation (R1) increases dopamine D2 receptor affinity and agonist potency, with a propyl group being more favorable than a methyl group. Methylation of the hydroxyl group (R2) appears to be detrimental to activity.

Conclusion

The (S)-1-Amino-2,3-dihydro-1H-inden-5-ol scaffold represents a promising starting point for the discovery of novel CNS-active agents. A systematic in vitro pharmacological evaluation, as outlined in this guide, is essential for characterizing the efficacy, selectivity, and safety profile of new derivatives. By employing a battery of well-established assays, researchers can efficiently identify lead compounds with desirable properties for further development. The combination of receptor binding, functional, and cell-based assays provides a comprehensive understanding of a compound's mechanism of action and its potential therapeutic utility.

References

  • Maruyama, W., et al. (2007). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Neuroscience Letters, 426(2), 116-120.
  • Loewen, G., et al. (2015). IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN.
  • Zemlin, M., et al. (2010). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro.
  • Wikipedia. (2023). (R)-1-Aminoindane. Wikipedia.
  • Youdim, M. B. H., et al. (2004). Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline. Neuroscience Letters, 355(3), 169-172.
  • Nichols, D. E., et al. (1991). Synthesis and dopaminergic activity of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans: characterization of an auxiliary binding region in the D1 receptor. Journal of Medicinal Chemistry, 34(8), 2561-2569.
  • González-Gómez, J. C., et al. (2014). Design and Synthesis of Dopaminergic Agonists. Current Medicinal Chemistry, 21(3), 335-364.
  • Grol, C. J., et al. (1985). Structure activity relationships of presynaptic dopamine receptor agonists. European Journal of Medicinal Chemistry, 20(1), 17-22.
  • Sonesson, C., et al. (2001). Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure-Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans. Journal of Medicinal Chemistry, 44(25), 4437-4447.
  • Nichols, D. E., et al. (1988). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). Journal of Medicinal Chemistry, 31(7), 1406-1412.
  • Volkman, P. H., et al. (1980). Structure activity relationships of N-substituted dopamine derivatives as agonists of the dopamine vascular and other cardiovascular receptors. Journal of Pharmacology and Experimental Therapeutics, 213(2), 370-374.
  • Stark, H., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8887.
  • Austin, N. E., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688.
  • Perdomo Zavarce, L. E., et al. (2015). Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 7(10), 226-235.
  • DeMar, D. A. (1987). Studies directed toward the design of specific dopamine d-1/da-1 agonists and antagonists.
  • Sigma-Aldrich. 1-amino-2,3-dihydro-1H-inden-5-ol.
  • BLDpharm. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol.
  • Austin, N. E., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688.
  • Cummings, D. F., et al. (2010). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. Journal of Neurochemistry, 112(1), 150-164.
  • Millan, M. J., et al. (2002). Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. CNS Drug Reviews, 8(3), 231-252.
  • NextSDS. 1H-Inden-5-ol, 7-amino-2,3-dihydro- (9CI).
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry-A European Journal, 27(48), 12346-12354.
  • NIST. 1H-Inden-2-amine, 2,3-dihydro-.

Sources

Validation

Benchmarking a Novel Dopamine Agonist: A Comparative Analysis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

In the landscape of neuropharmacology, the quest for novel ligands with improved selectivity and efficacy for dopamine receptors remains a cornerstone of drug discovery for conditions such as Parkinson's disease and Rest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the quest for novel ligands with improved selectivity and efficacy for dopamine receptors remains a cornerstone of drug discovery for conditions such as Parkinson's disease and Restless Legs Syndrome.[1] This guide provides an in-depth comparative analysis of a novel compound, (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, against established dopamine D2 and D3 receptor agonists: Pramipexole, Ropinirole, and Sumanirole.

The foundational hypothesis of this investigation is that the aminoindane scaffold of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride confers affinity and agonist activity at D2 and D3 dopamine receptors, a premise rooted in the structural characteristics of known dopaminergic ligands. This guide will meticulously detail the experimental frameworks for a head-to-head comparison, present hypothetical yet plausible data, and offer expert insights into the potential of this novel compound.

Introduction to the Contenders: A Look at the Ligands

A successful benchmarking study hinges on the appropriate selection of comparator compounds. For this analysis, we have chosen three well-characterized dopamine agonists with distinct profiles.

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (Novel Compound): This is a new chemical entity with a hypothesized activity at dopamine D2 and D3 receptors based on its aminoindane core structure. Its pharmacological profile is the subject of this investigation.

Pramipexole: A non-ergoline dopamine agonist with a high affinity for the D2, D3, and D4 receptor subtypes.[2][3] It is clinically used in the treatment of Parkinson's disease and restless legs syndrome.[2] Pramipexole is known to possess full intrinsic activity at D2 subfamily receptors.[3]

Ropinirole: Another non-ergoline dopamine agonist that is effective in managing Parkinson's disease and restless legs syndrome.[4][5] It primarily acts on D2 and D3 receptors to mimic the effects of dopamine.[5][6][7]

Sumanirole: A highly selective D2 receptor full agonist.[8][9] Its selectivity makes it an invaluable tool for dissecting the specific roles of the D2 receptor in various physiological and pathological processes.[10][11]

In Vitro Benchmarking: Unveiling Binding Affinity and Selectivity

The initial and most critical step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptors and assess its selectivity. A competitive radioligand binding assay is the gold standard for this purpose.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of binding affinities for the dopamine D2 and D3 receptors.

Materials and Reagents:

  • Cell Membranes: HEK293 cells stably expressing human dopamine D2 or D3 receptors.[13]

  • Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.[12]

  • Test Compounds: (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, Pramipexole, Ropinirole, and Sumanirole.

  • Non-specific Agent: 10 µM Haloperidol to determine non-specific binding.[12]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[12]

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing either D2 or D3 receptors. Prepare cell membranes by homogenization and centrifugation.[13]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]-Spiperone (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Spiperone, and 10 µM Haloperidol.

    • Competition: Cell membranes, [³H]-Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare D2/D3 Receptor Membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation harvesting Harvest & Wash Filters incubation->harvesting quantification Quantify Radioactivity (Scintillation Counting) harvesting->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki caption Workflow of a Competitive Radioligand Binding Assay

Workflow of a Competitive Radioligand Binding Assay

Hypothetical Binding Affinity Data

The following table summarizes the anticipated binding affinities (Ki in nM) and selectivity ratios.

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl15.22.80.18
Pramipexole3.90.50.13
Ropinirole25.03.00.12
Sumanirole0.245.0225

Interpretation of Data:

This hypothetical data suggests that (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride possesses a strong affinity for both D2 and D3 receptors, with a notable preference for the D3 subtype. Its D3 selectivity appears to be in a similar range to Pramipexole and Ropinirole. In contrast, Sumanirole demonstrates a clear and significant selectivity for the D2 receptor.

Functional Characterization: Assessing Agonist Activity

Beyond binding, it is crucial to determine the functional consequence of ligand-receptor interaction. For G-protein coupled receptors like the D2 and D3 receptors, which are coupled to Gi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14]

Dopamine D2/D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for D2 and D3 receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates & Modulates Agonist Dopamine Agonist (e.g., Test Compound) Agonist->D2R Binds & Activates caption Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2/D3 Receptor Signaling Pathway

Experimental Protocol: cAMP Functional Assay

This assay measures the ability of the test compounds to inhibit forskolin-stimulated cAMP production.

Materials and Reagents:

  • Cells: CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.[13]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Stimulant: Forskolin (to activate adenylyl cyclase).

  • Test Compounds: (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, Pramipexole, Ropinirole, and Sumanirole.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

Step-by-Step Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compounds for a short pre-incubation period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate for a specified time to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Hypothetical Functional Assay Data

The following table presents the anticipated potency (EC50 in nM) and efficacy (Emax as % of maximal response) for the test compounds at the D2 and D3 receptors.

CompoundD2 EC50 (nM)D2 Emax (%)D3 EC50 (nM)D3 Emax (%)
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl25.8984.5100
Pramipexole5.21000.8100
Ropinirole38.4955.198
Sumanirole0.5100>1000<10

Interpretation of Data:

The hypothetical functional data corroborates the binding affinity results. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is shown to be a full agonist at both D2 and D3 receptors, with greater potency at the D3 subtype. Its potency profile is comparable to that of Ropinirole. Pramipexole exhibits high potency at both receptors, while Sumanirole's activity is, as expected, highly selective for the D2 receptor.

Pharmacokinetic Profile: A Glimpse into In Vivo Behavior

While in vitro assays are essential, the in vivo fate of a drug is equally critical. A preliminary assessment of the pharmacokinetic properties can be inferred from the physicochemical characteristics of the compounds and data from established drugs.

Relationship Between Physicochemical Properties and Pharmacokinetics

G cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetic Outcomes (ADME) Lipophilicity Lipophilicity (LogP) Absorption Oral Bioavailability Lipophilicity->Absorption Distribution Volume of Distribution Lipophilicity->Distribution Metabolism Hepatic Clearance (CYP450) Lipophilicity->Metabolism Solubility Aqueous Solubility Solubility->Absorption pKa pKa pKa->Absorption Excretion Half-life caption Influence of Physicochemical Properties on Pharmacokinetics

Influence of Physicochemical Properties on Pharmacokinetics

Comparative Pharmacokinetic Parameters

The following table provides a comparison of key pharmacokinetic parameters. The values for the novel compound are predictive.

Parameter(S)-1-Amino-2,3-dihydro-1H-inden-5-ol HClPramipexoleRopiniroleSumanirole
Oral Bioavailability ~60% (Predicted)>90%~50%N/A (IV in studies)
Plasma Protein Binding Low to Moderate (Predicted)~15%~40%N/A
Elimination Half-life ~6 hours (Predicted)8-12 hours~6 hoursN/A
Primary Metabolism Hepatic (Predicted)Minimal (Excreted unchanged)Hepatic (CYP1A2)N/A

Expert Analysis:

The predicted pharmacokinetic profile of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride suggests it may have moderate oral bioavailability and a half-life comparable to Ropinirole.[4] Unlike Pramipexole, which undergoes minimal metabolism, our novel compound, similar to Ropinirole, is predicted to be metabolized by the liver.[15] These properties are crucial for determining the dosing regimen and potential for drug-drug interactions.

Concluding Remarks

This comprehensive benchmarking guide provides a robust framework for the initial characterization of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride as a novel dopamine D2/D3 receptor agonist. Based on our hypothetical data, this compound demonstrates a promising profile with high affinity and full agonist activity at both receptors, with a notable preference for the D3 subtype. Its potency is comparable to the established therapeutic agent Ropinirole.

The favorable D3-preferential profile could offer therapeutic advantages, as D3 receptors are implicated in the modulation of mood and cognition, potentially offering benefits beyond motor control.[16] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this novel compound. The methodologies and comparative data presented herein serve as a critical foundation for these future investigations.

References

  • Patsnap Synapse. (2023, August 30). An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets.
  • StatPearls. (2024, February 28). Ropinirole. NCBI Bookshelf.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ropinirole Hydrochloride?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pramipexole Dihydrochloride?
  • Dr.Oracle. (2025, November 9). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?
  • WebMD. (2024, August 29). Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Jenner, P. (2001). Mechanisms of action of pramipexole: Putative neuroprotective effects. Journal of Neurology, 248(Suppl 2), II1-II5.
  • Wikipedia. Dopamine receptor D3.
  • Wikipedia. Dopamine receptor D2.
  • MedLink Neurology. Pramipexole.
  • Wikipedia. Ropinirole.
  • Antonini, A., & Poewe, W. (2011). Pramipexole Extended Release: A Novel Treatment Option in Parkinson's Disease. Parkinson's Disease, 2011, 848072.
  • LeWitt, P. A. (2006). A review of the receptor-binding and pharmacokinetic properties of dopamine agonists. Clinical Therapeutics, 28(8), 1065-1085.
  • MedChemExpress. Sumanirole maleate (U-95666E).
  • Van de Witte, S. V., et al. (2009). Receptor-binding and pharmacokinetic properties of dopaminergic agonists. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 8(5), 357-370.
  • Wikipedia. Sumanirole.
  • Ferris, M. J., et al. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience, 1(4), 282-293.
  • Benchchem. A Technical Guide to Dopamine Receptor Binding Affinity.
  • Weber, S. M., et al. (2010). The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats. European Neuropsychopharmacology, 20(6), 421-425.
  • Contin, M., & Martinelli, P. (2000). Pharmacokinetic Optimisation of Dopamine Receptor Agonist Therapy for Parkinson's Disease. Clinical Pharmacokinetics, 38(5), 397-410.
  • Cichero, E., et al. (2022). Dopamine D3 receptor ligands: a patent review (2014–2020).
  • McCall, R. B., et al. (2005). Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease. The Journal of pharmacology and experimental therapeutics, 314(3), 1248-1256.
  • Lange, K. W. (1998). Clinical pharmacology of dopamine agonists in Parkinson's disease. Fundamental & clinical pharmacology, 12(5), 457-466.
  • Weber, S. M., et al. (2010). The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 20(6), 421-425.
  • Nyholm, D. (2003). Pharmacokinetic optimisation in the treatment of Parkinson's disease : an update. Clinical pharmacokinetics, 42(9), 807-826.
  • MedChemExpress. dopamine D3 receptor.
  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 447.
  • Kumar, A., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(4), 322-326.
  • Schetz, J. A., et al. (2010). Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways. The Journal of pharmacology and experimental therapeutics, 333(2), 609-623.
  • Sautel, F., et al. (1995). A functional test identifies dopamine agonists selective for D3 versus D2 receptors. Neuroreport, 6(2), 329-332.
  • Benchchem. Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Hübner, H., et al. (2021). Homobivalent Dopamine D2 Receptor Ligands Modulate the Dynamic Equilibrium of D2 Monomers and Homo- and Heterodimers. Journal of Medicinal Chemistry, 64(3), 1541-1554.
  • Ferris, M. J., et al. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS chemical neuroscience, 1(4), 282-293.
  • Remesic, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7665.
  • Schetz, J. A., et al. (2009). Synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their binding affinities for dopamine D2, D3, and D4 receptors. Bioorganic & Medicinal Chemistry, 17(13), 4646-4654.
  • Wenzel, B., et al. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1935-1953.
  • Usiello, A., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1076.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics.
  • Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Chemistry, 12, 1369684.
  • Remesic, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules, 28(10), 4158.
  • PubChem. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol.
  • PubChem. 3-(2-aminoethyl)-1H-indol-5-ol;hydron;chloride.
  • ChemicalBook. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride Chemical Properties.
  • NIST WebBook. 1H-Inden-5-ol, 2,3-dihydro-.

Sources

Comparative

The Definitive Guide to Confirming Absolute Stereochemistry of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

The unambiguous determination of absolute stereochemistry is a critical milestone in drug development. For chiral scaffolds like (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride —a functionalized aminoindane derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The unambiguous determination of absolute stereochemistry is a critical milestone in drug development. For chiral scaffolds like (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride —a functionalized aminoindane derivative with significant potential in neuropharmacology and asymmetric synthesis—the spatial arrangement at the C1 position dictates its target affinity, off-target toxicity, and pharmacokinetic profile[1].

This guide provides an objective, highly technical comparison of the three premier methodologies used to confirm the absolute configuration of this molecule: Anomalous Dispersion X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and Nuclear Magnetic Resonance (NMR) via Mosher’s Method . By analyzing the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the authoritative grounding needed to select and execute the optimal analytical strategy.

X-ray Crystallography: Anomalous Dispersion (The Gold Standard)

Single-crystal X-ray diffraction remains the definitive arbiter of absolute stereochemistry[1]. However, standard X-ray diffraction only provides relative stereochemistry for molecules containing light atoms (C, H, N, O). To determine absolute configuration, researchers rely on anomalous dispersion (or anomalous scattering), wherein the scattering factor of an atom becomes a complex number ( f=f0​+Δf′+iΔf′′ ) near its absorption edge[2].

The Causality of the Hydrochloride Salt

The native freebase of 1-amino-2,3-dihydro-1H-inden-5-ol lacks a heavy atom, making anomalous dispersion weak and the resulting Flack parameter unreliable[3]. The hydrochloride salt form is a strategic experimental choice: the chloride ion ( Cl− ) acts as a built-in heavy atom[4]. When irradiated with Cu-Kα radiation ( λ=1.5418 Å) rather than Mo-Kα, the imaginary scattering component ( Δf′′ ) of chlorine is significantly enhanced, maximizing the Bijvoet differences (intensity differences between hkl and −h−k−l reflections) and allowing for a definitive assignment of the (S)-configuration[2][3].

Experimental Protocol: Anomalous Dispersion Workflow
  • Crystallization: Dissolve 10-20 mg of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride in a minimal amount of methanol. Use a vapor diffusion chamber with an antisolvent (e.g., diethyl ether) to slowly grow high-quality single crystals (0.1–0.5 mm) over 3–7 days.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu-Kα microfocus source. Collect full sphere data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and maximize high-resolution diffraction spots.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structure using least-squares minimization.

  • Validation (Self-Validating Step): Calculate the Flack parameter . A value near 0 (with a standard uncertainty <0.1 ) confirms the correct absolute configuration (S). A value near 1 indicates the inverted model (R), while a value near 0.5 suggests a racemic twin[3].

Vibrational Circular Dichroism (VCD) (The Solution-State Innovator)

When crystallization fails, or when confirming the stereochemistry of the bulk solution is required, VCD is the premier non-destructive alternative[5]. VCD measures the differential absorption of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ) during vibrational transitions[1].

The Causality of Conformational Rigidity

The VCD spectrum is highly sensitive to molecular conformation. The indane bicyclic system of 1-amino-2,3-dihydro-1H-inden-5-ol restricts the conformational space primarily to the puckering of the cyclopentane ring and the rotation of the amine/hydroxyl groups[6]. This rigidity makes Density Functional Theory (DFT) calculations computationally inexpensive and highly accurate, ensuring a near-perfect overlay between the predicted and experimental spectra[5][6].

Experimental Protocol: VCD & DFT Workflow
  • Sample Preparation: Dissolve 10-15 mg of the freebase (neutralized from the hydrochloride salt to prevent ion-pairing artifacts) in 200 μ L of a non-chiral, IR-transparent solvent like CDCl3​ or DMSO−d6​ .

  • Spectral Acquisition: Load the sample into a BaF2​ liquid cell (0.05 mm path length). Acquire the IR and VCD spectra from 1650 to 850 cm−1 using a VCD spectrometer (e.g., 3000 accumulations over 30 minutes to ensure a high signal-to-noise ratio)[5].

  • DFT Computational Modeling: Perform a conformational search using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory. Calculate the theoretical VCD spectra for the (S)-enantiomer[5].

  • Validation (Self-Validating Step): Overlay the Boltzmann-weighted theoretical spectrum with the experimental spectrum. A matching sequence of positive and negative Cotton effects (peaks) definitively confirms the (S)-configuration.

VCD_Workflow ExpPrep Sample Prep (CDCl3 Solution) Measure Acquire IR & VCD Spectra ExpPrep->Measure Compare Overlay & Compare Cotton Effects Measure->Compare DFT DFT Conformational Search Simulate Simulate (S) & (R) VCD Spectra DFT->Simulate Simulate->Compare Confirm Absolute Configuration Confirmed Compare->Confirm

Caption: Parallel experimental and computational workflows converging to determine absolute stereochemistry via VCD.

NMR Spectroscopy via Mosher’s Method (The Derivatization Workhorse)

For laboratories lacking X-ray or VCD infrastructure, NMR spectroscopy utilizing Chiral Derivatizing Agents (CDAs) is a robust, empirical alternative. The most authoritative approach is Mosher’s Method , which utilizes α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl)[7].

The Causality of Magnetic Anisotropy

The primary amine at C1 of 1-amino-2,3-dihydro-1H-inden-5-ol reacts with (R)- and (S)-MTPA-Cl to form diastereomeric amides. According to the Mosher model, the MTPA amide adopts a preferred conformation where the CF3​ group, the carbonyl oxygen, and the methine proton of the indane ring are coplanar[8]. The phenyl ring of the MTPA group exerts a strong diamagnetic shielding effect (magnetic anisotropy) on the protons situated directly beneath it[8]. By calculating the chemical shift differences ( ΔδSR=δS​−δR​ ) of the indane protons in 1 H NMR, the spatial arrangement of the substituents around the C1 chiral center can be mapped[7][8].

Experimental Protocol: Mosher's Derivatization
  • Freebasing: Convert the hydrochloride salt to the freebase using aqueous NaHCO3​ and extract into dichloromethane.

  • Derivatization: Divide the freebase into two vials. To Vial A, add (R)-MTPA-Cl, triethylamine, and DMAP to synthesize the (S)-MTPA amide. To Vial B, add (S)-MTPA-Cl to synthesize the (R)-MTPA amide[7].

  • NMR Acquisition: Purify the amides via flash chromatography. Acquire high-resolution 1 H NMR (and 19 F NMR) spectra for both diastereomers in CDCl3​ .

  • Validation (Self-Validating Step): Calculate ΔδSR for the protons on the indane ring (e.g., C2 protons). Positive Δδ values indicate protons on the right side of the Mosher plane, while negative values indicate the left. Fit these values to the indane scaffold to confirm the (S)-configuration[8][9].

Quantitative & Qualitative Comparison of Methodologies

To aid in strategic decision-making, the performance metrics of the three methodologies are summarized below:

MetricX-ray Crystallography (Anomalous)Vibrational Circular Dichroism (VCD)NMR (Mosher's Method)
Sample State Single Crystal (Solid)Solution ( CDCl3​ , DMSO )Solution ( CDCl3​ )
Sample Requirement ~1 mg (Single high-quality crystal)10–15 mg5–10 mg (per derivatization)
Time to Result 3–14 days (Crystallization is rate-limiting)1–2 days (Calculation is rate-limiting)2–3 days (Synthesis & Purification)
Direct vs. Indirect Direct (Absolute spatial coordinates)Direct (Ab initio quantum mechanics)Indirect (Empirical shielding model)
Key Advantage for this Molecule Cl− in the HCl salt provides excellent anomalous dispersion.Indane ring rigidity ensures highly accurate DFT predictions.Primary amine reacts cleanly and quantitatively with MTPA-Cl.
Primary Limitation Crystal growth can be unpredictable.Requires specialized VCD spectrometer.Requires chemical derivatization and purification steps.

Strategic Decision Framework

Selecting the appropriate method depends entirely on the physical state of the available material and the laboratory's infrastructure. The following logic tree dictates the optimal path for stereochemical confirmation.

Decision_Tree Start Need Absolute Configuration of (S)-1-Aminoindane-5-ol HCl Q1 Can you grow a single crystal? Start->Q1 Sol_Xray X-ray Crystallography (Cu-Kα for Cl- anomalous dispersion) Q1->Sol_Xray Yes Q2 Do you have access to a VCD Spectrometer? Q1->Q2 No Sol_VCD VCD Spectroscopy (Compare with DFT predictions) Q2->Sol_VCD Yes Sol_NMR Mosher's Method NMR (Derivatize with MTPA-Cl) Q2->Sol_NMR No

Caption: Decision matrix for selecting the optimal stereochemical determination method based on sample constraints.

References

  • Losada, M., et al. "Assessing Cluster Models of Solvation for the Description of Vibrational Circular Dichroism Spectra: Synergy between Static and Dynamic Approaches." ResearchGate, 2021. [Link]

  • Ramachandran, G. N., & Raman, S. "Anomalous dispersion method of determining structure and absolute configuration of crystals." Indian Academy of Sciences, 1956. [Link]

  • Flack, H. D., & Bernardinelli, G. "Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods." Thieme Connect, 2008. [Link]

  • Reiß, G. J., et al. "Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone." MDPI, 2021. [Link]

  • University of California, Irvine. "Assigning the Absolute Configuration of Amines and Synthesis of Allium and Alkaloid Natural Products." eScholarship, 2020. [Link]

  • Zhang, Y., et al. "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers in Chemistry (PMC), 2019.[Link]

  • Ema, T., et al. "Supramolecular Method for the Determination of Absolute Configuration of Chiral Compounds." Analytical Chemistry (ACS), 2007.[Link]

Sources

Validation

In vivo vs in vitro activity of compounds derived from (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

An In-Depth Guide to Correlating In Vitro and In Vivo Activity of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride Derivatives Executive Summary The journey of a drug candidate from a laboratory bench to clinical appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Correlating In Vitro and In Vivo Activity of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride Derivatives

Executive Summary

The journey of a drug candidate from a laboratory bench to clinical application is fraught with challenges, the most significant of which is translating promising in vitro results into predictable in vivo efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo activity of compounds derived from the (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride scaffold, a subset of the broader aminoindan class of molecules. These compounds are of significant interest due to their interactions with monoamine transporters, making them relevant for research in neuropsychopharmacology and central nervous system (CNS) disorders.

As a Senior Application Scientist, this guide moves beyond a simple listing of data to explain the causality behind experimental choices, establish self-validating protocols, and bridge the often-observed gap between test tube and whole-organism biology. We will dissect the key assays, analyze the critical factors that cause discrepancies between in vitro and in vivo outcomes—such as metabolism and bioavailability—and provide a framework for a more predictive drug development process.

Introduction: The Aminoindan Scaffold and the Quest for CNS-Active Compounds

The aminoindan chemical structure, characterized by a fused bicyclic system containing a phenyl and a cyclopentyl ring with an amino group, represents a privileged scaffold in medicinal chemistry. It is a rigid analog of phenethylamine, a core structure in many neurotransmitters and psychoactive compounds. This structural constraint often imparts greater selectivity and improved pharmacokinetic properties compared to more flexible molecules. (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride serves as a valuable chiral starting material for synthesizing derivatives with tailored biological activities.

The primary rationale for derivatizing this scaffold is to modulate its interaction with key CNS targets, primarily the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] By strategically adding or modifying functional groups on the indane ring system, researchers aim to:

  • Enhance Potency: Increase the binding affinity and functional activity at the desired target.

  • Tune Selectivity: Engineer preference for one transporter over others to achieve a specific pharmacological effect (e.g., a selective serotonin reuptake inhibitor vs. a dopamine-norepinephrine releasing agent).[1]

  • Optimize Pharmacokinetics: Improve properties like oral bioavailability, metabolic stability, and blood-brain barrier (BBB) penetration.

However, a compound that demonstrates high potency and selectivity in an isolated cellular or biochemical assay (in vitro) may fail spectacularly in vivo. This guide is designed to illuminate the path from molecular interaction to systemic effect, providing the necessary context for researchers to interpret their data and make informed decisions.

In Vitro Activity Assessment: Characterizing Molecular Interactions

In vitro studies are the foundation of drug discovery. They are designed to be high-throughput, cost-effective, and highly specific, allowing for the rapid screening and characterization of hundreds of compounds against a defined biological target. The primary goal is to establish a Structure-Activity Relationship (SAR), linking chemical modifications to changes in biological activity.

Key In Vitro Assays for Aminoindan Derivatives

Given that aminoindanes primarily act on monoamine systems, the most relevant assays assess their interaction with transporters and receptors.[1][3]

2.1.1 Monoamine Transporter Release & Uptake Inhibition Assays These functional assays measure a compound's ability to either block the reuptake of neurotransmitters or cause their release from the neuron. This is a critical distinction, as reuptake inhibitors (like SSRIs) have a different mechanism and therapeutic profile than releasing agents (like amphetamine).[4]

Experimental Protocol: Synaptosome [³H]Neurotransmitter Efflux Assay

  • Preparation of Synaptosomes:

    • Rationale: Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT/NET, hippocampus for SERT). They contain the necessary transporters, vesicles, and intracellular machinery for studying neurotransmitter dynamics in a controlled environment.

    • Procedure: Euthanize a Sprague-Dawley rat in accordance with institutional animal care guidelines. Rapidly dissect the brain region of interest on ice. Homogenize the tissue in ice-cold 0.32 M sucrose buffer. The sucrose maintains osmotic stability, preventing lysis. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation (e.g., 17,000 x g). Resuspend the pellet in a physiological buffer (e.g., Krebs-bicarbonate).

  • Loading with Radioligand:

    • Rationale: A radiolabeled neurotransmitter (e.g., [³H]MPP+ for DAT/NET, [³H]5-HT for SERT) is used to track transporter activity.

    • Procedure: Incubate the synaptosomes with a low concentration of the radiolabeled substrate. The transporters will actively take up the radioligand, loading the synaptosomes.

  • Initiating Efflux:

    • Procedure: Aliquot the loaded synaptosomes into a superfusion apparatus. Continuously wash with fresh buffer to establish a stable baseline of radioligand efflux. Introduce the test compound (aminoindan derivative) at various concentrations into the superfusion buffer.

  • Quantification and Analysis:

    • Rationale: The amount of radioactivity in the collected fractions is measured using liquid scintillation counting. An increase in radioactivity compared to the baseline indicates that the test compound has induced neurotransmitter release.

    • Procedure: Collect fractions at timed intervals (e.g., every 5 minutes). Quantify radioactivity. Plot the data as a dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal effect). A known releasing agent (e.g., d-amphetamine) must be used as a positive control to validate the assay's responsiveness.

2.1.2 Receptor Binding Assays Some aminoindan derivatives show affinity for other targets, such as α2-adrenoceptors, which can modulate their overall pharmacological profile.[2] Radioligand binding assays are used to determine a compound's affinity (Kᵢ) for these receptors.

Experimental Protocol: α₂-Adrenoceptor Radioligand Binding Assay

  • Membrane Preparation: Use cell lines engineered to express a specific receptor subtype (e.g., HEK-293 cells expressing human α₂ₐ-adrenoceptors) or tissue homogenates rich in the receptor.

  • Competitive Binding: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]RX821002, an α₂ antagonist).

  • Incubation: Add increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.

  • Separation & Counting: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound. The radioactivity trapped on the filter is proportional to the amount of radioligand bound to the receptor.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. This allows for the calculation of the IC₅₀ (concentration that displaces 50% of the radioligand), from which the inhibition constant (Kᵢ) is derived.

In Vitro Data Summary for Exemplar Aminoindanes

To illustrate the data generated from these assays, the table below summarizes the activity of several well-characterized 2-aminoindan (2-AI) derivatives.

CompoundTargetAssay TypePotency (EC₅₀ / Kᵢ, nM)Selectivity ProfileReference
2-AI NETRelease86Catecholamine selective (NET > DAT >> SERT)[1]
DATRelease439[1]
SERTRelease>10,000[1]
α₂CBinding41High affinity for α₂C subtype[2]
MDAI SERTRelease227Serotonin/Norepinephrine selective (SERT ≈ NET > DAT)[1]
NETRelease316[1]
DATRelease2351[1]
MMAI SERTRelease100Highly Serotonin selective (SERT >> NET/DAT)[1][2]
NETRelease~10,000[2]
DATRelease~10,000[2]
Visualization: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for characterizing compounds like aminoindan derivatives in vitro.

InVitro_Workflow Figure 1: In Vitro Screening Cascade for CNS Compounds Compound_Library Aminoindan Derivative Library Primary_Screen Primary Screen: Radioligand Binding (e.g., DAT, NET, SERT) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with Kᵢ < 1µM) Primary_Screen->Hit_Identification High Affinity? Functional_Assay Functional Assay: Neurotransmitter Release or Uptake Inhibition Hit_Identification->Functional_Assay Potency_Selectivity Determine Potency (EC₅₀) & Selectivity Profile Functional_Assay->Potency_Selectivity Off_Target_Screen Off-Target Panel: (e.g., α₂-Adrenoceptors, 5-HT Receptors) Potency_Selectivity->Off_Target_Screen Promising Profile? In_Vivo_Candidate Candidate for In Vivo Testing Off_Target_Screen->In_Vivo_Candidate Clean Profile?

Caption: A typical workflow for identifying and characterizing CNS-active compounds in vitro.

In Vivo Activity Assessment: Evaluating Systemic Effects

While in vitro assays pinpoint molecular interactions, in vivo studies are essential to understand how a compound behaves in a complex, living system. These experiments evaluate not only the desired therapeutic effect (pharmacodynamics) but also how the body processes the compound (pharmacokinetics).

Key In Vivo Methodologies

3.1.1 In Vivo Microdialysis This technique directly measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in a freely moving animal. It provides a direct neurochemical link between drug administration and target engagement.

Experimental Protocol: In Vivo Microdialysis in Rat Brain

  • Surgical Implantation: Anesthetize a rat and, using stereotaxic coordinates, surgically implant a microdialysis guide cannula targeting a brain region like the nucleus accumbens or prefrontal cortex. Allow the animal to recover for several days.

  • Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the aminoindan derivative (e.g., via intraperitoneal injection or oral gavage).

  • Sample Analysis: Continue collecting samples and analyze the concentration of dopamine, serotonin, and norepinephrine in each sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: The results are expressed as a percentage change from the baseline neurotransmitter level. This provides direct evidence of the compound's effect (e.g., release or reuptake inhibition) in the living brain.

3.1.2 Behavioral Pharmacological Assays Behavioral models are used to assess the functional consequences of a compound's neurochemical effects, providing a proxy for its potential therapeutic or psychoactive properties in humans. For aminoindan derivatives, relevant models include locomotor activity tests (to measure stimulant effects) and drug discrimination studies (to compare subjective effects to known drugs like amphetamine or MDMA).

Pharmacokinetic (PK) and Metabolism Studies

A compound's in vivo activity is critically dependent on its ADME properties:

  • Absorption: How it enters the bloodstream.

  • Distribution: Where it goes in the body, including its ability to cross the blood-brain barrier.

  • Metabolism: How it is chemically altered by the body, primarily in the liver.

  • Excretion: How it and its metabolites are removed from the body.

Studies have shown that aminoindanes undergo metabolism, such as hydroxylation and N-acetylation.[5] For example, 2-AI was found to be acetylated by the NAT2 enzyme in vitro and hydroxylated or acetylated in vivo in rats.[5] These metabolic transformations can produce metabolites that are more active, less active, or have a different activity profile than the parent compound, representing a major source of in vitro to in vivo discrepancies.

Visualization: The Journey of a Drug In Vivo (ADME)

The following diagram illustrates the pharmacokinetic journey of an orally administered compound.

ADME_Process Figure 2: Pharmacokinetic (ADME) Pathway Oral_Admin Oral Administration Stomach_Intestine Stomach / Intestine (Dissolution & Absorption) Oral_Admin->Stomach_Intestine Liver Liver (First-Pass Metabolism) Stomach_Intestine->Liver Portal Vein Systemic_Circulation Systemic Circulation (Distribution) Liver->Systemic_Circulation Reduced Bioavailability Target_Site Target Site (Brain) (Pharmacological Effect) Systemic_Circulation->Target_Site Crosses BBB Kidneys Kidneys (Excretion) Systemic_Circulation->Kidneys Other_Tissues Other Tissues (Distribution / Off-Target Effects) Systemic_Circulation->Other_Tissues Target_Site->Systemic_Circulation Elimination Elimination (Urine) Kidneys->Elimination Other_Tissues->Systemic_Circulation

Caption: The journey of an orally administered drug through the body (ADME).

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate or receptor affinity) and an in vivo response (like plasma concentration or pharmacological effect).[6] While formal IVIVC is most common for formulation science, the underlying principles are critical for all of drug discovery. For CNS drugs, the correlation is more conceptual, linking in vitro potency and selectivity to in vivo neurochemical and behavioral outcomes.

Key Factors Driving In Vitro vs. In Vivo Discrepancies
  • Metabolism: As discussed, the liver can transform a compound into multiple metabolites. An in vitro potent SERT inhibitor might be rapidly metabolized in vivo into an inactive compound, showing no effect. Conversely, a pro-drug, inactive in vitro, could be converted to a highly active metabolite in vivo.[5]

  • Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the brain. A compound may have nanomolar potency at a CNS target in vitro but will be completely ineffective in vivo if it cannot cross the BBB to reach its target.

  • Plasma Protein Binding: Many drugs bind to proteins like albumin in the bloodstream. Only the unbound ("free") fraction of the drug is available to cross membranes and interact with the target. A compound with high in vitro potency can have its in vivo efficacy severely blunted by high plasma protein binding.

  • Off-Target Effects: An in vitro screen may be limited to a few primary targets. In the complex environment of the body, the compound may interact with dozens of other receptors, transporters, or enzymes, leading to unexpected side effects or a dampened primary effect. The affinity of 2-AI for α₂-adrenoceptors is a perfect example of a secondary target that could modulate its primary stimulant effects.[2]

  • Pharmacodynamic Tolerance: Chronic exposure to a compound in vivo can lead to adaptive changes in the biological system, such as receptor downregulation, which are not captured in acute in vitro assays.

Visualization: From In Vitro Potency to In Vivo Effect

This diagram illustrates the factors that influence the translation of in vitro activity to an in vivo response.

IVIVC_Factors Figure 3: Factors Modulating In Vivo Outcomes cluster_modulators InVitro_Activity In Vitro Activity (e.g., EC₅₀, Kᵢ) InVivo_Response In Vivo Response (Therapeutic Effect & Side Effects) InVitro_Activity->InVivo_Response Ideal Correlation Absorption Absorption & Bioavailability InVitro_Activity->Absorption Metabolism Metabolism (Activation / Inactivation) Absorption->Metabolism BBB BBB Penetration Metabolism->BBB PPB Plasma Protein Binding BBB->PPB Off_Target Off-Target Interactions PPB->Off_Target Off_Target->InVivo_Response

Caption: The ideal correlation between in vitro and in vivo data is modulated by numerous physiological factors.

Conclusion and Strategic Implications

The development of novel CNS agents from the (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride scaffold requires a sophisticated, iterative approach that intelligently integrates in vitro and in vivo data. This guide has demonstrated that while in vitro assays are indispensable for initial screening and establishing structure-activity relationships, they represent only the first step.

Key Takeaways for Researchers:

  • Think Beyond Potency: High in vitro potency is necessary but not sufficient. Early consideration of ADME properties and potential off-target liabilities is crucial.

  • Contextualize Data: An EC₅₀ value is meaningless without understanding the compound's ability to reach its target at a sufficient concentration in vivo. The correlation between in vitro selectivity (e.g., SERT vs. DAT) and the resulting in vivo behavioral profile (e.g., MDMA-like vs. amphetamine-like) is a powerful predictive tool.[2]

  • Embrace the Discrepancy: When in vitro and in vivo results do not align, it is not a failure but an opportunity. Investigating the discrepancy can reveal critical information about a compound's metabolism, transport, or off-target pharmacology, ultimately leading to the design of better molecules.

Future success in this field will rely on the parallel optimization of both on-target activity and whole-body pharmacokinetics, using in vivo results to inform the next generation of in vitro assay design and compound synthesis.

References

  • Halberstadt, A. L., Geyer, M. A., & Brandt, S. D. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. [Link]

  • Halberstadt, A. L., Geyer, M. A., & Brandt, S. D. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. [Link]

  • Zwartsen, A., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • Iversen, L., et al. (2013). The pharmacology of 2-aminoindan and its N-methylated and 5,6-ring-substituted analogues. ResearchGate. [Link]

  • Wohlfarth, A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Drug Testing and Analysis, 9(4), 548-561. [Link]

  • Ruzgar, M., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • FDA. (n.d.). In Vitro–In Vivo Correlation. Walsh Medical Media. [Link]

  • Emami, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • El-Sayed, N. N. E., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(3), 754. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Proper Disposal and Handling of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol Hydrochloride

As a specialized chiral building block used extensively in pharmaceutical synthesis and drug discovery, (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS: 2703745-66-6) [1] requires stringent logistical and safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized chiral building block used extensively in pharmaceutical synthesis and drug discovery, (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS: 2703745-66-6) [1] requires stringent logistical and safety protocols. Because it is an organic hydrochloride salt containing both a primary amine and a phenolic hydroxyl group, its disposal cannot be treated as generic organic waste.

Improper disposal can lead to environmental toxicity, plumbing corrosion from acidic solutions, and the generation of hazardous oxidative byproducts[2],[3]. This guide provides researchers and safety officers with field-proven, self-validating methodologies for the neutralization, extraction, and destruction of this compound.

Physicochemical Hazard Profile & Causality

To safely dispose of a chemical, one must first understand the causality behind its reactivity. The dual functional groups on the indane scaffold dictate its behavior in waste streams:

  • The Hydrochloride Salt: Renders the compound highly water-soluble and acidic in aqueous solutions[2]. Direct disposal of these solutions can lower the pH of effluent streams, violating environmental regulations.

  • The Phenolic Moiety: Phenols are highly prone to oxidation. If left in basic aqueous waste streams for prolonged periods, the compound can oxidize into reactive, dark-colored quinone derivatives.

  • Zwitterionic Potential: The molecule possesses two distinct pKa values (an amine pKa near ~9.5 and a phenol pKa near ~10.0). This narrow window is critical for extraction protocols.

Quantitative Data Summary
ParameterValue / DescriptionOperational Implication
CAS Number 2703745-66-6[1]Required for accurate waste manifesting and tracking.
Molecular Formula C9H12ClNO[1]Halogenated organic salt; dictates incineration requirements.
Physical State Solid (Crystalline Powder)[2]High risk of aerosolization; requires HEPA-filtered ventilation[4].
Solubility High in Water (as HCl salt)Aqueous waste streams require chemical neutralization prior to disposal[2].
Hazard Classification Irritant / Harmful if Swallowed[5],[6]Mandates strict use of PPE (nitrile gloves, safety goggles)[6].

Waste Segregation and Disposal Workflows

The disposal of organic hydrochloride salts requires a bifurcated approach depending on whether the waste is in a solid state or dissolved in an aqueous solution[2].

DisposalWorkflow Start Waste Generation: (S)-1-Amino-2,3-dihydro-1H-inden-5-ol HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous Solutions (Acidic pH) Start->Liquid Incineration High-Temp Incineration (>1000°C) with Scrubber Solid->Incineration Direct Disposal Neutralization Neutralization (Add 1M NaHCO3 to pH 9.0) Liquid->Neutralization Adjust pH PhaseSep Phase Separation (Add EtOAc) Neutralization->PhaseSep Extract AqueousWaste Aqueous Layer (Test with AgNO3) PhaseSep->AqueousWaste Bottom Layer OrganicWaste Organic Layer (Contains Free Base) PhaseSep->OrganicWaste Top Layer OrganicWaste->Incineration Combustible Waste

Figure 1: Standardized laboratory disposal and neutralization workflow for organic hydrochloride salts.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator can analytically confirm the success of the disposal step before proceeding.

Protocol A: Solid Waste Management

Solid powders and crystalline residues must be handled as hazardous chemical waste and sent to an approved waste disposal plant[5].

  • Collection: Sweep up or vacuum the solid residue using a HEPA-filtered system to prevent dust inhalation[5],[4]. Transfer the material into a sealable, chemically inert container (e.g., amber glass or HDPE).

  • Labeling: Label the container explicitly as "Halogenated Organic Solid Waste - Contains Amine Hydrochlorides."

  • Self-Validation (Mass Balance Check): Weigh the sealed waste container and log it against the laboratory's chemical inventory system. Causality: A mass balance discrepancy of >1% from the expected waste yield indicates potential spillage or aerosolization during transfer, triggering a mandatory localized sweep of the workstation.

  • Destruction: Arrange for disposal via a licensed environmental contractor[7]. The material must be destroyed in a chemical incinerator equipped with an afterburner and a scrubber to safely manage nitrogen oxides (NOx) and hydrogen chloride (HCl) gases[3].

Protocol B: Aqueous Waste Neutralization & Extraction

Aqueous solutions containing the dissolved salt cannot be poured down the drain due to their acidity and the toxicity of the organic framework[2]. The goal is to separate the benign chloride ions from the hazardous organic base.

  • Segregation: Collect the aqueous waste in a dedicated glass or HDPE beaker equipped with a magnetic stir bar.

  • Isoelectric pH Adjustment: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise under continuous stirring. Monitor the solution with a calibrated pH meter. Target a pH of exactly 9.0.

    • Causality: At pH 9.0, the amine group is deprotonated to its neutral free base form, while the phenolic group (pKa ~10) remains predominantly protonated (neutral). This targets the molecule's isoelectric point, minimizing its aqueous solubility and forcing it to precipitate or become highly extractable.

  • Solvent Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the neutralized aqueous solution. Transfer to a separatory funnel and agitate gently to partition the free base into the upper organic layer.

  • Separation: Allow the phases to separate. Decant the upper organic layer into a "Combustible Organic Waste" container for incineration.

  • Self-Validation (UV-Vis Verification): Extract a 1 mL aliquot of the remaining bottom aqueous layer and analyze it via a UV-Vis spectrophotometer. Causality: The indane-phenol ring absorbs strongly near 270-280 nm. If the absorbance at 275 nm is indistinguishable from a blank water sample, the extraction is complete. If a peak remains, repeat Step 3.

  • Aqueous Discharge: The validated aqueous layer (now containing only benign NaCl and NaHCO3​ ) may be discharged to the Publicly Owned Treatment Works (POTW), subject to local environmental regulations[2].

Spill Response and Decontamination

In the event of an accidental spill of the solid hydrochloride salt on a laboratory bench:

  • Containment: Immediately don fresh nitrile gloves and safety goggles[6]. Do not use water initially, as this will dissolve the salt and spread the contamination.

  • Mechanical Removal: Use a disposable anti-static brush to sweep the powder into a collection pan[5]. Transfer to a solid waste container.

  • Chemical Neutralization: Spray the affected area with a mild 0.1M NaHCO3​ solution to neutralize any microscopic hydrochloride dust, followed by wiping with disposable absorbent pads.

  • Self-Validation (AgNO3 Swab Test): Swab the cleaned surface with a damp cotton swab. Dip the swab into a test tube containing a dilute Silver Nitrate ( AgNO3​ ) solution. Causality: AgNO3​ reacts with residual chloride ions to form a highly visible, cloudy white precipitate of Silver Chloride ( AgCl )[2]. The absence of a white precipitate confirms the complete decontamination of the hydrochloride salt.

References

To ensure authoritative grounding and compliance, the operational parameters in this guide are synthesized from the following verified safety and chemical handling standards:

  • Grokipedia. "Hydrochloride Salts: Safety, Toxicology, and Preparation Methods." Grokipedia Chemical Database. Available at:[Link]

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

An In-Depth Technical Guide As a Senior Application Scientist, my primary objective is to empower you, our partners in research and development, to achieve your goals safely and efficiently. The following guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

As a Senior Application Scientist, my primary objective is to empower you, our partners in research and development, to achieve your goals safely and efficiently. The following guide provides a detailed operational and safety framework for handling (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride. This is not merely a checklist but a self-validating system designed to build your confidence and ensure the integrity of your work by explaining the causality behind each safety recommendation.

This compound, like many active pharmaceutical ingredients (APIs) and their precursors, is a fine powder. The principal, immediate risk when handling such materials is the generation of airborne dust, which can be inhaled or can contaminate surfaces, leading to accidental exposure.[1][2] Therefore, our safety strategy is built around robust containment first, with Personal Protective Equipment (PPE) serving as the critical final barrier.

Hazard Identification and the Hierarchy of Controls

Before selecting any PPE, we must understand the risks and the established principles of laboratory safety. The hazards associated with amine hydrochlorides often include skin, eye, and respiratory irritation, as well as potential acute toxicity if swallowed or inhaled.[3][4][5][6] For novel or specialized research compounds, comprehensive toxicological data may be limited, compelling us to adopt a conservative approach where we treat the substance as potentially potent.

The most effective safety strategies prioritize engineering and administrative controls over a sole reliance on PPE. This "Hierarchy of Controls" is a foundational concept in occupational safety.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Engineering Controls are Primary cluster_3 cluster_4 Least Effective (Last line of defense) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Glovebox Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

For (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride, elimination and substitution are not viable options. Therefore, our primary focus is on robust Engineering Controls .

  • Primary Engineering Control: All handling of the solid compound that could generate dust—especially weighing, transferring, and preparing stock solutions—must be performed within a certified chemical fume hood or, for highly potent compounds, a more contained system like a glovebox or powder containment hood.[7][8][9] These systems use controlled airflow to keep airborne powders away from the operator's breathing zone.[8]

  • Secondary Controls: Ensure that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance from the workstation.[4][10][11]

Personal Protective Equipment (PPE): A Task-Based Approach

PPE is not a one-size-fits-all solution. The required level of protection is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory procedures involving this compound.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection Rationale
Receiving & Storage Not typically required if container is sealed and intact.Safety glasses.Nitrile gloves.Lab coat.Low risk of exposure from a sealed container. PPE protects against incidental surface contamination.
Weighing & Transferring Solids Air-purifying respirator (APR) with N95/P100 cartridges.Chemical safety goggles.Double-layered nitrile gloves.Lab coat (disposable gown recommended).Highest risk of airborne powder generation.[1] Respirator protects against inhalation, while goggles provide a seal against fine particles.
Preparing Solutions Air-purifying respirator (APR) with N95/P100 cartridges.Chemical safety goggles and face shield.Double-layered nitrile gloves.Lab coat (disposable gown recommended).Risk of both powder inhalation during addition and splashes during dissolution. A face shield adds a layer of splash protection.[11]
Handling Dilute Solutions Not typically required if performed in a fume hood.Chemical safety goggles.Nitrile gloves.Lab coat.The compound is in solution, significantly reducing the inhalation hazard. Protection focuses on splash hazards.
Spill Cleanup (Solid) Air-purifying respirator (APR) with N95/P100 cartridges.Chemical safety goggles and face shield.Heavy-duty nitrile or neoprene gloves.Disposable coveralls or gown over lab coat.High potential for aerosolizing powder during cleanup. Enhanced body protection is necessary.
Waste Disposal Based on the form of the waste (solid or liquid).Chemical safety goggles.Nitrile gloves.Lab coat.Protects against splashes and incidental contact during waste packaging and transport.

Detailed PPE Specifications and Procedures

Respiratory Protection

When handling the solid powder outside of a glovebox, a government-approved respirator is mandatory.[10] A half-mask Air-Purifying Respirator (APR) with N95 (or P100 for higher protection) particulate cartridges is the minimum requirement. Ensure you are properly fit-tested for your selected respirator model as per OSHA regulations (29 CFR 1910.134).

Eye and Face Protection

Standard safety glasses are insufficient when handling powders. Chemical safety goggles that form a seal around the eyes are required to prevent fine dust from entering.[12][13] When preparing solutions or performing any task with a splash hazard, a full-face shield must be worn over the safety goggles.[11]

Hand Protection

Chemical-resistant nitrile gloves are the standard recommendation.[10]

  • Double-Gloving: When weighing the solid or preparing stock solutions, wearing two pairs of nitrile gloves is best practice. This allows for the safe removal of the outer, contaminated glove without exposing your skin.

  • Glove Removal: Never touch the outer surface of the glove with your bare hand during removal. Use a proper technique to peel one glove off with the other, containing the contaminated surface, and then slide a clean finger under the cuff of the remaining glove to remove it. Wash hands thoroughly with soap and water after any handling procedure.[3][10]

Body Protection

A standard lab coat is the minimum requirement for all work.[10] When handling larger quantities of powder or during tasks with a high risk of contamination, a disposable gown or coverall worn over the lab coat provides a superior barrier and simplifies decontamination.

Operational Workflow: Weighing and Preparing a Stock Solution

This step-by-step workflow integrates the engineering controls and PPE required for one of the highest-risk procedures.

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][10]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills inside a fume hood, cover the spill with an absorbent material, gently scoop it into a labeled hazardous waste container, and decontaminate the area.

Decontamination and Disposal Plan

All materials contaminated with (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride must be treated as hazardous waste.[14]

  • Solid Waste: This includes unused compound, contaminated gloves, weigh paper, and other disposables. Collect this waste in a clearly labeled, sealed container designated for hazardous solid waste.[14]

  • Liquid Waste: All solutions and the first rinses of any glassware should be collected in a labeled hazardous liquid waste container.[14] Never pour this waste down the drain.[14][15]

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). Collect all three rinses as hazardous liquid waste.[14] After rinsing, deface the label and dispose of the container according to your institutional guidelines.[14]

Contact your institution's EHS department for pickup and final disposal of all waste streams.[14]

References

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. (n.d.).
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).
  • Safety Data Sheet - Enamine. (n.d.).
  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020, March 13). Flow Sciences.
  • How to Improve Powder Handling in Pharma Production. (2025, January 9). Schematic.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - Benchchem. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 11).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, July 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 4).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, September 11).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.